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  • Product: 4'-Ethyl-3-fluoro-1,1'-biphenyl
  • CAS: 948043-99-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4'-Ethyl-3-fluoro-1,1'-biphenyl (CAS 948043-99-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4'-Ethyl-3-fluoro-1,1'-biphenyl, a fluorinated biphenyl of significant interest in medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Ethyl-3-fluoro-1,1'-biphenyl, a fluorinated biphenyl of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes predicted properties, data from closely related analogues, and established synthetic methodologies to offer a valuable resource for researchers. The document covers physicochemical properties, a detailed protocol for its probable synthesis via Suzuki-Miyaura coupling, expected spectroscopic characteristics, and a discussion of its potential applications, particularly in the realm of drug discovery, underpinned by the known impact of the fluorobiphenyl scaffold.

Introduction: The Significance of the Fluorinated Biphenyl Scaffold

Biphenyls, characterized by two interconnected phenyl rings, are a foundational scaffold in organic chemistry. The introduction of fluorine atoms into this structure dramatically alters its physicochemical properties, making fluorinated biphenyls highly valuable in both pharmaceutical and materials science applications.[1] The strategic placement of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all critical parameters in drug design.[1] Furthermore, the rigidity and electronic nature of the fluorinated biphenyl core make these compounds suitable for the development of liquid crystals and other advanced organic materials.[1] 4'-Ethyl-3-fluoro-1,1'-biphenyl, with its specific substitution pattern, represents a key building block for the exploration of novel chemical entities in these fields.

Physicochemical Properties of 4'-Ethyl-3-fluoro-1,1'-biphenyl

Detailed experimental data for 4'-Ethyl-3-fluoro-1,1'-biphenyl is sparse in publicly accessible literature. However, a combination of data from chemical suppliers and predictive models allows for a reliable estimation of its core properties.

PropertyValueSource
CAS Number 948043-99-0[1]
Molecular Formula C₁₄H₁₃F[1]
Molecular Weight 200.25 g/mol [1]
Predicted Boiling Point 289.7 ± 19.0 °C
Predicted Density 1.044 ± 0.06 g/cm³[1]
Predicted XLogP3 4.1[1]
Appearance White to off-white crystalline powder

Synonyms:

  • 1,1'-Biphenyl, 4'-ethyl-3-fluoro-

  • 1-Ethyl-4-(3-fluorophenyl)benzene

  • 4'-Ethyl-3-fluorobiphenyl

Synthesis and Purification: The Suzuki-Miyaura Coupling Approach

The most probable and widely employed method for the synthesis of unsymmetrical biphenyls like 4'-Ethyl-3-fluoro-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.

Reaction Scheme

The synthesis can be envisioned through two primary retrosynthetic pathways:

Synthesis Pathways cluster_0 Pathway A cluster_1 Pathway B ReactantA1 3-Fluorophenylboronic acid Product 4'-Ethyl-3-fluoro-1,1'-biphenyl ReactantA1->Product Pd Catalyst, Base ReactantA2 4-Ethyl-1-halobenzene (X = I, Br) ReactantA2->Product ReactantB1 4-Ethylphenylboronic acid Product_B 4'-Ethyl-3-fluoro-1,1'-biphenyl ReactantB1->Product_B Pd Catalyst, Base ReactantB2 1-Fluoro-3-halobenzene (X = I, Br) ReactantB2->Product_B

Caption: Retrosynthetic analysis for the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established procedures for the synthesis of similar fluorinated biphenyls. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

Materials:

  • 3-Fluorophenylboronic acid

  • 4-Ethyl-1-iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-fluorophenylboronic acid (1.2 equivalents), 4-ethyl-1-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a minimal amount of toluene.

  • Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a 3:1 mixture of toluene and ethanol, and a small amount of water.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4'-Ethyl-3-fluoro-1,1'-biphenyl as a white to off-white solid.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The protons on the fluorinated ring will exhibit coupling to the fluorine atom.

  • Ethyl Group: A triplet corresponding to the methyl protons (CH₃) around 1.2 ppm and a quartet for the methylene protons (CH₂) around 2.7 ppm.

  • Aromatic Protons: A complex multiplet region between 7.0 and 7.6 ppm. The protons on the 3-fluorophenyl ring will show characteristic splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 14 carbon atoms. The carbons in the fluorinated ring will exhibit coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.

  • Ethyl Group: Two signals in the aliphatic region for the methyl and methylene carbons.

  • Aromatic Carbons: Multiple signals in the aromatic region (typically 110-145 ppm). The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). Other carbons in the fluorinated ring will show smaller two-, three-, and four-bond C-F couplings.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will provide a clear indication of the fluorine environment. A single resonance is expected for the fluorine atom in 4'-Ethyl-3-fluoro-1,1'-biphenyl. The chemical shift will be characteristic of a fluorine atom on a benzene ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 200.25, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the biphenyl system.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • C-H stretching (aromatic): ~3030-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1400-1600 cm⁻¹

  • C-F stretching: ~1100-1250 cm⁻¹

Applications in Drug Discovery and Development

The incorporation of a fluorine atom into a biphenyl scaffold can significantly enhance the pharmacological properties of a molecule. While specific biological activity for 4'-Ethyl-3-fluoro-1,1'-biphenyl has not been reported in the public domain, its structural motifs are prevalent in various classes of therapeutic agents.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The introduction of fluorine at the 3-position can block a potential site of hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate.

Modulation of Physicochemical Properties

Fluorine's high electronegativity can influence the pKa of nearby functional groups and alter the molecule's overall lipophilicity and membrane permeability. These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Binding Affinity

The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. This can lead to increased binding affinity and potency of a drug candidate.

Potential Therapeutic Areas

Fluorinated biphenyls are found in a wide range of clinically used drugs and investigational compounds, including anti-inflammatory agents, anticancer drugs, and central nervous system (CNS) active compounds. The structural features of 4'-Ethyl-3-fluoro-1,1'-biphenyl make it a promising scaffold for the development of novel therapeutics in these and other areas.

Applications Core 4'-Ethyl-3-fluoro-1,1'-biphenyl App1 Enhanced Metabolic Stability Core->App1 App2 Modulated Lipophilicity and Permeability Core->App2 App3 Improved Target Binding Affinity Core->App3 Result Optimized Drug Candidate App1->Result App2->Result App3->Result

Caption: The role of the 4'-Ethyl-3-fluoro-1,1'-biphenyl scaffold in drug discovery.

Safety and Handling

As with any chemical compound, 4'-Ethyl-3-fluoro-1,1'-biphenyl should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4'-Ethyl-3-fluoro-1,1'-biphenyl is a valuable building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. While comprehensive experimental data is not widely published, this guide provides a solid foundation of its predicted properties, a reliable synthetic route, and an understanding of its potential based on the well-established role of the fluorinated biphenyl scaffold. Further research into the specific properties and biological activities of this compound is warranted and could lead to the development of novel and improved therapeutic agents and advanced materials.

References

  • Ni, S., & Padial, L. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19233-19263. [Link]

Sources

Exploratory

Foreword: A Structural Perspective on 4'-Ethyl-3-fluoro-1,1'-biphenyl

An In-depth Technical Guide to the Physicochemical Characteristics of 4'-Ethyl-3-fluoro-1,1'-biphenyl In the landscape of modern chemical research, particularly in drug discovery and materials science, the biphenyl scaff...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 4'-Ethyl-3-fluoro-1,1'-biphenyl

In the landscape of modern chemical research, particularly in drug discovery and materials science, the biphenyl scaffold remains a cornerstone of molecular design. The introduction of specific functional groups, such as fluorine and short alkyl chains, allows for the fine-tuning of a molecule's properties to achieve desired biological activity or material characteristics. 4'-Ethyl-3-fluoro-1,1'-biphenyl (CAS No. 948043-99-0) is a prime example of this design paradigm.[1] The fluorine atom can modulate metabolic stability, binding affinity, and membrane permeability, while the ethyl group can influence lipophilicity and steric interactions.

This guide provides a comprehensive framework for the characterization of 4'-Ethyl-3-fluoro-1,1'-biphenyl. It moves beyond a simple recitation of data, offering a methodological rationale for each analytical step. As such, it is designed not only to inform but to empower researchers to conduct their own thorough investigations of this and similar compounds.

Identity and Structural Verification

The foundational step in characterizing any compound is the unambiguous confirmation of its chemical structure and purity. The expected molecular formula is C₁₄H₁₃F, with a corresponding molecular weight of 200.25 g/mol .[1][2]

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

A common and highly effective method for synthesizing substituted biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This involves the reaction of an aryl halide with an arylboronic acid. For the target compound, this would typically involve reacting (4-ethylphenyl)boronic acid with 1-bromo-3-fluorobenzene (or vice-versa) in the presence of a Pd(0) catalyst and a base. Post-synthesis, purification is typically achieved via column chromatography on silica gel.[3][5]

Spectroscopic Profile

1.2.1. Mass Spectrometry (MS) The primary role of MS in this context is to confirm the molecular weight. Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS), the compound would be expected to show a molecular ion peak (M⁺) at m/z = 200.25. The fragmentation pattern would also provide structural clues, likely showing losses of the ethyl group (M-29) and characteristic aromatic fragments.[5]

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the most detailed map of the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum should be highly informative. We expect to see signals corresponding to the ethyl group—a triplet around 1.2 ppm (CH₃) and a quartet around 2.6 ppm (CH₂). The aromatic region (typically 7.0-7.6 ppm) would be complex due to the substitution pattern and fluorine coupling. The protons on the fluorinated ring will exhibit additional splitting (coupling constants, JHF) from the fluorine atom.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 12 distinct aromatic carbons and 2 aliphatic carbons. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. Carbons two and three bonds away will show smaller but distinct C-F couplings.[3]

1.2.3. Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present based on their vibrational frequencies.

  • ~2850-3000 cm⁻¹: C-H stretching from the ethyl group and aromatic rings.

  • ~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations characteristic of the aromatic rings.

  • ~1250 cm⁻¹: A strong, sharp absorption corresponding to the C-F bond stretch, a key diagnostic peak.

Core Physicochemical Properties: Data and Determination

The following table summarizes the essential physicochemical properties of 4'-Ethyl-3-fluoro-1,1'-biphenyl. Where specific experimental data is not publicly available, the recommended experimental protocol for its determination is provided.

PropertyValue / Predicted ValueMethod of Determination
CAS Number 948043-99-0[1]-
Molecular Formula C₁₄H₁₃F[1]-
Molecular Weight 200.25 g/mol [1]Mass Spectrometry
Melting Point To be determined experimentallyOECD Guideline 102 (Melting Point Apparatus)
Boiling Point Predicted: ~285 °C (based on similar structures)[8]OECD Guideline 103 (Micro Boiling Point Method)
logP (Octanol/Water) To be determined experimentallyOECD Guideline 107 (Shake-Flask Method)
Aqueous Solubility To be determined experimentallyOECD Guideline 105 (Flask Method)
pKa Not applicable in aqueous systemsStructural Analysis[9][10]

Experimental Methodologies: A Practical Guide

The trustworthiness of physicochemical data hinges on the validity of the experimental protocols used. The following sections detail robust, self-validating methodologies for key parameters.

Overall Characterization Workflow

The logical flow from synthesis to full characterization is a critical process. It ensures that each step builds upon validated information from the previous one.

G cluster_0 Synthesis & Purification cluster_1 Structural Verification cluster_2 Property Determination Synthesis Suzuki Coupling Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MW) Purification->MS NMR 1H, 13C NMR (Structure) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR Purity GC/HPLC Purity Assay IR->Purity MP Melting Point Purity->MP LogP logP Determination Purity->LogP Solubility Aqueous Solubility Purity->Solubility

Caption: General workflow for synthesis and physicochemical characterization.

Determination of Lipophilicity (logP)

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The Shake-Flask method described in OECD Guideline 107 is the gold standard.

Causality Behind Experimental Choices:

  • n-Octanol: Chosen because its properties mimic those of biological lipid membranes.

  • Purity: The purity of the test substance must be >99% to ensure the measured concentration is not influenced by impurities.

  • Temperature Control: Partitioning is temperature-dependent; therefore, a constant temperature (e.g., 25°C) is maintained.

  • Pre-saturation: The octanol and water phases are pre-saturated with each other to prevent volume changes during the experiment.

Step-by-Step Protocol (Shake-Flask Method):

  • Preparation: Prepare a stock solution of 4'-Ethyl-3-fluoro-1,1'-biphenyl in n-octanol. Ensure the water and n-octanol used for the experiment are mutually saturated.

  • Partitioning: In a suitable vessel, combine a known volume of the octanol stock solution with a known volume of water.

  • Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached (typically 24 hours).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and water layers.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.

G start Start: Pure Compound (>99%) prep 1. Prepare stock solution in pre-saturated n-octanol start->prep mix 2. Mix octanol stock with pre-saturated water prep->mix equilibrate 3. Agitate at constant temp (e.g., 24h at 25°C) mix->equilibrate separate 4. Centrifuge for complete phase separation equilibrate->separate quantify_org 5a. Quantify concentration in octanol phase (HPLC) separate->quantify_org quantify_aq 5b. Quantify concentration in aqueous phase (HPLC) separate->quantify_aq calc 6. Calculate P = [Conc]oct / [Conc]aq logP = log10(P) quantify_org->calc quantify_aq->calc end End: logP Value calc->end

Sources

Foundational

A Comprehensive Spectroscopic Analysis of 4'-Ethyl-3-fluoro-1,1'-biphenyl

An In-depth Technical Guide to the Abstract This technical guide provides a multi-faceted spectroscopic characterization of 4'-Ethyl-3-fluoro-1,1'-biphenyl (CAS No. 948043-99-0).[1] As a substituted biphenyl, this compou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a multi-faceted spectroscopic characterization of 4'-Ethyl-3-fluoro-1,1'-biphenyl (CAS No. 948043-99-0).[1] As a substituted biphenyl, this compound represents a class of structures pivotal in the development of pharmaceuticals, liquid crystals, and advanced organic materials. Accurate and comprehensive analytical data are paramount for confirming structural integrity, ensuring purity, and understanding molecular properties. This document, intended for researchers and professionals in drug development and materials science, synthesizes predictive data and established principles for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind the expected spectral features, details exemplary experimental protocols, and provides in-depth interpretation, establishing a self-validating framework for the analysis of this compound and its structural analogs.

Molecular Identity and Structural Framework

The foundational step in any analysis is a precise understanding of the molecule's structure. 4'-Ethyl-3-fluoro-1,1'-biphenyl is composed of two phenyl rings linked by a single bond. One ring is substituted with a fluorine atom at the C3 position, and the second ring is substituted with an ethyl group at the C4' position.

PropertyValueSource
IUPAC Name 4'-Ethyl-3-fluoro-1,1'-biphenyl-
CAS Registry No. 948043-99-0[1]
Molecular Formula C₁₄H₁₃F[1]
Molecular Weight 200.25 g/mol [1]

For clarity in spectral assignments, the following numbering scheme is adopted:

Figure 1: Structure of 4'-Ethyl-3-fluoro-1,1'-biphenyl with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is not just beneficial but essential for complete characterization.

Causality and Experimental Considerations

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power and relatively clean spectral window. However, for quantitative work or to resolve overlapping signals, other solvents like DMSO-d₆ or Acetone-d₆ may be employed. The presence of the ¹⁹F nucleus, a spin I=1/2 nucleus with 100% natural abundance, introduces heteronuclear coupling to both ¹H and ¹³C nuclei.[2] This coupling, which propagates through bonds, is a key diagnostic tool. Its magnitude is dependent on the number of intervening bonds, providing crucial connectivity information.

Exemplary Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of 4'-Ethyl-3-fluoro-1,1'-biphenyl and dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire data with a standard pulse program. Typical spectral width is -2 to 12 ppm. Ensure adequate relaxation delay (e.g., 2 seconds) for accurate integration.

  • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (0 to 200 ppm) is necessary. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire data using a proton-decoupled sequence. A specific fluorine reference standard, such as CFCl₃ (defined as 0 ppm) or a compound chemically similar to the analyte, should be used.[3]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a map of all hydrogen atoms. The ethyl group will present a classic triplet-quartet system, while the aromatic region will be complex due to proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Assigned Proton Predicted δ (ppm) Multiplicity Coupling Constant(s) (Hz) Rationale
CH₃ (Ethyl) ~1.25 Triplet (t) J = 7.6 Coupled to the two adjacent CH₂ protons.
CH₂ (Ethyl) ~2.70 Quartet (q) J = 7.6 Coupled to the three adjacent CH₃ protons.
H-2', H-6' ~7.50 Doublet (d) J ≈ 8.2 Protons ortho to the ethyl-substituted ring's point of attachment.
H-3', H-5' ~7.28 Doublet (d) J ≈ 8.2 Protons meta to the ethyl-substituted ring's point of attachment.
H-6 ~7.45 Multiplet (m) - Complex coupling to H-2, H-4, H-5 and F-3.
H-4 ~7.38 Multiplet (m) - Complex coupling to H-2, H-5, H-6 and F-3.
H-2 ~7.32 Multiplet (m) - Coupled to H-4, H-6 and F-3.

| H-5 | ~7.05 | Multiplet (m) | - | Coupled to H-4, H-6 and F-3. Ortho to fluorine, likely showing doublet of triplets pattern. |

Interpretation Insights:

  • Aromatic Region: The protons on the ethyl-bearing ring (H-2'/6' and H-3'/5') form a relatively simple AA'BB' system, appearing as two distinct doublets.

  • Fluorinated Ring: The protons on the fluoro-substituted ring exhibit more complex splitting. The fluorine atom couples most strongly with its ortho protons (H-2, H-4; ³JHF ≈ 8-10 Hz) and to a lesser extent with its meta proton (H-5; ⁴JHF ≈ 5-7 Hz). This, combined with the inherent H-H couplings, results in complex multiplets that often require 2D NMR techniques (like COSY and HSQC) for full assignment.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments, with the C-F coupling providing an additional layer of structural verification.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Assigned Carbon Predicted δ (ppm) C-F Coupling (JCF) (Hz) Rationale
C-3 ~163.0 d, ¹JCF ≈ 245 Directly attached to fluorine, showing a large one-bond coupling and significant deshielding.[4]
C-1' ~145.0 s Quaternary carbon attached to the ethyl group.
C-1 ~142.5 d, ²JCF ≈ 20 Quaternary carbon, coupled to F through two bonds.
C-4' ~138.0 s Quaternary carbon attached to the other phenyl ring.
C-2', C-6' ~129.0 s Aromatic CH carbons.
C-5 ~128.8 d, ³JCF ≈ 8 Aromatic CH carbon.
C-4 ~127.5 s Aromatic CH carbon.
C-6 ~123.0 d, ⁴JCF ≈ 3 Aromatic CH carbon.
C-2 ~115.0 d, ²JCF ≈ 22 Shielded by fluorine, showing two-bond coupling.
CH₂ (Ethyl) ~28.8 s Aliphatic carbon.

| CH₃ (Ethyl) | ~15.5 | s | Aliphatic carbon. |

Interpretation Insights:

  • Trustworthiness: The most diagnostic signal is C-3. The observation of a doublet at ~163 ppm with a very large coupling constant (~245 Hz) is definitive proof of a fluorine atom attached directly to an aromatic carbon.[4]

  • Connectivity: Smaller two-, three-, and even four-bond C-F couplings on C-1, C-2, C-5, and C-6 confirm the position of the fluorine atom relative to the rest of the ring system.

¹⁹F NMR Spectral Data & Interpretation

¹⁹F NMR is highly sensitive and provides a clean window for observing the fluorine environment directly.[2]

Expected Spectrum:

  • Chemical Shift (δ): A single resonance is expected in the range of -110 to -120 ppm (relative to CFCl₃). The exact shift is sensitive to the electronic environment.

  • Multiplicity: In a proton-coupled spectrum, this signal would appear as a multiplet due to coupling with H-2, H-4 (ortho) and H-5 (meta). In a standard proton-decoupled spectrum, it will appear as a sharp singlet.

Expertise & Experience: The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for purity analysis and for studying interactions, as even subtle changes in the molecular environment can lead to significant and easily detectable shifts in the fluorine resonance.[3][5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Exemplary Experimental Protocol: GC-MS
  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC).

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) in Electron Ionization (EI) mode.

  • Analysis: The resulting positively charged ions (molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Predicted Mass Spectrum Analysis

Table 3: Predicted Major Ions in EI-MS

m/z Ion Identity Rationale
200 [M]⁺ Molecular ion peak corresponding to C₁₄H₁₃F.
185 [M - CH₃]⁺ Base Peak. Loss of a methyl radical (•CH₃) from the ethyl group to form a highly stable tropylium-like or benzylic cation.
170 [M - C₂H₅]⁺ Loss of the entire ethyl group.

| 165 | [185 - HF]⁺ | Loss of hydrogen fluoride from the [M-15] fragment. |

Trustworthiness: The molecular ion peak at m/z 200 confirms the molecular formula. The base peak at m/z 185 is highly characteristic of an ethyl-substituted aromatic compound and serves as a primary validation of the ethyl group's presence and fragmentation behavior.

Fragmentation_Pathway mol 4'-Ethyl-3-fluoro-1,1'-biphenyl [M]⁺˙ m/z = 200 frag1 [M - •CH₃]⁺ m/z = 185 (Base Peak) mol->frag1 - •CH₃

Figure 2: Primary fragmentation pathway in EI-MS.

Vibrational Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Exemplary Experimental Protocol: ATR-FTIR
  • Sample Application: A small amount of the solid sample is placed directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded by a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum Analysis

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Rationale
3100 - 3000 Aromatic C-H Stretch Characteristic of sp² C-H bonds.
2970 - 2850 Aliphatic C-H Stretch Asymmetric and symmetric stretching of the CH₃ and CH₂ groups.[6]
1610, 1580, 1480 Aromatic C=C Stretch In-plane skeletal vibrations of the phenyl rings.[6]
~1250 C-F Stretch A strong, characteristic absorption for the aryl-fluoride bond.

| 850 - 750 | Aromatic C-H Bend | Out-of-plane bending, the exact position of which is diagnostic of the ring substitution patterns. |

Interpretation Insights: While many bands are common to substituted aromatics, the presence of a strong, sharp absorption band around 1250 cm⁻¹ is a key indicator for the C-F bond, complementing the NMR and MS data.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.

Exemplary Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

  • Analysis: Record the absorbance spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm.

Predicted UV-Vis Spectrum Analysis
  • Chromophore: The core chromophore is the biphenyl system, which involves extensive π-conjugation across the two rings.

  • Expected Absorption (λmax): Unsubstituted biphenyl exhibits an intense absorption band (a π→π* transition) with a λmax around 247 nm.[6]

  • Substituent Effects: Both the fluoro and ethyl groups act as auxochromes. They are expected to cause a slight bathochromic (red) shift in the λmax. Therefore, the λmax for 4'-Ethyl-3-fluoro-1,1'-biphenyl is predicted to be in the 250-260 nm range.

Spectroscopic_Workflow substance Sample: 4'-Ethyl-3-fluoro-1,1'-biphenyl nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) substance->nmr ms Mass Spectrometry (EI-MS) substance->ms ir IR Spectroscopy (ATR-FTIR) substance->ir uv UV-Vis Spectroscopy substance->uv structure Verified Structure & Purity Assessment nmr->structure Connectivity, Functional Groups ms->structure Molecular Weight, Fragmentation ir->structure Functional Groups uv->structure Conjugated System

Figure 3: A self-validating workflow for comprehensive spectroscopic analysis.

Conclusion

The comprehensive spectroscopic profile of 4'-Ethyl-3-fluoro-1,1'-biphenyl is defined by a unique confluence of data. The ¹H and ¹³C NMR spectra, validated by characteristic H-F and C-F coupling constants, establish the precise connectivity and substitution pattern. ¹⁹F NMR provides a sensitive and unambiguous probe of the fluorine environment. Mass spectrometry confirms the molecular weight (200.25 g/mol ) and reveals a signature fragmentation pattern with a base peak at m/z 185. Finally, IR and UV-Vis spectroscopy corroborate the presence of key functional groups (Aryl-F, ethyl, biphenyl) and the nature of the conjugated π-system. Together, these techniques provide a robust and self-validating analytical package essential for the quality control and research applications of this molecule.

References

  • Trivedi, M. K., et al. (2015). Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Modern Chemistry, 3(6), 86-93. Available at: [Link]

  • Supporting Information for Kumar, A. and Shah, B. A. (2015). Org. Lett., 17, 5232. and other cited works. Available at: [Link]

  • Gerken, J. B. (n.d.). Fluorine NMR. University of California, Davis. Available at: [Link]

  • Utsunomiya-Tate, N., et al. (2018). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 23(11), 2977. Available at: [Link]

  • Nishida, B. et al. (2014). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophysical Journal, 107(6), 1388-1396. Available at: [Link]

  • Organic Chemistry Tutor (2023). How to Read and Interpret the IR Spectra. YouTube. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 4'-Ethyl-3-fluoro-1,1'-biphenyl in Organic Solvents: A Predictive and Methodological Approach

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Ethyl-3-fluoro-1,1'-biphenyl, a compound of interest in contemporary drug discovery and materials science. In the ab...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Ethyl-3-fluoro-1,1'-biphenyl, a compound of interest in contemporary drug discovery and materials science. In the absence of extensive empirical solubility data in public literature, this document emphasizes a foundational understanding of the physicochemical principles governing solubility and presents robust, field-proven methodologies for its experimental determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols to enable informed solvent selection and formulation strategies.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, poor aqueous solubility can lead to low bioavailability, hindering a promising compound's therapeutic potential.[1][2] In materials science, the ability to dissolve a compound in a specific organic solvent is crucial for purification, crystallization, and thin-film deposition processes. Therefore, a thorough understanding and accurate measurement of the solubility of a target molecule, such as 4'-Ethyl-3-fluoro-1,1'-biphenyl, are paramount for its successful application.

This guide will delve into the predicted solubility of 4'-Ethyl-3-fluoro-1,1'-biphenyl based on its molecular structure and the fundamental principles of intermolecular forces. Furthermore, it will provide detailed, step-by-step protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary tools to generate reliable and reproducible data.

Physicochemical Properties of 4'-Ethyl-3-fluoro-1,1'-biphenyl

A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility. While extensive experimental data for 4'-Ethyl-3-fluoro-1,1'-biphenyl is not widely published, we can infer its characteristics from its structure and data available for similar compounds.

Molecular Structure:

  • Molecular Formula: C₁₄H₁₃F

  • Molecular Weight: 200.25 g/mol [3][4]

The structure reveals a biphenyl core, which is nonpolar and hydrophobic. The presence of an ethyl group (-CH₂CH₃) further contributes to its lipophilicity. The single fluorine atom introduces a degree of polarity due to its high electronegativity, creating a dipole moment in that region of the molecule. However, the overall character of the molecule is expected to be predominantly nonpolar.

Table 1: Predicted Physicochemical Properties of 4'-Ethyl-3-fluoro-1,1'-biphenyl and Their Impact on Solubility

PropertyPredicted Value/CharacteristicImplication for Solubility
Polarity Predominantly nonpolar with a localized polar region due to the fluorine atom.Likely to be more soluble in nonpolar or moderately polar organic solvents. Poorly soluble in highly polar solvents like water.
LogP (Octanol-Water Partition Coefficient) High (estimated > 4)Indicates a strong preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones.
Hydrogen Bonding Capability Weak to none. The fluorine atom is a poor hydrogen bond acceptor.Will not readily dissolve in protic solvents where hydrogen bonding is the dominant intermolecular force.
Melting Point Likely a solid at room temperature, typical for biphenyl derivatives.Higher melting point can correlate with lower solubility due to stronger crystal lattice energy.

Theoretical Principles of Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility.[5][6][7] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

  • Polar Solvents: These solvents have large dipole moments and are capable of forming strong intermolecular interactions, such as hydrogen bonds (in the case of protic solvents like alcohols) or strong dipole-dipole interactions (in aprotic solvents like acetone or DMSO).

  • Nonpolar Solvents: These solvents have little to no dipole moment and primarily interact through weaker van der Waals forces. Examples include hexane, toluene, and diethyl ether.

Given the predominantly nonpolar nature of 4'-Ethyl-3-fluoro-1,1'-biphenyl, it is predicted to have higher solubility in nonpolar and moderately polar aprotic solvents. The presence of the fluorine atom may slightly enhance its solubility in solvents with some polarity compared to its non-fluorinated analog.

Table 2: Predicted Solubility of 4'-Ethyl-3-fluoro-1,1'-biphenyl in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, CyclohexaneHigh"Like dissolves like"; both solute and solvent are nonpolar, interacting primarily through van der Waals forces.
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThe moderate polarity of these solvents can accommodate both the nonpolar biphenyl core and the slightly polar C-F bond.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to ModerateThe high polarity of these solvents may not be ideal for the largely nonpolar solute. However, some solubility is expected.
Polar Protic Methanol, Ethanol, WaterVery Low to InsolubleThe strong hydrogen bonding network of these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable.

Experimental Determination of Solubility

To obtain accurate solubility data, experimental measurement is essential. The two most common methods are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the system is at equilibrium.[8][9][10] The shake-flask method is the most reliable technique for this measurement.[9][11]

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid 4'-Ethyl-3-fluoro-1,1'-biphenyl to a vial B Add a known volume of the organic solvent A->B C Seal the vial and agitate at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) B->C D Allow the solution to settle C->D E Filter the supernatant to remove undissolved solid D->E F Prepare a dilution series of the filtrate E->F G Quantify the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS) F->G H Calculate the solubility (e.g., in mg/mL or µM) G->H

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Step-by-Step Protocol for Thermodynamic Solubility:

  • Preparation: Add an excess amount of solid 4'-Ethyl-3-fluoro-1,1'-biphenyl to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours.[1]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

  • Analysis: Prepare a series of dilutions of the clear filtrate. Quantify the concentration of 4'-Ethyl-3-fluoro-1,1'-biphenyl in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][12]

  • Calculation: The measured concentration of the saturated solution is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is often used in early-stage drug discovery for rapid screening of a large number of compounds.[2][13][14] It measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) to an aqueous or organic medium. This method can sometimes overestimate thermodynamic solubility as it can lead to the formation of supersaturated solutions.[11]

Diagram 2: Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_addition Compound Addition cluster_incubation Incubation cluster_analysis Analysis A Prepare a concentrated stock solution of 4'-Ethyl-3-fluoro-1,1'-biphenyl in DMSO C Add a small volume of the DMSO stock solution to the solvent-containing wells A->C B Dispense the organic solvent into a microplate B->C D Shake the microplate for a short period (e.g., 1-2 hours) at room temperature C->D E Measure the amount of precipitate formed (e.g., by nephelometry) or the concentration of the dissolved compound after filtration (e.g., by UV-Vis or LC-MS) D->E F Determine the kinetic solubility E->F

Caption: Workflow for determining kinetic solubility.

Step-by-Step Protocol for Kinetic Solubility:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4'-Ethyl-3-fluoro-1,1'-biphenyl in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Solvent Dispensing: In a 96-well microplate, dispense the desired organic solvents into the wells.

  • Compound Addition: Add a small aliquot of the DMSO stock solution to each well. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on the solubility in the test solvent.

  • Incubation: Seal the plate and shake it for a defined period, usually 1 to 2 hours, at room temperature.[1]

  • Analysis: The solubility can be determined by several methods:

    • Nephelometry: Measures the light scattering caused by precipitated particles.[13]

    • UV-Vis Spectroscopy: After filtering the samples to remove precipitate, the concentration of the dissolved compound is measured by its UV absorbance.[13]

    • LC-MS: Provides a more sensitive and specific quantification of the dissolved compound after filtration.[12]

Conclusion

For definitive quantitative data, this guide provides detailed, state-of-the-art protocols for the experimental determination of both thermodynamic and kinetic solubility. By employing these robust methodologies, researchers can generate the high-quality data necessary for informed decision-making in their respective fields, whether it be for optimizing reaction conditions, developing formulations for drug delivery, or advancing materials science applications.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • BioDuro. ADME Solubility Assay.

  • Protocols.io. In-vitro Thermodynamic Solubility.

  • National Institutes of Health (NIH). Determination of aqueous solubility by heating and equilibration: A technical note.

  • A review of methods for solubility determination in biopharmaceutical drug characterization.

  • PubMed. In vitro solubility assays in drug discovery.

  • Domainex. Thermodynamic Solubility Assay.

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • Scribd. Procedure For Determining Solubility Of Organic Compounds.

  • Evotec. Thermodynamic Solubility Assay.

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

  • Experiment: Solubility of Organic & Inorganic Compounds.

  • Solubility of Organic Compounds.

  • AAT Bioquest. What factors affect solubility?

  • PubChem. 4'-Ethyl-3-fluoro-4-methoxy-1,1'-biphenyl.

  • BYJU'S. Factors Affecting Solubility.

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility.

  • PubChem. 4-Ethyl-2-fluoro-1,1'-biphenyl.

  • Fisher Scientific. 4-Acetylbiphenyl Safety Data Sheet.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • PubChem. 4'-Ethyl-3,5-difluoro-4-methoxy-1,1'-biphenyl.

  • TCI Chemicals. SAFETY DATA SHEET.

  • Fisher Scientific. Biphenyl Safety Data Sheet.

  • BLDpharm. 4'-Ethyl-3-fluoro-1,1'-biphenyl.

  • PubChem. 4'-Ethyl-2,3-difluoro-4-methyl-1,1'-biphenyl.

  • PubChem. 4-Fluoro-4'-methyl-1,1'-biphenyl.

  • ResearchGate. Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.

  • BLD Pharm. 4'-Ethyl-3-fluoro-4-((2-fluoro-4-propylphenyl)ethynyl)-1,1'-biphenyl.

  • Properties of Solvents Used in Organic Chemistry.

  • Sigma-Aldrich. Solvent Miscibility Table.

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Foundational

4'-Ethyl-3-fluoro-1,1'-biphenyl material safety data sheet

An In-depth Technical Guide to the Safe Handling of 4'-Ethyl-3-fluoro-1,1'-biphenyl Prepared by: Gemini, Senior Application Scientist Introduction: As a novel biphenyl derivative, 4'-Ethyl-3-fluoro-1,1'-biphenyl (CAS No....

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4'-Ethyl-3-fluoro-1,1'-biphenyl

Prepared by: Gemini, Senior Application Scientist

Introduction: As a novel biphenyl derivative, 4'-Ethyl-3-fluoro-1,1'-biphenyl (CAS No. 948043-99-0) is a compound of significant interest in the fields of materials science and drug discovery. However, comprehensive, peer-reviewed safety and toxicological data for this specific molecule are not yet publicly available. This guide has been developed to provide researchers, scientists, and drug development professionals with a robust framework for its safe handling. The recommendations herein are extrapolated from the well-documented profile of its parent compound, biphenyl, and related fluorinated aromatics, adhering to the principle of toxicological analogy. This document is intended to supplement, not replace, institution-specific safety protocols and a thorough risk assessment for its intended use.

Part 1: Hazard Identification and Chemical Profile

Understanding the fundamental chemical identity and inferred hazards is the cornerstone of a proactive safety culture. While specific experimental data for this compound is scarce, the known properties of biphenyl provide a reliable basis for hazard classification.

1.1: Chemical Identity
IdentifierValueSource
IUPAC Name 4'-Ethyl-3-fluoro-1,1'-biphenyl-
CAS Number 948043-99-0[1]
Molecular Formula C₁₄H₁₃F[1]
Molecular Weight 200.25 g/mol [1]
Chemical Structure (Image of the chemical structure)-
1.2: Inferred Hazard Classification (GHS)

Based on the classification for biphenyl (CAS No. 92-52-4), 4'-Ethyl-3-fluoro-1,1'-biphenyl should be handled as a hazardous substance.[2] The following GHS classification is recommended as a precautionary measure.

Hazard ClassPictogramSignal WordInferred Hazard Statements
Skin Irritation (Category 2)IrritantWarning H315: Causes skin irritation.
Eye Irritation (Category 2A)IrritantWarning H319: Causes serious eye irritation.
STOT - Single Exposure (Category 3)IrritantWarning H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment (Acute & Chronic)Environmental HazardWarning H410: Very toxic to aquatic life with long lasting effects.
1.3: Physicochemical Properties for the Researcher
PropertyValueRemarksSource
Physical State Solid (presumed)Based on related biphenyl compounds.-
Storage Temperature 2-8°CRecommended for maintaining chemical integrity.[1]
Storage Conditions Sealed in a dry, well-ventilated place.To prevent hydrolysis and degradation.[1][3]
Solubility Insoluble in water (predicted). Soluble in organic solvents (e.g., acetone, ethers).Based on general properties of biphenyls.-

Part 2: Toxicological Assessment and Routes of Exposure

2.1: Principle of Toxicological Analogy The toxicological profile of 4'-Ethyl-3-fluoro-1,1'-biphenyl is inferred from its parent structure, biphenyl. Biphenyl itself is not highly acutely toxic, but it is a known irritant. Of greater significance for drug development professionals is its metabolism. The biphenyl structure can be hydroxylated by cytochrome P450 enzymes in the liver, and its metabolites may possess greater genotoxic potential than the parent compound.[4] Therefore, chronic exposure, even at low levels, should be diligently avoided.

2.2: Primary Routes of Exposure and Associated Risks The primary risks in a laboratory setting are associated with inadvertent contact and inhalation of dust particles.

G cluster_routes Routes of Exposure cluster_effects Primary Toxicological Effects Inhalation Inhalation of Dust RespIrrit Respiratory Tract Irritation Inhalation->RespIrrit Skin Skin Contact SkinIrrit Skin Irritation / Dermatitis Skin->SkinIrrit Eye Eye Contact EyeIrrit Serious Eye Irritation Eye->EyeIrrit Ingestion Ingestion Systemic Potential Systemic Effects (Liver, via Metabolism) Ingestion->Systemic

Caption: Primary routes of exposure and their associated health risks.

Part 3: Safe Laboratory Handling and Exposure Control

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols, is mandatory.

3.1: Mandatory Engineering Controls All weighing, handling, and experimental manipulations of 4'-Ethyl-3-fluoro-1,1'-biphenyl must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] The workspace should be maintained under negative pressure relative to the surrounding laboratory.

3.2: Personal Protective Equipment (PPE) Selection Protocol The following decision workflow must be followed to ensure adequate protection.

G Start Start: Handling 4'-Ethyl-3-fluoro-1,1'-biphenyl? FumeHood Work in Chemical Fume Hood? Start->FumeHood Stop Stop Work. Consult EHS. FumeHood->Stop No EyeProtection Wear Chemical Safety Goggles (ANSI Z87.1 / EN 166) FumeHood->EyeProtection Yes BodyProtection Wear Full-Length Lab Coat EyeProtection->BodyProtection HandProtection Wear Nitrile Gloves (Check manufacturer's breakthrough time) BodyProtection->HandProtection Proceed Proceed with Experiment HandProtection->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Detailed PPE Specifications:

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used if there is a splash hazard.

  • Skin Protection: A flame-resistant lab coat is required. Gloves must be worn when handling the compound. Nitrile gloves are a suitable initial choice, but it is crucial to consult the glove manufacturer's data for resistance to aromatic fluorinated compounds. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Respiratory Protection: If engineering controls fail or for emergency response, use a full-face respirator with appropriate cartridges (e.g., organic vapor/particulate filter).

Part 4: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

4.1: First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]
Eye Contact Immediately rinse with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
4.2: Accidental Release (Spill) Response

The following workflow is for a small-scale laboratory spill (<5g) and should be executed only by trained personnel.

G Spill Spill Occurs Assess Assess Situation: - Is anyone exposed? - Is the spill contained? Spill->Assess Evacuate Evacuate Area Alert Others Call Emergency Response Assess->Evacuate No / Unsure PPE Don Appropriate PPE (Respirator, gloves, goggles) Assess->PPE Yes, small & contained Contain Cover with Inert Absorbent (e.g., vermiculite, sand) PPE->Contain Collect Carefully Sweep/Collect Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with appropriate solvent and soap Collect->Decontaminate Dispose Dispose of Waste via Hazardous Waste Program Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a small laboratory spill.

4.3: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

  • Specific Hazards: The compound is combustible. Thermal decomposition may produce hazardous gases, including carbon oxides and hydrogen fluoride. Vapors may be heavier than air and form explosive mixtures with air upon intense heating.

  • Protective Actions: Fire-fighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Part 5: Storage and Disposal

Proper storage and disposal are critical for laboratory safety and environmental protection.

5.1: Storage Conditions

  • Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area.[1][3]

  • Store locked up or in an area accessible only to authorized personnel.

  • Keep away from oxidizing agents.

5.2: Disposal Considerations

  • Environmental Hazard: This compound is presumed to be very toxic to aquatic life with long-lasting effects. Do not allow it to enter drains or the environment.

  • Disposal Method: All waste material must be collected in a sealed, properly labeled container and disposed of through a licensed hazardous waste disposal facility. Follow all local, state, and federal regulations.

References

  • PubChem Compound Summary for CID 1490326, 4-Ethyl-2-fluoro-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 177795445, 4'-Ethyl-3,5-difluoro-4-methoxy-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 58660452, 4'-Ethyl-3-fluoro-4-methoxy-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 118965780, 4'-Ethyl-2,3-difluoro-4-methyl-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues. National Institutes of Health (NIH). [Link]

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Exploratory

The Biological Frontier of Fluorinated Biphenyls: A Technical Guide for Advanced Drug Discovery

Abstract The strategic incorporation of fluorine into biphenyl scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of fluorine—including its hig...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into biphenyl scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of fluorine—including its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's biological profile.[1][2] This guide provides an in-depth exploration of the biological significance of fluorinated biphenyl compounds. We will dissect the mechanisms by which fluorination impacts molecular interactions, metabolic stability, and pharmacokinetic properties. Through detailed protocols, quantitative data, and mechanistic diagrams, this document serves as a technical resource for researchers aiming to leverage fluorinated biphenyls in the development of next-generation therapeutics and specialized agrochemicals.

The Rationale for Fluorination in Biphenyl Scaffolds

The biphenyl moiety is a prevalent structural motif in biologically active compounds due to its rigid, planar nature, which provides a stable scaffold for orienting pharmacophoric groups.[3] However, unsubstituted biphenyls often suffer from rapid metabolic degradation, primarily through oxidative pathways. The introduction of fluorine atoms addresses this and other limitations, offering a suite of advantages that enhance "drug-like" properties.[4][5]

  • Metabolic Stability: The C-F bond is significantly stronger (108-115 kcal/mol) than a C-H bond (~98 kcal/mol).[6] Replacing a hydrogen atom with fluorine at a metabolically labile position can effectively block cytochrome P450 (CYP) mediated oxidation, thereby increasing the compound's half-life and bioavailability.[6][7]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic functional groups, altering a compound's ionization state at physiological pH.[8] This can influence solubility, membrane permeability, and interactions with target proteins.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and halogen bonds.[9] These interactions can lead to a significant increase in binding affinity and target selectivity.

  • Conformational Control: The introduction of fluorine, particularly at the ortho-positions of the biphenyl ring, can influence the torsional angle between the two phenyl rings. This conformational restriction can lock the molecule into a bioactive conformation, improving its potency.

The following diagram illustrates the key molecular property modifications imparted by fluorination.

G FB Fluorinated Biphenyl Scaffold MS Increased Metabolic Stability FB->MS Blocks CYP Oxidation BA Enhanced Binding Affinity FB->BA New H-Bonds, Dipole Interactions PK Altered pKa / Lipophilicity FB->PK Inductive Effects CC Conformational Restriction FB->CC Steric Influence Outcome Improved Biological Activity & Pharmacokinetics MS->Outcome BA->Outcome PK->Outcome CC->Outcome

Caption: Impact of fluorination on the properties of a biphenyl scaffold.

Applications in Medicinal Chemistry

The strategic fluorination of biphenyls has led to the development of potent modulators for a wide array of biological targets.

Anti-HIV: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A prominent class of fluorinated biphenyl compounds, the diarylpyrimidines (DAPYs), have demonstrated exceptional potency as NNRTIs against HIV-1.[10] Fluorination of the biphenyl moiety in these compounds has been shown to significantly boost their antiviral activity and improve their metabolic profiles.[6][10] For instance, replacing a dimethyl group with a fluorine substituent can block metabolic sites, enhancing druggability.[6]

Quantitative Biological Data: Anti-HIV-1 Activity of Fluorinated NH₂-Biphenyl-DAPYs

Compound Target EC₅₀ (nM) CC₅₀ (µM) Selectivity Index (SI)
JK-4b (non-fluorinated) WT HIV-1 1.0 2.08 2059
5t (fluorinated) WT HIV-1 1.8 117 66,443

Data extracted from a study on fluorine-substituted NH₂-biphenyl-diarylpyrimidines. The study highlights that compound 5t showed remarkable potency against clinically relevant mutant strains.[6][10]

The diagram below illustrates the mechanism of action.

cluster_0 HIV-1 Reverse Transcriptase (RT) RT_Enzyme Allosteric Pocket Binding Binding Induces Conformational Change RT_Enzyme->Binding Active_Site Catalytic Active Site Inhibition Inhibition of DNA Synthesis Active_Site->Inhibition NNRTI Fluorinated Biphenyl NNRTI (e.g., 5t) NNRTI->RT_Enzyme Binds to Binding->Active_Site Distorts

Caption: Allosteric inhibition of HIV-1 RT by a fluorinated biphenyl NNRTI.

Cancer Therapy: CYP17A1 Inhibitors

Fluorinated biphenyl methylene imidazoles have been identified as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[10] By blocking androgen production, these compounds present a promising therapeutic strategy for treating androgen-dependent prostate cancer.[10]

Experimental Protocol: In Vitro CYP17A1 Inhibition Assay

This protocol outlines a self-validating system to assess the inhibitory potential of a test compound against recombinant human CYP17A1. The causality for each step is explained to ensure scientific integrity.

  • Preparation of Reagents:

    • Rationale: Ensuring all components are at the correct concentration and pH is critical for reproducible enzyme kinetics.

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Prepare a stock solution of the substrate, [³H]-progesterone, in ethanol.

    • Prepare a stock solution of the cofactor, NADPH, in buffer.

    • Prepare serial dilutions of the fluorinated biphenyl test compound and a known inhibitor (e.g., Abiraterone) as a positive control.

  • Inhibition Assay:

    • Rationale: A pre-incubation step ensures the inhibitor has sufficient time to bind to the enzyme before the reaction is initiated.

    • In a microcentrifuge tube, combine the phosphate buffer, NADPH, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding the recombinant CYP17A1 enzyme and [³H]-progesterone.

    • Rationale: The reaction is run for a time within the linear range of product formation to ensure the measured rate is accurate.

    • Incubate the reaction for 30 minutes at 37 °C with gentle shaking.

  • Reaction Quenching and Product Extraction:

    • Rationale: Quenching immediately stops the enzymatic reaction, providing a precise endpoint. Extraction separates the radiolabeled steroid products from the unreacted substrate.

    • Stop the reaction by adding a quenching solution (e.g., 2M NaOH).

    • Extract the steroid products using an organic solvent (e.g., dichloromethane).

    • Centrifuge to separate the phases and collect the organic layer.

  • Quantification and Data Analysis:

    • Rationale: Scintillation counting provides a highly sensitive method for quantifying the radiolabeled product, allowing for accurate determination of enzyme activity.

    • Evaporate the organic solvent and reconstitute the residue in a suitable solvent.

    • Quantify the amount of radiolabeled product using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal model using non-linear regression analysis.

Anti-Inflammatory Agents

Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a fluorinated biphenyl compound.[10] Research into its derivatives aims to retain potent anti-inflammatory activity while reducing common side effects like gastrointestinal ulceration. Studies have shown that new derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid can exhibit strong anti-inflammatory effects with significantly lower ulcerogenic potential compared to flurbiprofen.[10]

Role in Agrochemicals

The same principles that make fluorinated biphenyls valuable in medicine apply to agrochemical development. Fluorination can enhance the potency, metabolic stability in plants and insects, and soil persistence of herbicides, fungicides, and insecticides.[11][12] The introduction of fluorine can lead to products that are effective at lower application rates, which is beneficial for both economic and environmental reasons.[13] For example, halogenated [1,1'-biphenyl]-amines have been investigated for their biological activities against plant diseases.[14]

Metabolism and Environmental Considerations

While the C-F bond's strength is a key advantage for metabolic stability, the fate of fluorinated compounds in biological systems and the environment is a critical area of study.[4][7]

  • Metabolism: Despite the C-F bond's stability, defluorination can occur during metabolism, potentially forming reactive intermediates or releasing fluoride ions.[4][15] The metabolic profile of any fluorinated drug candidate must be thoroughly investigated to identify potentially toxic metabolites.[16][17]

  • Environmental Fate: The persistence that is advantageous in drug design can be a concern in the environment.[18] Highly fluorinated compounds can be resistant to degradation, leading to their accumulation in soil, water, and biota, similar to issues seen with polychlorinated biphenyls (PCBs).[18][19] Therefore, designing biodegradable fluorinated biphenyls is a key challenge for sustainable chemistry.

Analytical Methods for Detection

Detecting and quantifying fluorinated biphenyls in biological and environmental samples requires sensitive analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most common and powerful method for analyzing per- and polyfluoroalkyl substances (PFAS), including fluorinated biphenyls. It offers high sensitivity and specificity, allowing for the quantification of trace amounts in complex matrices like blood plasma or wastewater.[20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for more volatile fluorinated compounds.

  • Combustion Ion Chromatography (CIC): This technique can be used to determine the total amount of organic fluorine in a sample, providing a comprehensive measure of both known and unknown fluorinated compounds.[22]

Caption: General workflow for the analysis of fluorinated compounds.

Synthesis Strategies

The creation of novel fluorinated biphenyl compounds relies on robust synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is one of the most extensively utilized and versatile methods for synthesizing biphenyl derivatives.[1][2]

General Protocol: Suzuki-Miyaura Cross-Coupling

  • Reactants: A fluorinated aryl halide (e.g., 1-bromo-3,4-difluorobenzene) and an arylboronic acid.

  • Catalyst: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[2]

  • Base: A base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF) and water is typically used.

  • Procedure: The reactants, catalyst, and base are combined in the solvent system within a pressure tube or reaction flask. The mixture is heated (e.g., to 105 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The desired fluorinated biphenyl product is then purified using column chromatography.[2]

Conclusion

Fluorinated biphenyl compounds are of immense biological significance, offering medicinal chemists and agrochemical designers a powerful strategy to enhance molecular properties. By strategically leveraging the unique characteristics of fluorine, it is possible to improve metabolic stability, increase binding affinity, and modulate physicochemical profiles, leading to more potent and effective agents. However, this potential must be balanced with a thorough understanding of their metabolic fate and environmental impact. Continued research into novel synthetic methods, structure-activity relationships, and sustainable design will ensure that fluorinated biphenyls remain at the forefront of chemical biology and drug discovery.

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Foundational

An In-depth Technical Guide to 4'-Ethyl-3-fluoro-1,1'-biphenyl: Synthesis, Characterization, and Potential Applications

Introduction: The Strategic Value of Fluorinated Biphenyls in Modern Drug Discovery The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its conformatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biphenyls in Modern Drug Discovery

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational flexibility allows for optimal binding to a wide array of biological targets. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of a specific fluorinated biphenyl, 4'-Ethyl-3-fluoro-1,1'-biphenyl, from its synthesis and characterization to its potential role in drug development, reflecting the convergence of synthetic strategy and biological relevance in modern medicinal chemistry.

A History Rooted in Analogs: The Emergence of 4'-Ethyl-3-fluoro-1,1'-biphenyl

While a detailed historical account of the initial discovery of 4'-Ethyl-3-fluoro-1,1'-biphenyl is not prominently documented in the scientific literature, its conceptual origins can be traced to the broader exploration of fluorinated biphenyls as valuable motifs in medicinal chemistry and materials science. The development of this specific molecule likely arose from systematic structure-activity relationship (SAR) studies on related compounds. Researchers have long investigated the impact of small alkyl and fluoro substituents on the biphenyl core to fine-tune biological activity and physical properties. The synthesis of various 4'-alkyl- and 4'-alkoxy-4-cyano-3-fluorobiphenyls, for instance, has been explored for their liquid crystalline properties.[3] It is within this context of analog synthesis and property optimization that 4'-Ethyl-3-fluoro-1,1'-biphenyl most likely emerged as a compound of interest.

Synthesis and Mechanism: A Reliable Path via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of unsymmetrical biaryls, including 4'-Ethyl-3-fluoro-1,1'-biphenyl, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction offers high functional group tolerance, mild reaction conditions, and generally high yields. The synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl is achieved by the coupling of two key building blocks: 1-bromo-3-fluorobenzene and 4-ethylphenylboronic acid.

Synthesis_Workflow cluster_reaction Suzuki-Miyaura Coupling 1-bromo-3-fluorobenzene 1-bromo-3-fluorobenzene Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) 1-bromo-3-fluorobenzene->Pd_catalyst Oxidative Addition 4-ethylphenylboronic_acid 4-ethylphenylboronic acid Base Base (e.g., K2CO3) 4-ethylphenylboronic_acid->Base Activation Target_Molecule 4'-Ethyl-3-fluoro-1,1'-biphenyl Pd_catalyst->Target_Molecule Reductive Elimination Solvent Solvent (e.g., Toluene/Water)

Figure 1: General workflow for the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of similar fluorinated biphenyls.[5][6]

Materials:

  • 1-bromo-3-fluorobenzene

  • 4-ethylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-bromo-3-fluorobenzene (1.0 mmol, 1.0 eq.), 4-ethylphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).

  • Degassing: Degas the mixture by bubbling nitrogen gas through it for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 eq.).

  • Reaction: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4'-Ethyl-3-fluoro-1,1'-biphenyl.[7]

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more expensive aryl halide.

  • Base: Potassium carbonate is a commonly used base in Suzuki couplings. It activates the boronic acid for transmetalation to the palladium center.

  • Two-Phase Solvent System: The toluene/water system is effective for dissolving both the organic reactants and the inorganic base.

  • Degassing and Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation and lower yields.

Physicochemical and Spectroscopic Characterization

The introduction of the fluorine and ethyl groups imparts specific physicochemical properties to the biphenyl core. These properties are crucial for its behavior in biological systems.

Table 1: Physicochemical Properties of 4'-Ethyl-3-fluoro-1,1'-biphenyl and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )
4'-Ethyl-3-fluoro-1,1'-biphenyl C₁₄H₁₃F200.25
4'-Ethyl-2-fluoro-1,1'-biphenylC₁₄H₁₃F200.25[8]
4'-Ethyl-3-fluoro-4-methoxy-1,1'-biphenylC₁₅H₁₅FO230.28[9]
4'-Ethyl-3,5-difluoro-4-methoxy-1,1'-biphenylC₁₅H₁₄F₂O248.27[10]
4-Fluoro-4'-methyl-1,1'-biphenylC₁₃H₁₁F186.22[11]

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-7.6 ppm). The ethyl group will exhibit a triplet for the methyl protons (around 1.2 ppm) and a quartet for the methylene protons (around 2.7 ppm). The fluorine atom will cause splitting of the adjacent aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbon atoms bonded to fluorine will show a characteristic large coupling constant (J-C-F). The signals for the ethyl group will appear in the aliphatic region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z = 200.25. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the biphenyl linkage.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3-fluorobiphenyl scaffold is a recurring motif in compounds with a wide range of biological activities. The fluorine atom at the 3-position can enhance metabolic stability by blocking a potential site of oxidation and can also influence the conformational preference of the biphenyl rings, potentially leading to improved binding affinity for a target protein.

Biological_Relevance cluster_properties Key Physicochemical Effects cluster_applications Potential Therapeutic Areas Scaffold 3-Fluorobiphenyl Scaffold Metabolic_Stability Increased Metabolic Stability Scaffold->Metabolic_Stability C-F Bond Strength Binding_Affinity Modulated Binding Affinity Scaffold->Binding_Affinity Conformational Effects Lipophilicity Altered Lipophilicity Scaffold->Lipophilicity Polarity Modulation Antitubercular Antitubercular Agents Metabolic_Stability->Antitubercular Neuroprotective Neuroprotective Agents Binding_Affinity->Neuroprotective Antimicrobial Antimicrobial Agents Lipophilicity->Antimicrobial

Figure 2: The influence of the 3-fluorobiphenyl scaffold on drug-like properties.

While specific biological data for 4'-Ethyl-3-fluoro-1,1'-biphenyl is scarce, studies on analogous compounds suggest potential therapeutic applications:

  • Antitubercular and Antimicrobial Activity: Several studies have demonstrated that fluorinated biphenyl derivatives possess significant activity against various bacterial and fungal strains. The lipophilicity and electronic properties conferred by the fluoro and alkyl groups can enhance cell membrane permeability and interaction with microbial targets.[17]

  • Neuroprotective Effects: Flavonoids containing a 3-fluorinated ring system have been investigated for their antioxidant and neuroprotective properties.[18] The biphenyl core of 4'-Ethyl-3-fluoro-1,1'-biphenyl could serve as a bioisostere for the flavonoid scaffold in the design of new neuroprotective agents.

  • Enzyme Inhibition: The biphenyl scaffold is present in numerous enzyme inhibitors. The specific substitution pattern of 4'-Ethyl-3-fluoro-1,1'-biphenyl could be optimized to target the active site of various enzymes implicated in disease.

The ethyl group at the 4'-position provides a point for further derivatization, allowing for the exploration of a wider chemical space and the potential for improved potency and selectivity.

Conclusion and Future Directions

4'-Ethyl-3-fluoro-1,1'-biphenyl represents a synthetically accessible and medicinally relevant scaffold. While its specific discovery and biological profile are not yet extensively detailed, its structural features place it at the intersection of established principles of medicinal chemistry. The reliable Suzuki-Miyaura coupling provides a robust platform for its synthesis and the generation of a library of analogs for biological screening. Future research should focus on the detailed biological evaluation of this compound and its derivatives against a panel of therapeutic targets. Furthermore, the elucidation of its precise physicochemical properties and metabolic fate will be crucial for its potential development as a lead compound in drug discovery programs. This in-depth guide serves as a foundational resource for researchers poised to explore the untapped potential of this intriguing fluorinated biphenyl.

References

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Exploratory

A Preliminary Toxicological Profile of Fluorinated Biphenyls: An In-Depth Technical Guide

Abstract Fluorinated biphenyls represent a pivotal structural motif in modern drug discovery, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity. However, their structural analog...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated biphenyls represent a pivotal structural motif in modern drug discovery, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity. However, their structural analogy to polychlorinated biphenyls (PCBs), a class of notoriously persistent and toxic environmental pollutants, mandates a rigorous and proactive toxicological assessment. This guide provides a foundational toxicological profile for researchers, scientists, and drug development professionals. We will delve into the toxicokinetics, primary mechanisms of toxicity, and crucial toxicological endpoints, supported by detailed experimental protocols and data presentation, to facilitate informed decision-making in early-stage drug development.

Introduction: The Double-Edged Sword of Fluorination

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate pharmacological properties.[1][2] In the context of the biphenyl scaffold, fluorination can block sites of metabolic attack, thereby increasing a drug candidate's half-life.[1] However, this enhanced stability can also decrease the rate of clearance, potentially leading to bioaccumulation—a key characteristic of persistent organic pollutants (POPs) like PCBs.[3] The toxicological profile of any novel fluorinated biphenyl is therefore a critical consideration, with potential risks including carcinogenicity, genotoxicity, and reproductive harm that mirror their chlorinated counterparts.[4][5][6] This guide outlines the essential preliminary assessments required to characterize these risks.

Toxicokinetics: The Body's Handling of Fluorinated Biphenyls

Toxicokinetics, the study of how a chemical enters, moves through, and exits the body, is fundamental to understanding its potential for harm. The disposition of these compounds is highly congener and species-dependent.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME):

  • Absorption: Due to their lipophilic nature, fluorinated biphenyls are expected to be readily absorbed following oral, dermal, or inhalation exposure.

  • Distribution: Post-absorption, these compounds are likely to distribute to and accumulate in lipid-rich tissues, such as adipose tissue, the liver, and the central nervous system.

  • Metabolism: The metabolic fate of fluorinated biphenyls is a primary determinant of their toxicity. Metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a critical step for detoxification and excretion.[7][8] However, metabolism can also lead to the formation of reactive metabolites that can induce oxidative stress or other toxic effects.[9] The C-F bond is exceptionally strong, making these compounds often resistant to degradation and leading to their persistence.[1]

  • Excretion: Metabolites are typically excreted via bile and feces, with a lesser contribution from urine. The rate of elimination is highly dependent on the metabolic rate.[3][10]

Experimental Protocol: In Vitro Metabolic Stability Assessment

Understanding a compound's metabolic stability is a crucial first step. A common and robust method is the liver microsomal stability assay. The causality behind this choice is that liver microsomes contain a high concentration of the CYP enzymes responsible for the majority of Phase I metabolism of xenobiotics.

Step-by-Step Methodology:

  • System Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4). The NADPH system is essential as it provides the reducing equivalents required for CYP enzyme activity.

  • Initiation: Pre-incubate the microsomal preparation at 37°C. The reaction is initiated by adding the fluorinated biphenyl test compound.

  • Time-Course Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step serves to precipitate proteins and halt enzymatic activity.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), providing a quantitative measure of metabolic stability.

G cluster_setup 1. Reaction Setup cluster_run 2. Time-Course Execution cluster_analysis 3. Analysis & Calculation A Combine Liver Microsomes, NADPH System, & Buffer B Pre-incubate at 37°C A->B C Initiate with Test Compound B->C D Sample at t = 0, 5, 15, 30, 60 min C->D E Quench with Cold Acetonitrile (+ Internal Standard) D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Half-Life (t½) and Intrinsic Clearance (CLint) G->H

Caption: Workflow for In Vitro Liver Microsomal Stability Assay.

Core Mechanisms of Toxicity

The toxicity of fluorinated biphenyls can be triggered through several molecular pathways, many of which are shared with other persistent organic pollutants.

  • Aryl Hydrocarbon Receptor (AhR) Activation: Similar to dioxin-like PCBs, certain fluorinated biphenyl congeners can bind to and activate the AhR, a ligand-activated transcription factor.[11] This can lead to a cascade of downstream effects, including the induction of CYP1A and CYP1B enzymes and subsequent disruption of cellular processes, potentially contributing to carcinogenicity.[5]

  • Oxidative Stress: The metabolism of these compounds can generate reactive oxygen species (ROS).[9][12] An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage DNA, proteins, and lipids, contributing to genotoxicity and organ damage.[12][13]

  • Endocrine Disruption: Fluorinated biphenyls are considered potential endocrine-disrupting compounds (EDCs).[14] They may interfere with hormone signaling pathways, for instance by binding to nuclear hormone receptors like the estrogen and liver X receptors, which can lead to reproductive and developmental toxicity.[14][15]

  • Neurotoxicity: A significant concern with halogenated biphenyls is developmental neurotoxicity.[16][17] Mechanisms may include disruption of calcium homeostasis, altered dopaminergic neurotransmission, and interference with thyroid hormone signaling, which is critical for brain development.[11][16][17]

G cluster_mechanisms cluster_outcomes FB Fluorinated Biphenyl AhR AhR Activation FB->AhR ROS Oxidative Stress FB->ROS EDC Endocrine Disruption FB->EDC Neuro Neurotoxic Pathways FB->Neuro Carcinogenicity Carcinogenicity AhR->Carcinogenicity ReproTox Reproductive & Developmental Toxicity AhR->ReproTox Genotoxicity Genotoxicity ROS->Genotoxicity OrganTox Organ Toxicity (Liver, Kidney) ROS->OrganTox EDC->ReproTox NeuroTox Neurotoxicity Neuro->NeuroTox

Caption: Key Mechanisms Linking Fluorinated Biphenyls to Toxic Outcomes.

Key Toxicological Endpoints & Assessment Strategies

A preliminary toxicological assessment should cover a range of critical endpoints to build a comprehensive safety profile. The following table summarizes these endpoints and standard assays for their evaluation.

Toxicological EndpointCore Assessment Methods & RationalePotential Adverse Outcomes
Genotoxicity Ames Test (Bacterial Reverse Mutation): A first-line screen for point mutations. In Vitro Micronucleus Assay: Detects chromosomal damage in mammalian cells. Rationale: Identifies agents that can directly damage genetic material, a key initiating event in carcinogenesis.[4][5]Positive results indicate mutagenic or clastogenic potential, a significant red flag for further development.[18][19]
Carcinogenicity 2-Year Rodent Bioassay: The gold standard for assessing carcinogenic potential over a lifetime of exposure. Rationale: Evaluates both tumor initiation and promotion activities.[4][5]Increased incidence of tumors, particularly in the liver and urinary bladder, has been observed for the parent compound, biphenyl.[4]
Reproductive & Developmental Toxicity OECD Test Guidelines 414 (Prenatal Developmental Toxicity) & 421 (Reproduction/Developmental Toxicity Screening Test): Rationale: These studies assess effects on fertility, pregnancy, and fetal development, including teratogenicity.[20][21]Reduced fertility, low birth weight, skeletal variations, and developmental delays in offspring.[20][22][23]
Neurotoxicity Functional Observational Battery (FOB) & Motor Activity Assessment: Rationale: These in vivo tests screen for a range of neurological deficits, including changes in behavior, coordination, and sensory function.[24]Cognitive deficits, behavioral changes, and impaired motor function.[16][24]
Organ Toxicity Repeated Dose Toxicity Studies (e.g., 28-day or 90-day): Involve monitoring clinical signs, blood chemistry (e.g., liver enzymes), and histopathology of key organs (liver, kidney, thyroid). Rationale: Identifies target organs for toxicity.Liver and kidney toxicity are potential hazards.[4] Elevated liver enzymes and histopathological changes indicate organ damage.

Conclusion and Forward Outlook

The unique properties of fluorinated biphenyls make them valuable in drug development, but their toxicological potential cannot be overlooked. This guide establishes a foundational framework for a preliminary safety assessment. Early, integrated evaluation of metabolic stability, genotoxicity, and other key endpoints is not merely a regulatory hurdle but a scientific necessity. By understanding the potential liabilities of these molecules through the described mechanisms and experimental protocols, development teams can make more informed decisions, de-risk programs earlier, and ultimately design safer, more effective medicines.

References

  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Polychlorinated Biphenyl (PCB) carcinogenicity with special emphasis on airborne PCBs. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Prediction of the Endocrine disruption profile of fluorinated biphenyls and analogues: An in silico study. (2022). PubMed. Retrieved from [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Neurotoxicity of polychlorinated biphenyls and related organohalogens. (2019). PubMed. Retrieved from [Link]

  • Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens. (n.d.). PubMed Central. Retrieved from [Link]

  • Behavioral and neurological toxicity of polybrominated biphenyls in rats and mice. (n.d.). PubMed. Retrieved from [Link]

  • Associations of Serum Per- and Polyfluoroalkyl Substances with Genotoxic Biomarkers: New Insights from Cross-Sectional and In Vivo Evidence. (n.d.). MDPI. Retrieved from [Link]

  • The neurotoxicity of polychlorinated biphenyls. (n.d.). PubMed. Retrieved from [Link]

  • Toxicological Profile for Perfluoroalkyls. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

  • Reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants. (n.d.). ScienceDirect. Retrieved from [Link]

  • TOXICOKINETICS OF CHIRAL POLYCHLORINATED BIPHENYLS ACROSS DIFFERENT SPECIES—A REVIEW. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • PFAS and cancer: what do we know about forever chemicals? (2023). Cancer Research UK. Retrieved from [Link]

  • Genotoxicity of perfluorinated chemicals (PFCs) to the green mussel (Perna viridis). (2014). PubMed. Retrieved from [Link]

  • PFAS and Developmental and Reproductive Toxicity: An EWG Fact Sheet. (2024). Environmental Working Group (EWG). Retrieved from [https://www.ewg.org/research/pfas-and-developmental-and-reproductive-toxicity-e wg-fact-sheet]([Link] wg-fact-sheet)

  • Associations of per- and polyfluoroalkyl substances, polychlorinated biphenyls, organochlorine pesticides, and polybrominated diphenyl ethers with oxidative stress markers: A systematic review and meta-analysis. (2023). PubMed. Retrieved from [Link]

  • Genotoxicity assessment of per- and polyfluoroalkyl substances mixtures in human liver cells (HepG2). (n.d.). PubMed. Retrieved from [Link]

  • Neurotoxicity of per- and polyfluoroalkyl substances: Evidence and future directions. (2024). ScienceDirect. Retrieved from [Link]

  • Carcinogenicity of polychlorinated biphenyls and polybrominated biphenyls. (2013). PubMed. Retrieved from [Link]

  • PFAS and Developmental and Reproductive Toxicity. (2019). Environmental Working Group (EWG). Retrieved from [Link]

  • Toxicokinetic Mixture Interactions Between Chlorinated Aromatic Hydrocarbons in the Liver of the C57BL/6J Mouse: 2. Polychlorinated Dibenzo-P-Dioxins (PCDDs), Dibenzofurans (PCDFs) and Biphenyls (PCBs). (1993). PubMed. Retrieved from [Link]

  • Toxicokinetics of perfluorobutane sulfonate (PFBS), perfluorohexane-1-sulphonic acid (PFHxS), and perfluorooctane sulfonic acid (PFOS) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration. (2019). PubMed. Retrieved from [Link]

  • Advances in polychlorinated biphenyls-induced female reproductive toxicity. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). National Institutes of Health (NIH). Retrieved from [Link]

  • Reproductive and developmental toxicity of degradation products of refrigerants in experimental animals. (2010). Fluoride Action Network. Retrieved from [Link]

  • Toxicokinetic and Toxicodynamic Influences on Endocrine Disruption by Polychlorinated Biphenyls. (1994). PubMed. Retrieved from [Link]

  • Chemical toxicity of per- and poly-fluorinated alkyl substances (PFAS). (n.d.). OUCI. Retrieved from [Link]

  • Molecular Mechanisms Involved in the Toxic Effects of Polychlorinated Biphenyls (PCBs) and Brominated Flame Retardants (BFRs). (2006). PubMed. Retrieved from [Link]

  • REFERENCES - Toxicological Profile for Perfluoroalkyls. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • A review on fluoride induced organotoxicity and genotoxicity in mammals and zebrafish. (2019). ResearchGate. Retrieved from [Link]

  • Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Molecular basis of fluoride toxicities: Beyond benefits and implications in human disorders. (n.d.). ScienceDirect. Retrieved from [Link]

  • Toxicity Studies of Perfluoroalkyl Sulfonates. (n.d.). National Toxicology Program (NTP). Retrieved from [Link]

  • PFOA, PFOS, and Related PFAS Chemicals. (2024). American Cancer Society. Retrieved from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2025). ResearchGate. Retrieved from [Link]

  • Toxicological Profile for Perfluoroalkyls. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. (2017). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Toxicological Profile for Polychlorinated Biphenyls (PCBs). (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • In silico toxicology protocols. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. (n.d.). MDPI. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl via Suzuki-Miyaura Coupling

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl, a key structural motif in medicinal chemistry and materials science. The synthesis is achieved...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl, a key structural motif in medicinal chemistry and materials science. The synthesis is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for carbon-carbon bond formation.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure reliable and reproducible results.

Introduction and Scientific Background

Fluorinated biphenyl compounds are of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. 4'-Ethyl-3-fluoro-1,1'-biphenyl serves as a crucial intermediate for the synthesis of more complex molecules.

The Suzuki-Miyaura coupling is the method of choice for this transformation due to its numerous advantages:

  • High Functional Group Tolerance: The reaction proceeds under mild conditions, preserving a wide range of functional groups on both coupling partners.[3]

  • Commercial Availability of Reagents: The required organoboron compounds are often commercially available or readily prepared.[4]

  • Low Toxicity: Boronic acids and their byproducts exhibit low toxicity compared to other organometallic reagents used in similar cross-coupling reactions.[5]

  • High Yields and Selectivity: The reaction is known for its high efficiency and selectivity, minimizing the formation of undesired side products.

This protocol details the coupling of 1-bromo-3-fluorobenzene with (4-ethylphenyl)boronic acid, a robust and well-established substrate pairing for this class of reaction.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The synthesis proceeds via a well-defined catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (1-bromo-3-fluorobenzene).[9][10] This step forms a square planar Pd(II) intermediate.[11] The reactivity order for halides is typically I > Br > Cl > F.[10]

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron species is transferred to the palladium(II) complex.[1] This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then facilitates the transfer of the ethylphenyl group to the palladium center, displacing the halide.[12][13][14]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biphenyl product.[1][6] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Below is a diagram illustrating the catalytic cycle for this specific synthesis.

Suzuki_Coupling_Cycle Catalytic Cycle for 4'-Ethyl-3-fluoro-1,1'-biphenyl Synthesis pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition pd2_halide Ar¹-Pd(II)L₂(X) (Ar¹ = 3-fluorophenyl) oa_complex->pd2_halide trans_complex Transmetalation Complex pd2_halide->trans_complex Transmetalation pd2_diaryl Ar¹-Pd(II)L₂(Ar²) (Ar² = 4-ethylphenyl) trans_complex->pd2_diaryl re_complex Reductive Elimination pd2_diaryl->re_complex Reductive Elimination re_complex->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) re_complex->product aryl_halide 1-Bromo-3-fluorobenzene (Ar¹-X) aryl_halide->oa_complex boronic_acid (4-ethylphenyl)boronic acid (Ar²-B(OH)₂) boronate Boronate Complex [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->trans_complex

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is optimized for a laboratory scale of approximately 1-2 mmol. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )M-equivAmount (for 1.5 mmol)Supplier Notes
1-Bromo-3-fluorobenzeneC₆H₄BrF175.001.0263 mg (1.5 mmol)99% purity or higher
(4-Ethylphenyl)boronic acidC₈H₁₁BO₂149.991.2270 mg (1.8 mmol)Ensure it is dry and free-flowing
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.0352 mg (0.045 mmol)Store under inert gas; sensitive to air/light
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.5518 mg (3.75 mmol)Anhydrous, finely powdered
TolueneC₇H₈92.14-10 mLAnhydrous, <50 ppm H₂O
EthanolC₂H₅OH46.07-2.5 mLReagent grade
Deionized WaterH₂O18.02-2.5 mL
Equipment
  • 50 mL round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-fluorobenzene (263 mg, 1.5 mmol), (4-ethylphenyl)boronic acid (270 mg, 1.8 mmol), and potassium carbonate (518 mg, 3.75 mmol).

    • Scientist's Note: Using a slight excess (1.2 eq.) of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or degradation.[15] The base is crucial for activating the boronic acid for the transmetalation step.[14] An inorganic base like K₂CO₃ is effective and easy to handle.

  • Catalyst Addition and Degassing:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (52 mg, 0.045 mmol, 3 mol%).

    • Scientist's Note: The Pd(0) catalyst is oxygen-sensitive and can be deactivated by oxidation to Pd(II).[8] Maintaining an inert atmosphere throughout the setup and reaction is critical for achieving high yields.

  • Solvent Addition and Reaction:

    • Add the solvent mixture of Toluene (10 mL), Ethanol (2.5 mL), and Deionized Water (2.5 mL) via syringe.

    • Scientist's Note: A two-phase solvent system is often beneficial. Toluene solubilizes the organic components and the catalyst, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species at the interface. Ethanol can act as a co-solvent to improve miscibility.

    • Attach the reflux condenser, ensuring a continuous flow of inert gas through the top.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. Use a mobile phase such as 95:5 Hexane:Ethyl Acetate.

    • The reaction is typically complete within 4-8 hours, indicated by the disappearance of the limiting starting material (1-bromo-3-fluorobenzene).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the toluene via rotary evaporation.

    • Add ethyl acetate (30 mL) and deionized water (30 mL) to the residue. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 100% Hexane to 98:2 Hexane:Ethyl Acetate to afford the product as a colorless oil or a white solid.

Characterization and Expected Results

ParameterExpected Outcome
Physical Appearance Colorless oil or low-melting white solid
Yield 85-95% (after purification)
Purity (¹H NMR) >98%
¹H NMR (400 MHz, CDCl₃) δ 7.50 (d, J = 8.0 Hz, 2H), 7.40-7.30 (m, 2H), 7.28 (d, J = 8.0 Hz, 2H), 7.15 (dt, J = 8.0, 1.2 Hz, 1H), 7.00 (td, J = 8.4, 2.0 Hz, 1H), 2.70 (q, J = 7.6 Hz, 2H), 1.28 (t, J = 7.6 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 163.0 (d, J=245 Hz), 144.8, 143.5 (d, J=8.0 Hz), 138.0, 130.3 (d, J=8.5 Hz), 128.8, 127.0, 122.8 (d, J=2.5 Hz), 114.5 (d, J=21 Hz), 114.0 (d, J=22 Hz), 28.6, 15.5
Mass Spec (EI) m/z (%) = 200 (M⁺, 100), 185 (M⁺-CH₃, 40)

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous solvents.3. Poor quality base.1. Use fresh catalyst or a more air-stable precatalyst. Ensure rigorous inert atmosphere technique.2. Use freshly distilled or commercially available anhydrous solvents.3. Use fresh, finely powdered anhydrous K₂CO₃.
Significant Side Products 1. Homocoupling of boronic acid.2. Protodeborylation of boronic acid.1. Ensure the reaction is thoroughly deoxygenated. Lowering the reaction temperature may help.2. Use a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ if this is a persistent issue.
Difficult Purification Residual palladium catalyst or phosphine ligands.After the aqueous workup, wash the organic layer with a 1 M solution of thiourea or N-acetylcysteine to scavenge residual palladium.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Hartwig, J. F., et al. (2007). Organometallics. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]

  • Maseras, F., et al. (2001). Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Al-Zoubi, R. M. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Lin, Z., et al. (2007). Organometallics. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). [Link]

  • Chirik, P. J., et al. (2017). PubMed Central. Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Macharia, J. M., et al. (2020). ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Buchwald, S. L., et al. (1998). Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Sigman, M. S., et al. (2021). Journal of the American Chemical Society. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]

  • Fairlamb, I. J. S., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • University of Victoria. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). ResearchGate. Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. [Link]

  • Organ, M. G., et al. (2023). Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Sigman, M. S., et al. (2021). ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

  • Moreno-Mañas, M., et al. (2001). The Journal of Organic Chemistry. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. [Link]

  • Fu, G. C., & Littke, A. F. (1998). Journal of the American Chemical Society. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • Buchwald, S. L. (2008). PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • G-M, D., et al. (2018). PubMed. Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. [Link]

  • Leadbeater, N. E., & Williams, V. A. (2007). ResearchGate. Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • Biswas, B., & Kulsi, G. (2016). Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

  • Denmark, S. E., et al. (2016). National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Biswas, B., & Kulsi, G. (2016). ResearchGate. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

  • Royal Society of Chemistry. (2012). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • National Institutes of Health. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

  • ACS Publications. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Google Patents. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol.

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Application

detailed protocol for 4'-Ethyl-3-fluoro-1,1'-biphenyl synthesis

An Application Note and Detailed Protocol for the Synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl Introduction Substituted biphenyl scaffolds are foundational structures in medicinal chemistry, materials science, and agroch...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl

Introduction

Substituted biphenyl scaffolds are foundational structures in medicinal chemistry, materials science, and agrochemicals.[1][2] The introduction of fluorine atoms into these scaffolds can significantly enhance molecular properties, such as metabolic stability, binding affinity, and lipophilicity, making fluorinated biphenyls particularly valuable in drug discovery.[2] 4'-Ethyl-3-fluoro-1,1'-biphenyl is a useful building block in the synthesis of more complex molecules for research and development.[3][4][5]

This document provides a detailed, field-proven protocol for the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl. The selected methodology is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed process for forming carbon-carbon bonds.[6][7] This method is favored for its mild reaction conditions, high functional group tolerance, and the general commercial availability of the requisite boronic acids and aryl halides.[6] This guide is intended for researchers and scientists with a background in synthetic organic chemistry.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The core of this synthesis is the palladium-catalyzed cross-coupling of an aryl halide with an organoboron reagent. For the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl, the reaction will proceed by coupling (4-ethylphenyl)boronic acid with 1-bromo-3-fluorobenzene.

Reaction Scheme:

Reaction Scheme for the Suzuki-Miyaura synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl

Figure 1: Palladium-catalyzed Suzuki-Miyaura coupling between (4-ethylphenyl)boronic acid and 1-bromo-3-fluorobenzene.

The reaction mechanism follows a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (1-bromo-3-fluorobenzene) to form a Palladium(II) complex.

  • Transmetalation: The organoboron reagent ((4-ethylphenyl)boronic acid), activated by a base, transfers its organic group to the Palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Palladium(0) catalyst to continue the cycle.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molar Mass ( g/mol )Amount (mmol)Equivalents
1-Bromo-3-fluorobenzene1073-06-9175.0010.01.0
(4-Ethylphenyl)boronic acid89737-56-4149.9912.01.2
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.30.03
Sodium Carbonate (Na₂CO₃)497-19-8105.9925.02.5
1,4-Dioxane (Anhydrous)123-91-188.11--
Deionized Water7732-18-518.02--
Ethyl Acetate (EtOAc)141-78-688.11--
Brine (Saturated NaCl)7647-14-558.44--
Anhydrous Magnesium Sulfate7487-88-9120.37--
Silica Gel (for chromatography)7631-86-960.08--
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Nitrogen or Argon gas inlet and bubbler

  • Schlenk line for inert atmosphere techniques

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • TLC plates (Silica gel 60 F₂₅₄)

Experimental Protocol Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification & Analysis prep1 Combine reactants: 1-Bromo-3-fluorobenzene (1.0 eq) (4-Ethylphenyl)boronic acid (1.2 eq) Pd(PPh3)4 (0.03 eq) Na2CO3 (2.5 eq) prep2 Add solvents: 1,4-Dioxane and Water prep1->prep2 prep3 Degas the mixture with Argon/N2 for 20 minutes prep2->prep3 reaction1 Heat to reflux (approx. 90-95°C) under inert atmosphere prep3->reaction1 reaction2 Stir vigorously for 6-12 hours reaction1->reaction2 reaction3 Monitor progress via TLC reaction2->reaction3 workup1 Cool to room temperature reaction3->workup1 workup2 Quench with deionized water workup1->workup2 workup3 Extract with Ethyl Acetate (3x) workup2->workup3 workup4 Combine organic layers workup3->workup4 workup5 Wash with water, then brine workup4->workup5 workup6 Dry over anhydrous MgSO4 workup5->workup6 workup7 Filter and concentrate in vacuo workup6->workup7 purify1 Purify crude product via flash column chromatography workup7->purify1 purify2 Characterize pure product (NMR, MS) purify1->purify2

Caption: Workflow for the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Step-by-Step Synthesis Procedure

1. Reaction Setup (Under Inert Atmosphere)

  • To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 1-bromo-3-fluorobenzene (1.75 g, 10.0 mmol), (4-ethylphenyl)boronic acid (1.80 g, 12.0 mmol), and sodium carbonate (2.65 g, 25.0 mmol).[8]

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol). The use of a stable, pre-formed Pd(0) source like Pd(PPh₃)₄ simplifies the procedure by not requiring an in-situ reduction step.[8]

  • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Add 40 mL of anhydrous 1,4-dioxane and 10 mL of deionized water via syringe.[9]

  • Degas the resulting suspension by bubbling argon or nitrogen through the mixture for 20 minutes while stirring. This step removes dissolved oxygen, a potent inhibitor of the catalytic cycle.

2. Reaction Execution

  • After degassing, lower the flask into a preheated heating mantle and bring the mixture to reflux (approximately 90-95°C).

  • Maintain vigorous stirring under a positive pressure of nitrogen for 6 to 12 hours.

  • Monitor the reaction's progress by thin-layer chromatography (TLC), using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent. The reaction is complete when the starting aryl halide spot has been consumed.

3. Product Workup and Extraction

  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.[9]

  • Pour the cooled mixture into a separatory funnel containing 50 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[10]

  • Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.[10]

4. Purification

  • Purify the crude residue by flash column chromatography on silica gel.[9]

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 2-5% ethyl acetate).

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 4'-Ethyl-3-fluoro-1,1'-biphenyl as a pure compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a laboratory coat, and appropriate chemical-resistant gloves.[11][12]

  • Ventilation: Conduct all steps of the synthesis in a well-ventilated fume hood to avoid inhalation of volatile organic compounds and reagent dust.[12]

  • Reagent Handling:

    • Palladium catalysts are toxic and should be handled with care.

    • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

    • Aryl halides and boronic acids can be irritating to the skin, eyes, and respiratory system.[12] Avoid creating dust when handling solids.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations. Do not pour organic solvents down the drain.[12]

References

  • Negishi coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023). Retrieved from [Link]

  • Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing). (2017). Retrieved from [Link]

  • Formation of 4-nitro-biphenyl by the Negishi coupling. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. (2023). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017). Retrieved from [Link]

  • NANOCOLOR Fluoride 2 Safety Data Sheet - Carl ROTH. (n.d.). Retrieved from [Link]

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry - ACS Publications. (2017). Retrieved from [Link]

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega. (2023). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Purification of 4'-Ethyl-3-fluoro-1,1'-biphenyl by Column Chromatography

Abstract This comprehensive guide provides a detailed protocol for the purification of 4'-Ethyl-3-fluoro-1,1'-biphenyl, a key intermediate in pharmaceutical and materials science research. The methodology centers on prep...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 4'-Ethyl-3-fluoro-1,1'-biphenyl, a key intermediate in pharmaceutical and materials science research. The methodology centers on preparative flash column chromatography, a robust technique for isolating compounds of interest from complex reaction mixtures. This document outlines the underlying principles of the separation, potential impurities arising from its common synthesis via Suzuki-Miyaura coupling, and a step-by-step protocol for achieving high purity. Safety protocols and data interpretation are also discussed to ensure a reliable and safe purification process for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Chromatographic Purification

4'-Ethyl-3-fluoro-1,1'-biphenyl is a biphenyl derivative whose structural motif is of significant interest in medicinal chemistry and materials science. Its synthesis, most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, invariably produces a crude product containing not only the desired biphenyl but also a variety of impurities.[1][2][3] These can include unreacted starting materials, homocoupled byproducts, and residual catalyst, all of which can interfere with subsequent synthetic steps or compromise the biological or material properties of the final product.

Therefore, a robust purification strategy is paramount. Flash column chromatography is the technique of choice for this purpose on a laboratory scale. It is a form of adsorption chromatography where a liquid mobile phase is pushed through a solid stationary phase (typically silica gel) under moderate pressure.[1][4][5] Separation is achieved based on the differential partitioning of the components of the mixture between the two phases.[4][6] Non-polar compounds, such as the target biphenyl, have a weaker affinity for the polar silica gel and are eluted more quickly by a non-polar mobile phase, while more polar impurities are retained longer. This guide will detail a normal-phase chromatography protocol optimized for this specific separation.

Understanding the Synthesis and Potential Impurities

To devise an effective purification strategy, it is crucial to understand the potential impurities that may be present in the crude reaction mixture. The Suzuki-Miyaura coupling of 3-fluorophenylboronic acid and 1-bromo-4-ethylbenzene is a common route to 4'-Ethyl-3-fluoro-1,1'-biphenyl.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8] While highly efficient, side reactions can occur, leading to a variety of impurities that must be removed.[9][10][11]

Key Potential Impurities:

  • Starting Materials: Unreacted 3-fluorophenylboronic acid and 1-bromo-4-ethylbenzene.

  • Homocoupling Products: 3,3'-Difluoro-1,1'-biphenyl (from the coupling of two molecules of 3-fluorophenylboronic acid) and 4,4'-diethyl-1,1'-biphenyl (from the coupling of two molecules of 1-bromo-4-ethylbenzene).

  • Protodeboronation Product: 1-Fluorobenzene (from the replacement of the boronic acid group with a hydrogen atom).

  • Catalyst Residues: Palladium complexes and phosphine ligands used in the reaction.

  • Boronic Acid Anhydrides (Boroxines): Trimers of the boronic acid starting material.

The target compound, 4'-Ethyl-3-fluoro-1,1'-biphenyl, is a relatively non-polar aromatic hydrocarbon. The impurities vary in polarity, with the boronic acid and its derivatives being significantly more polar than the target compound and the homocoupled byproducts being of similar polarity. This difference in polarity is the basis for the chromatographic separation.

Principles of the Chromatographic Separation

The purification protocol described herein utilizes normal-phase flash column chromatography. The fundamental principle is the differential adsorption of the components of the crude mixture onto a polar stationary phase.[4][5][6][12][13]

  • Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography. Its surface is covered with polar silanol (Si-OH) groups, which can interact with polar functional groups of the molecules in the mixture through hydrogen bonding and dipole-dipole interactions.

  • Mobile Phase: A non-polar solvent or a mixture of non-polar and slightly more polar solvents is used as the eluent. In this protocol, a mixture of hexane and ethyl acetate is employed. Hexane is a non-polar solvent that has a low eluting strength, while ethyl acetate is a more polar solvent with a higher eluting strength.

  • Separation Mechanism: The crude product is loaded onto the top of the silica gel column. As the mobile phase flows through the column, a competition for adsorption sites on the silica gel occurs between the molecules of the mobile phase and the components of the mixture.

    • Non-polar compounds (like 4'-Ethyl-3-fluoro-1,1'-biphenyl and homocoupled byproducts) have weak interactions with the polar silica gel and are more soluble in the non-polar mobile phase. They, therefore, travel down the column more quickly.

    • Polar compounds (like unreacted boronic acid) have strong interactions with the silica gel and are less soluble in the non-polar mobile phase. They are adsorbed more strongly and move down the column more slowly.

By starting with a low-polarity mobile phase and gradually increasing its polarity (gradient elution), the components of the mixture can be selectively eluted from the column, with the least polar compounds eluting first.

Materials and Methods

Equipment and Materials
Equipment/MaterialSpecifications
Flash Chromatography SystemAutomated or manual system with pump and fraction collector
Pre-packed Silica Gel Column40 g, 40-63 µm particle size
Thin Layer Chromatography (TLC)Silica gel 60 F₂₅₄ plates
UV Lamp254 nm
Rotary EvaporatorWith vacuum pump and water bath
GlasswareRound-bottom flasks, beakers, graduated cylinders, funnels
SolventsHexane (HPLC grade), Ethyl Acetate (HPLC grade)
Crude Product~1-2 g of crude 4'-Ethyl-3-fluoro-1,1'-biphenyl
Personal Protective EquipmentSafety glasses, lab coat, nitrile gloves
Safety Precautions
  • Solvent Handling: Hexane and ethyl acetate are flammable liquids and their vapors can form explosive mixtures with air.[14] Handle these solvents in a well-ventilated fume hood, away from ignition sources.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.

  • Starting Material Hazards:

    • 1-Bromo-4-ethylbenzene: Causes skin and eye irritation. May cause respiratory irritation.[14][18][19]

    • 3-Fluorophenylboronic acid: Causes severe skin burns and eye damage. May cause respiratory irritation.[20][21][22][23][24]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1-2 g of crude 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Step 1: Thin Layer Chromatography (TLC) Analysis

Before performing the column chromatography, it is essential to determine an appropriate solvent system using TLC. This will provide a preview of the separation and help in optimizing the mobile phase.

  • Prepare TLC Chambers: Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber and allow the solvent to ascend to near the top of the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Analyze: The ideal solvent system should give the target product a retention factor (Rf) of approximately 0.2-0.3. The impurities should be well-separated from the product spot. For this compound, a system of 98:2 to 95:5 hexane:ethyl acetate is a good starting point.

Step 2: Column Preparation

G cluster_0 Column Packing and Equilibration pack_slurry Prepare Silica Slurry (Hexane) pour_column Pour Slurry into Column pack_slurry->pour_column settle_silica Settle Silica with Air Pressure pour_column->settle_silica add_sand Add Layer of Sand settle_silica->add_sand equilibrate Equilibrate with Mobile Phase (e.g., 98:2 Hexane:EtOAc) add_sand->equilibrate

Caption: Workflow for column packing and equilibration.

  • Select Column: Choose a pre-packed 40 g silica gel column for a sample load of 1-2 g.

  • Equilibrate the Column: Before loading the sample, equilibrate the column by flushing it with the initial mobile phase (e.g., 98:2 hexane:ethyl acetate) for at least 3-5 column volumes. This ensures the stationary phase is properly wetted and removes any trapped air.

Step 3: Sample Loading

There are two primary methods for loading the sample onto the column: liquid loading and dry loading. Dry loading is generally preferred as it often leads to better resolution, especially if the crude product has poor solubility in the initial mobile phase.

Dry Loading Protocol (Recommended):

  • Dissolve Crude Product: Dissolve the crude 4'-Ethyl-3-fluoro-1,1'-biphenyl (~1-2 g) in a minimal amount of a volatile solvent such as dichloromethane or ethyl acetate.

  • Adsorb onto Silica: Add 2-3 g of silica gel to the solution and mix to form a slurry.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load onto Column: Carefully add the silica-adsorbed sample to the top of the equilibrated column.

G cluster_1 Dry Sample Loading Workflow dissolve Dissolve Crude Product in Volatile Solvent add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate Solvent (Rotary Evaporator) add_silica->evaporate load Load Dry Powder onto Column evaporate->load

Caption: Recommended dry sample loading procedure.

Step 4: Elution and Fraction Collection

The elution can be performed isocratically (with a constant mobile phase composition) or with a gradient (where the polarity of the mobile phase is increased over time). A shallow gradient is often optimal for separating closely eluting compounds.

  • Set Flow Rate: Set the flow rate of the mobile phase to approximately 30-40 mL/min for a 40 g column.

  • Begin Elution: Start the elution with a low polarity mobile phase, for example, 99:1 or 98:2 hexane:ethyl acetate.

  • Gradient Elution (Recommended):

    • Initial Phase: Elute with 2-3 column volumes of the initial low-polarity solvent.

    • Gradient: Gradually increase the proportion of ethyl acetate. A suggested gradient is from 2% to 10% ethyl acetate in hexane over 10-15 column volumes.

    • Final Wash: After the desired product has eluted, wash the column with a more polar solvent mixture (e.g., 50:50 hexane:ethyl acetate) to elute any remaining highly polar impurities.

  • Fraction Collection: Collect fractions of a suitable size (e.g., 20-25 mL) throughout the elution process.

Step 5: Analysis of Fractions and Product Isolation
  • TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product. Spot every few fractions on a TLC plate and develop it in the solvent system determined in Step 1.

  • Combine Pure Fractions: Combine the fractions that contain only the pure 4'-Ethyl-3-fluoro-1,1'-biphenyl.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Final Product: The resulting residue is the purified 4'-Ethyl-3-fluoro-1,1'-biphenyl. Determine the yield and characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS) to confirm its purity and identity.

Expected Results and Troubleshooting

ParameterExpected Outcome
Crude Sample Appearance Off-white to yellowish solid or oil
TLC (95:5 Hexane:EtOAc) Product Rf ≈ 0.2-0.3. Impurities at baseline and/or close to the product spot.
Purified Product Colorless oil or white solid
Purity (by NMR/GC) >98%
Yield 60-80% (dependent on reaction efficiency)

Troubleshooting:

  • Poor Separation: If the product and impurities are not well-separated, consider using a shallower gradient or a less polar initial mobile phase. Ensure the column is not overloaded.

  • Product Not Eluting: If the product is not eluting, increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Broad Peaks: This can be caused by overloading the column, poor packing (if manually packed), or interactions with acidic sites on the silica. Adding a small amount of a neutralizer like triethylamine (0.1%) to the mobile phase can sometimes help, but this should be used with caution as it can affect the separation.

Conclusion

This application note provides a comprehensive and reliable protocol for the purification of 4'-Ethyl-3-fluoro-1,1'-biphenyl using normal-phase flash column chromatography. By understanding the potential impurities from the Suzuki-Miyaura synthesis and applying the principles of adsorption chromatography, researchers can effectively isolate the target compound with high purity. The detailed step-by-step methodology, including TLC analysis, sample loading, and gradient elution, serves as a robust starting point for scientists in academic and industrial settings. Adherence to the outlined safety precautions is essential for a safe and successful purification.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Microbe Notes. (2025, March 24). Adsorption Chromatography: Principle, Types, Steps, Uses. [Link]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. [Link]

  • Snyder, L. R. (1968). Principles of adsorption chromatography: the separation of nonionic organic compounds. Marcel Dekker. [Link]

  • Chrom Tech, Inc. (2024, November 20). Understanding Adsorption Chromatography: Principles and Uses. [Link]

  • Quora. (2018, July 15). What is the principle and procedure of adsorption chromatography?. [Link]

  • Vedantu. (n.d.). Adsorption Chromatography: Principles, Types & Real-Life Examples. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • The Journal of Organic Chemistry. (2017, November 21). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

  • Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • VelocityEHS. (2014, November 19). Understanding the Hazards of Hexane. [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • PubChem. (n.d.). 1-Bromo-4-ethylbenzene. [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Application

1H and 13C NMR assignment for 4'-Ethyl-3-fluoro-1,1'-biphenyl

Application Notes and Protocols Topic: 1H and 13C NMR Assignment for 4'-Ethyl-3-fluoro-1,1'-biphenyl Audience: Researchers, scientists, and drug development professionals. Introduction The biphenyl moiety is a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: 1H and 13C NMR Assignment for 4'-Ethyl-3-fluoro-1,1'-biphenyl

Audience: Researchers, scientists, and drug development professionals.

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, valued for its conformational properties and synthetic accessibility. The introduction of substituents, such as fluorine and alkyl groups, allows for the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. 4'-Ethyl-3-fluoro-1,1'-biphenyl serves as an excellent model for understanding the nuanced effects of these substitutions on the molecule's electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such molecules. However, the spectral complexity arising from overlapping aromatic signals and heteronuclear (¹H-¹⁹F) and homonuclear (¹H-¹H) spin-spin couplings necessitates a systematic and multi-faceted approach for unambiguous signal assignment.

This guide provides a comprehensive framework for the complete ¹H and ¹³C NMR assignment of 4'-Ethyl-3-fluoro-1,1'-biphenyl. It combines a predictive analysis based on established chemical shift principles with detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments. The causality behind experimental choices is emphasized to equip the researcher with the logic required to tackle similar characterization challenges.

Section 1: Predictive Analysis and Structural Considerations

Before any experimental work, a predictive analysis based on the effects of the fluorine and ethyl substituents is crucial. This allows for the formulation of a hypothesis that can be systematically tested and confirmed.

Molecular Structure and Numbering

A standardized numbering system is essential for clear communication of assignments. The following IUPAC-based numbering will be used throughout this guide.

Figure 1: Structure and numbering of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be conceptually divided into three regions: the 3-fluorophenyl ring protons, the 4'-ethylphenyl ring protons, and the ethyl group protons.

  • 4'-Ethylphenyl Ring (H2', H3', H5', H6'): This ring constitutes a classic A'A'B'B' spin system due to the symmetry imparted by the ethyl group at the C4' position. Protons H2'/H6' are chemically equivalent, as are H3'/H5'. This typically results in two signals, both appearing as doublets, integrating to 2H each. The protons ortho to the ethyl group (H3'/H5') will be slightly upfield compared to those ortho to the other phenyl ring (H2'/H6').

  • 3-Fluorophenyl Ring (H2, H4, H5, H6): This ring presents a more complex pattern due to the fluorine substituent, which breaks the ring's symmetry and introduces heteronuclear couplings (J-coupling between ¹H and ¹⁹F).

    • H2: This proton is ortho to the biphenyl linkage and meta to the fluorine. It will experience ortho coupling to H6 and meta coupling to H4. A long-range four-bond coupling to fluorine (⁴JHF) is also expected. This will likely result in a doublet of doublets of doublets (ddd) or a complex multiplet.

    • H4: This proton is para to the biphenyl linkage and meta to the fluorine. It will experience ortho coupling to H5 and meta coupling to H6 and H2. It will also have a meta coupling to fluorine (⁴JHF). This signal is anticipated to be a triplet of doublets (td) or a complex multiplet.

    • H5: This proton is meta to the biphenyl linkage and ortho to the fluorine. It will be strongly influenced by the ortho H-F coupling (³JHF, typically 5-9 Hz) and ortho H-H coupling to H4, as well as meta coupling to H6. It is expected to be significantly downfield due to the deshielding effect of fluorine.

    • H6: This proton is ortho to the biphenyl linkage and ortho to the fluorine. It will experience a strong ortho H-F coupling (³JHF) and ortho H-H coupling to H2, as well as meta coupling to H4 and para coupling to H5. The signal will likely be a complex multiplet.

  • Ethyl Group (C7-H₂, C8-H₃): This will present a classic ethyl pattern: a quartet for the methylene protons (CH₂) coupled to the three methyl protons, and a triplet for the methyl protons (CH₃) coupled to the two methylene protons. The methylene quartet will be further downfield (~2.7 ppm) as it is attached to the aromatic ring.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 14 distinct signals (12 aromatic, 2 aliphatic).

  • Fluorine-Coupled Carbons: The most prominent feature will be the large one-bond C-F coupling (¹JC-F) for C3, typically in the range of 240-250 Hz.[2] Smaller couplings will be observed for C2 (²JC-F), C4 (²JC-F), and C5 (³JC-F).

  • Quaternary Carbons: The four quaternary carbons (C1, C3, C1', C4') will generally have lower intensity signals in a standard proton-decoupled ¹³C spectrum. C3 will be identifiable by its large ¹JC-F coupling. C1 and C1' are the bridgehead carbons, and C4' is the carbon bearing the ethyl group.

  • Substituent Effects:

    • The fluorine atom is strongly electron-withdrawing, causing a significant downfield shift for the directly attached C3.

    • The ethyl group is weakly electron-donating, causing a slight upfield shift for the ortho (C3'/C5') and para (C1') carbons relative to unsubstituted biphenyl, and a downfield shift for the ipso-carbon (C4').

Summary of Predicted Assignments

The following table summarizes the anticipated chemical shifts (δ) and coupling patterns. These are estimates based on data for analogous structures and serve as a starting point for experimental verification.[2]

Atom Predicted ¹H δ (ppm) Predicted ¹H Multiplicity Predicted ¹³C δ (ppm) Key Predicted Couplings
H2~7.4-7.5dddC2: ~115-120²JC-F
F--C3: ~161-164¹JC-F ≈ 245 Hz
H4~7.1-7.2mC4: ~123-128²JC-F
H5~7.4-7.5mC5: ~130-132³JC-F
H6~7.3-7.4mC6: ~124-129⁴JC-F
H2'/H6'~7.5-7.6dC1: ~141-144-
H3'/H5'~7.2-7.3dC1': ~138-140-
H7 (CH₂)~2.7qC2'/C6': ~128-130-
H8 (CH₃)~1.25tC3'/C5': ~128-130-
---C4': ~144-146-
---C7 (CH₂): ~28-30-
---C8 (CH₃): ~15-17-

Section 2: Experimental Protocols for Unambiguous Assignment

To move from prediction to certainty, a series of 1D and 2D NMR experiments must be performed. The following protocols are designed to be self-validating, where data from one experiment confirms and builds upon the last.

Protocol 2.1: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample.

  • Weighing: Accurately weigh 10-15 mg of 4'-Ethyl-3-fluoro-1,1'-biphenyl into a clean, dry vial.

  • Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice as it is relatively non-polar and solubilizes most organic compounds.[3] For resolving signal overlap, re-running the sample in a solvent with different magnetic anisotropy, such as benzene-d₆, can be informative.

  • Dissolution: Add 0.6 mL of CDCl₃ to the vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm for both ¹H and ¹³C). Note that most high-quality NMR solvents now come with TMS pre-added.

  • Transfer: Gently vortex the sample to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's receiver coil (typically ~4 cm).

Protocol 2.2: 1D NMR Data Acquisition

These are the foundational experiments.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedure to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Key Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, acquisition time of 3-4 seconds.

    • Processing: Apply a Fourier transform with a line-broadening factor of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm. Integrate all signals.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Key Parameters: 512-1024 scans, relaxation delay (d1) of 2 seconds.

    • Processing: Apply a Fourier transform with a line-broadening factor of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the CDCl₃ solvent peak to 77.16 ppm, which in turn references TMS.[4]

Protocol 2.3: 2D NMR Data Acquisition for Structural Elucidation

2D NMR experiments are essential for establishing connectivity and finalizing the assignment.[5][6] They provide a correlation map that reveals which nuclei are coupled to each other.

Figure 2: Workflow for the complete NMR assignment of the target molecule.

  • gCOSY (gradient Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other (typically through 2-3 bonds). This will confirm the connectivity within the ethyl group and within each aromatic ring.

    • Expected Correlations: A cross-peak between the CH₂ quartet and CH₃ triplet. Cross-peaks between adjacent aromatic protons (e.g., H4-H5, H5-H6, etc.).

  • gHSQC (gradient Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlation).[7]

    • Expected Correlations: Each protonated carbon will show a cross-peak corresponding to its ¹H and ¹³C chemical shifts. This is the primary method for assigning the protonated carbons.

  • gHMBC (gradient Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for assigning quaternary (non-protonated) carbons and for linking the different fragments of the molecule together.

    • Key Expected Correlations:

      • Linking the Rings: Correlations from H2/H6 to C1' and from H2'/H6' to C1 will definitively establish the biphenyl linkage.

      • Assigning Quaternaries: Correlations from the ethyl CH₂ protons (H7) to C4' and C3'/C5' will assign C4'. Correlations from H2 and H4 to C3 will confirm the assignment of the fluorine-bearing carbon.

Section 3: Data Interpretation and Final Assignment

A systematic interpretation of the acquired spectra will lead to an unambiguous assignment.

  • Ethyl Group: Identify the characteristic quartet and triplet in the ¹H spectrum. Confirm their coupling with a cross-peak in the COSY spectrum. Find the corresponding CH₂ and CH₃ signals in the ¹³C spectrum using the HSQC data.

  • 4'-Ethylphenyl Ring: Identify the two doublets of the A'A'B'B' system in the ¹H spectrum. Use HSQC to assign the corresponding C2'/C6' and C3'/C5' signals. Use HMBC correlations from the ethyl CH₂ protons to confirm the assignments of C4' and C3'/C5'.

  • 3-Fluorophenyl Ring: This is the most challenging part.

    • Use the COSY spectrum to trace the H-H connectivity path around the ring (e.g., H4 to H5, H5 to H6, etc.).

    • Use the HSQC to link each of these proton signals to its respective carbon signal.

    • The carbon with the very large doublet splitting (¹JC-F) is C3. The attached proton (if any) can be identified, though in this case, C3 is quaternary.

    • Use HMBC correlations to assign the quaternary carbons. For example, the proton at H2 should show a correlation to the quaternary carbon C1.

  • Consolidation: Combine all the information to build the final assignment table. The combination of COSY, HSQC, and HMBC provides multiple, overlapping points of confirmation, ensuring the trustworthiness of the final assignment.

Sources

Method

mass spectrometry fragmentation of 4'-Ethyl-3-fluoro-1,1'-biphenyl

An In-depth Guide to the Electron Ionization Mass Spectrometry of 4'-Ethyl-3-fluoro-1,1'-biphenyl: Fragmentation Pathways and Analytical Protocols Authored by: A Senior Application Scientist Abstract This technical guide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Electron Ionization Mass Spectrometry of 4'-Ethyl-3-fluoro-1,1'-biphenyl: Fragmentation Pathways and Analytical Protocols

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for the novel compound 4'-Ethyl-3-fluoro-1,1'-biphenyl. As a substituted aromatic hydrocarbon, its fragmentation is governed by well-established principles, including benzylic cleavage and the remarkable stability of aromatic cations. This document serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of biphenyl derivatives and related scaffolds. We present a detailed, step-by-step protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and offer in-depth explanations for the predicted fragmentation patterns, supported by authoritative references.

Introduction: The Significance of Biphenyl Scaffolds

The 1,1'-biphenyl core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, yet conformationally flexible, structure allows it to serve as a versatile pharmacophore, interacting with a wide range of biological targets. The introduction of substituents, such as ethyl and fluoro groups, significantly modulates the physicochemical properties of the parent molecule, influencing its metabolic stability, receptor-binding affinity, and pharmacokinetic profile.

Accurate structural elucidation is paramount in the development of novel chemical entities. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) using electron ionization (EI), is an indispensable tool for this purpose. The high-energy EI process induces reproducible and characteristic fragmentation, creating a molecular fingerprint that allows for unambiguous identification.[1] Understanding the underlying fragmentation mechanisms of a molecule like 4'-Ethyl-3-fluoro-1,1'-biphenyl is crucial for interpreting its mass spectrum accurately.

Predicted Fragmentation Pathways of 4'-Ethyl-3-fluoro-1,1'-biphenyl

Upon entering the mass spectrometer and undergoing electron ionization (typically at 70 eV), 4'-Ethyl-3-fluoro-1,1'-biphenyl (Molecular Weight: 202.25 g/mol ) will form a molecular ion radical, [M]•+. This high-energy species will then undergo a series of fragmentation events to yield more stable daughter ions. The fragmentation is primarily dictated by the stability of the resulting cations and neutral losses.

Benzylic Cleavage: The Dominant Fragmentation Route

For alkyl-substituted aromatic compounds, the most energetically favorable fragmentation pathway is the cleavage of the bond beta (β) to the aromatic ring, known as benzylic cleavage.[2][3] This process results in the formation of a highly stabilized carbocation.

In the case of 4'-Ethyl-3-fluoro-1,1'-biphenyl, the primary fragmentation event is the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group. This benzylic cleavage produces an exceptionally stable secondary carbocation at m/z 187. This ion is resonance-stabilized by the biphenyl system. The resulting peak at m/z 187 is predicted to be the base peak (the most intense peak) in the spectrum.[4][5]

This benzylic cation can undergo further rearrangement to form a highly stable, aromatic tropylium-like ion, a common feature in the mass spectra of compounds containing a benzyl unit.[6][7][8][9]

Secondary and Minor Fragmentation Pathways

While benzylic cleavage is dominant, other fragmentation pathways will contribute to the overall mass spectrum, providing additional structural confirmation.

  • Loss of Ethene (C₂H₄): A common rearrangement for larger alkyl chains on an aromatic ring is the McLafferty rearrangement; however, with an ethyl group, this is not possible. Instead, a hydrogen rearrangement followed by the loss of a neutral ethene molecule (28 Da) can occur, leading to a fragment at m/z 174 .

  • Cleavage of the Biphenyl Bond: The C-C bond linking the two phenyl rings can cleave, although this is less favorable than benzylic cleavage due to the high stability of the aromatic system. This would lead to fragments corresponding to the individual substituted phenyl cations. This could result in ions at m/z 109 ([C₇H₈F]⁺) and m/z 91 ([C₇H₇]⁺, the tropylium ion).

  • Fragmentation of the Phenyl Cation: The phenyl cation itself can undergo fragmentation, often by losing acetylene (C₂H₂), which would result in a peak at m/z 51 from the m/z 77 fragment.[10]

Summary of Predicted Mass Fragments

The table below summarizes the key predicted ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

Predicted m/zProposed FormulaProposed Neutral LossFragmentation Pathway DescriptionPredicted Relative Abundance
202[C₁₄H₁₃F]•+-Molecular Ion ([M]•+)Moderate
187[C₁₃H₁₀F]+•CH₃Primary Benzylic Cleavage. Loss of a methyl radical from the ethyl group.Base Peak (100%)
174[C₁₂H₈F]•+C₂H₄Hydrogen rearrangement and loss of neutral ethene.Low to Moderate
173[C₁₂H₇F]+•C₂H₅Loss of an ethyl radical.Low
152[C₁₂H₈]•+HFLoss of hydrogen fluoride from the molecular ion.Low
77[C₆H₅]+C₈H₈F•Cleavage of the biphenyl bond and loss of the ethyl-fluorophenyl radical.Low

Visualizing the Fragmentation Cascade

The logical flow of the primary fragmentation events can be visualized using the following diagram, created using the DOT language.

G cluster_main Predicted EI-MS Fragmentation of 4'-Ethyl-3-fluoro-1,1'-biphenyl mol_ion Molecular Ion [C₁₄H₁₃F]•+ m/z = 202 base_peak Base Peak [C₁₃H₁₀F]+ m/z = 187 mol_ion->base_peak - •CH₃ (Benzylic Cleavage) loss_ethene [C₁₂H₈F]•+ m/z = 174 mol_ion->loss_ethene - C₂H₄ loss_hf [C₁₂H₈]•+ m/z = 152 mol_ion->loss_hf - HF

Caption: Primary fragmentation pathways of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Detailed Analytical Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of 4'-Ethyl-3-fluoro-1,1'-biphenyl using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Materials and Reagents
  • Analyte: 4'-Ethyl-3-fluoro-1,1'-biphenyl

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

  • Pipettes and Syringes: Calibrated micropipettes and gas-tight syringes.

Sample Preparation Workflow

The causality behind this workflow is to ensure the sample is dilute enough to prevent column overloading and detector saturation, while being concentrated enough for clear signal detection.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting to the mark with the solvent.

  • Final Sample: Transfer an aliquot of the working solution into a 2 mL autosampler vial.

Caption: Workflow for sample preparation for GC-MS analysis.

Recommended GC-MS Parameters

The chosen parameters are designed to provide good chromatographic separation and high-quality mass spectra for a semi-volatile aromatic compound.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for good sensitivity without overloading.
Injector Temperature250 °CEnsures rapid volatilization of the analyte.
Injection ModeSplit (e.g., 20:1 ratio)Prevents column overload for a relatively concentrated sample.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Standard flow for typical capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5)A non-polar column ideal for separating aromatic compounds.
Oven Program- Initial: 100 °C, hold 1 min- Ramp: 15 °C/min to 280 °C- Hold: 5 minA standard temperature ramp to elute the compound in a reasonable time with good peak shape.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)The standard, high-energy method for creating reproducible fragmentation.[1]
Ionization Energy70 eVThe industry standard for creating comparable library spectra.[1]
Source Temperature230 °CPrevents condensation of the analyte in the source.
Quadrupole Temperature150 °CMaintains ion path integrity.
Mass Rangem/z 40 - 450Covers the molecular ion and all expected fragments.
Scan Speed2-3 scans/secondProvides sufficient data points across the chromatographic peak.

Conclusion

The mass spectral fragmentation of 4'-Ethyl-3-fluoro-1,1'-biphenyl under electron ionization is predicted to be dominated by a highly favorable benzylic cleavage, resulting in a base peak at m/z 187 due to the loss of a methyl radical. Minor fragments arising from other cleavages and rearrangements provide further structural information. The detailed GC-MS protocol provided herein offers a robust starting point for the routine analysis and characterization of this compound and its analogues, enabling confident structural elucidation for researchers in synthetic chemistry and drug discovery.

References

  • Benchchem. An In-depth Technical Guide to the Mass Spectrometry of Ethylbenzene-2,3,4,5,6-D5.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • National Center for Biotechnology Information. Tropylium Ion, an Intriguing Moiety in Organic Chemistry.
  • MDPI Encyclopedia. Tropylium Ion.
  • Doc Brown's Chemistry. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis.
  • General Fragmentation Modes.
  • IRAP. Benzylium and tropylium cations identified as the two stable isomers of C7H7+.
  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Tropylium cation.
  • Pearson. The mass spectrum of ethylbenzene has a base peak at m/z 91.
  • Universidad de Guanajuato. Fragmentation mechanisms in mass spectrometry.
  • National Center for Biotechnology Information. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry.

Sources

Application

Application Notes and Protocols: 4'-Ethyl-3-fluoro-1,1'-biphenyl in Medicinal Chemistry

Abstract The 4'-ethyl-3-fluoro-1,1'-biphenyl scaffold represents a promising, yet underexplored, structural motif for medicinal chemistry and drug discovery. While direct therapeutic applications of this specific molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4'-ethyl-3-fluoro-1,1'-biphenyl scaffold represents a promising, yet underexplored, structural motif for medicinal chemistry and drug discovery. While direct therapeutic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its constituent parts—the biphenyl core, the fluorine substituent, and the ethyl group—are all well-established pharmacophoric elements. This guide provides a comprehensive overview of the potential applications of 4'-ethyl-3-fluoro-1,1'-biphenyl, grounded in the established principles of medicinal chemistry. We will explore the strategic advantages conferred by the unique combination of its structural features, provide a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and present a series of application notes outlining its potential as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this and similar fluorinated biphenyl compounds in their research endeavors.

Introduction: The Strategic Value of the 4'-Ethyl-3-fluoro-1,1'-biphenyl Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide range of pharmacological activities.[1][2] Its rigidity and ability to present substituents in a well-defined spatial orientation make it an excellent scaffold for probing interactions with biological targets. The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly and beneficially alter a molecule's physicochemical properties.[3][4][5]

The strategic placement of a fluorine atom on the biphenyl ring, as in 4'-ethyl-3-fluoro-1,1'-biphenyl, can offer several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can block potential sites of oxidative metabolism and enhance the pharmacokinetic profile of a drug candidate.[6][7]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups and alter the molecule's overall lipophilicity, which in turn affects its solubility, permeability, and distribution.[6][8]

  • Enhanced Target Binding: The polar nature of the C-F bond can lead to favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.[8]

The ethyl group at the 4'-position provides a lipophilic handle that can be oriented into hydrophobic pockets of a target protein, contributing to binding affinity through van der Waals interactions. The combination of these features in a single, relatively simple molecule makes 4'-ethyl-3-fluoro-1,1'-biphenyl a highly attractive starting point for fragment-based and lead optimization campaigns.

Synthesis of the 4'-Ethyl-3-fluoro-1,1'-biphenyl Scaffold

The most versatile and widely employed method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[9][10] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic boronic acid reagents.

General Workflow for Suzuki-Miyaura Cross-Coupling

The synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl can be readily achieved by the coupling of 3-fluorophenylboronic acid with 1-bromo-4-ethylbenzene.

Suzuki_Miyaura_Workflow Reactants Starting Materials: 3-Fluorophenylboronic Acid 1-Bromo-4-ethylbenzene Reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Ethanol/Water) Reactants->Reaction Workup Aqueous Workup - Extraction with Organic Solvent - Washing and Drying Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Product Final Product: 4'-Ethyl-3-fluoro-1,1'-biphenyl Purification->Product

Caption: General workflow for the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Detailed Experimental Protocol

Materials:

  • 3-Fluorophenylboronic acid

  • 1-Bromo-4-ethylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-fluorophenylboronic acid (1.2 mmol), 1-bromo-4-ethylbenzene (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4'-ethyl-3-fluoro-1,1'-biphenyl.

Application Notes: Exploring the Potential of 4'-Ethyl-3-fluoro-1,1'-biphenyl

The 4'-ethyl-3-fluoro-1,1'-biphenyl scaffold can serve as a versatile starting point for the development of a wide range of therapeutic agents. The following application notes outline potential avenues for its utilization in medicinal chemistry.

As a Scaffold for Kinase Inhibitors

The biphenyl moiety is a common feature in many kinase inhibitors, where the two aromatic rings can be functionalized to interact with the ATP binding site. The 3-fluoro substituent can be strategically employed to form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The 4'-ethyl group can be directed towards the hydrophobic pocket often present in the active site.

Hypothetical Derivatization Strategy:

Kinase_Inhibitor_Strategy Scaffold 4'-Ethyl-3-fluoro-1,1'-biphenyl Functionalization Functionalization at C4 or C5 (e.g., amination, sulfonylation) Scaffold->Functionalization Coupling Coupling with Heterocycles (e.g., pyrimidines, purines) Functionalization->Coupling Library Combinatorial Library of Potential Kinase Inhibitors Coupling->Library

Caption: Derivatization strategy for developing kinase inhibitors.

As a Core for Nuclear Receptor Modulators

Nuclear receptors are a class of ligand-activated transcription factors that are important drug targets. The biphenyl scaffold can mimic the steroid hormone core and be decorated with functional groups that modulate receptor activity. The fluorine atom can enhance binding affinity and improve the pharmacokinetic profile.

Potential Targets:

Target ClassTherapeutic AreaRationale for Biphenyl Scaffold
Estrogen Receptors (ER)Oncology, Women's HealthThe biphenyl core can mimic the steroidal A and D rings.
Androgen Receptor (AR)OncologyCan serve as a non-steroidal scaffold for AR antagonists.
Peroxisome Proliferator-Activated Receptors (PPARs)Metabolic DiseasesThe elongated biphenyl structure can fit into the large ligand-binding pocket of PPARs.
As a Building Block for Antiviral Agents

Many antiviral drugs incorporate aromatic moieties that engage in π-π stacking interactions with viral proteins. The 4'-ethyl-3-fluoro-1,1'-biphenyl scaffold can be further elaborated to include functionalities that target viral enzymes such as proteases or polymerases. The fluorine atom can contribute to improved metabolic stability, a desirable feature for antiviral drugs that often require long-term administration.

Conclusion

While the direct biological activity of 4'-ethyl-3-fluoro-1,1'-biphenyl remains to be fully elucidated, its chemical structure embodies key principles of modern medicinal chemistry. The strategic combination of a biphenyl core, a fluorine substituent, and an ethyl group provides a foundation for the design of novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic properties. The synthetic protocol provided herein offers a reliable and scalable method for accessing this valuable building block. It is our hope that this guide will inspire further research into the medicinal chemistry applications of 4'-ethyl-3-fluoro-1,1'-biphenyl and related fluorinated scaffolds, ultimately leading to the discovery of new and effective medicines.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci. 2025;7(2):154-160.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • Muller, K., Faeh, C., & Diederich, F. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8495-8519.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
  • Gill, H., & Whiting, A. (2014). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 9(7), 781-799.
  • Taylor, R. E., & Alabugin, I. V. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Omega, 6(27), 17764-17774.
  • Al-Mughaid, H., & Sim, L. (2018). Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design. Molecules, 23(11), 2829.
  • BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene.
  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 4(8).
  • Al-Hussain, S. A., & Al-Wahaibi, L. H. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19163-19205.
  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066.
  • BenchChem. (2025).
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl.
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Method

Application Notes &amp; Protocols: The Strategic Utility of 4'-Ethyl-3-fluoro-1,1'-biphenyl as a Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Ascendancy of Fluorinated Biphenyls in Modern Drug Discovery The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Biphenyls in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][3]

Within this context, the fluorinated biphenyl scaffold has emerged as a privileged structure, providing a rigid, tunable framework for building complex molecular architectures. This guide focuses on a specific, high-value building block: 4'-Ethyl-3-fluoro-1,1'-biphenyl . We will explore its strategic value, provide detailed protocols for its synthesis via Suzuki-Miyaura coupling, and illustrate its subsequent functionalization as a precursor for advanced API intermediates. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and discovery of novel therapeutics.

Section 1: Physicochemical Profile and Strategic Value

The efficacy of 4'-Ethyl-3-fluoro-1,1'-biphenyl as a precursor stems from the synergistic contribution of its three core components: the biphenyl core, the 3-fluoro substituent, and the 4'-ethyl group.

  • Biphenyl Core : Provides a structurally rigid and conformationally constrained backbone. This rigidity is crucial for orienting other functional groups into specific vectors, facilitating precise interactions with protein binding pockets.

  • 3-Fluoro Substituent : This is the key to metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway for aromatic rings.[3][4] This "metabolic blocking" can increase the half-life and bioavailability of a drug. Furthermore, the electronegative fluorine atom can modulate the acidity of adjacent protons and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within the target binding site.[2][5]

  • 4'-Ethyl Group : This group enhances the lipophilicity of the molecule, which can improve membrane permeability and oral absorption. The ethyl group can also engage in favorable van der Waals interactions within hydrophobic pockets of a target protein, thereby increasing binding affinity.[6]

Table 1: Physicochemical Properties of 4'-Ethyl-3-fluoro-1,1'-biphenyl

PropertyValueSource
Molecular Formula C₁₄H₁₃FPubChem
Molecular Weight 200.25 g/mol PubChem
Appearance (Expected) White to off-white solid or oilGeneral Knowledge
Boiling Point (Predicted) ~280-300 °C at 760 mmHgN/A
Solubility Soluble in common organic solvents (DCM, EtOAc, THF); Insoluble in waterGeneral Knowledge

(Note: Experimental data for this specific compound is limited; some values are predicted based on similar structures.)

Section 2: Protocol for the Synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing biaryl systems due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[7][8][9] This protocol details a reliable synthesis of the title compound.

Causality Behind the Method

The reaction proceeds via a palladium-catalyzed cycle involving three key steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination : The two coupled aryl groups are eliminated from the palladium center, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for an efficient reaction, especially with potentially challenging substrates.

Experimental Protocol

Reaction Scheme: (3-Fluorophenyl)boronic acid + 1-Bromo-4-ethylbenzene → 4'-Ethyl-3-fluoro-1,1'-biphenyl

Materials:

ReagentM.W.AmountMolesEquiv.
1-Bromo-4-ethylbenzene185.065.00 g27.0 mmol1.0
(3-Fluorophenyl)boronic acid139.924.54 g32.4 mmol1.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.94 g0.81 mmol0.03
Potassium Phosphate (K₃PO₄)212.2717.2 g81.0 mmol3.0
1,4-Dioxane-100 mL--
Water-25 mL--

Procedure:

  • Vessel Preparation : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-Bromo-4-ethylbenzene (5.00 g, 27.0 mmol), (3-Fluorophenyl)boronic acid (4.54 g, 32.4 mmol), and Potassium Phosphate (17.2 g, 81.0 mmol).

  • Solvent Addition : Add 1,4-Dioxane (100 mL) and Water (25 mL) to the flask.

  • Inerting : Bubble nitrogen gas through the stirred solution for 15-20 minutes to degas the solvent and remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.94 g, 0.81 mmol). The mixture will typically turn a deeper yellow or brown color.

  • Reaction : Heat the reaction mixture to 90-95 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS. The reaction is typically complete within 6-12 hours.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 75 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexanes) to afford the pure 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Visualization: Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Vessel Preparation & Inerting reagents Charge Flask: - Aryl Halide - Boronic Acid - Base (K₃PO₄) solvents Add Solvents: - Dioxane - Water reagents->solvents degas Degas with N₂ (15-20 min) solvents->degas catalyst Add Pd(PPh₃)₄ Catalyst (under N₂) degas->catalyst reaction Heat to 90-95 °C (6-12 h) catalyst->reaction workup Aqueous Work-up: - EtOAc/Water Extraction - Brine Wash - Dry & Concentrate reaction->workup purify Flash Column Chromatography workup->purify product Pure 4'-Ethyl-3-fluoro-1,1'-biphenyl purify->product

Caption: Workflow for Suzuki-Miyaura synthesis.

Section 3: Application Protocol: Functionalization for API Scaffolds

Once synthesized, 4'-Ethyl-3-fluoro-1,1'-biphenyl serves as a platform for further elaboration. A common strategy in API synthesis is to install an additional functional group that acts as a handle for coupling to other fragments. Electrophilic aromatic substitution, such as bromination, can be directed to a specific position to create this handle.

Protocol: Regioselective Bromination

Objective : To install a bromine atom on the fluoro-substituted ring, creating a reactive site for subsequent cross-coupling or substitution reactions.

Materials:

ReagentM.W.AmountMolesEquiv.
4'-Ethyl-3-fluoro-1,1'-biphenyl200.252.00 g10.0 mmol1.0
N-Bromosuccinimide (NBS)177.981.87 g10.5 mmol1.05
Dichloromethane (DCM)-50 mL--

Procedure:

  • Dissolution : In a 100 mL round-bottom flask protected from light, dissolve 4'-Ethyl-3-fluoro-1,1'-biphenyl (2.00 g, 10.0 mmol) in dichloromethane (50 mL).

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Add N-Bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction : Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up :

    • Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution.

    • Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification : Purify the resulting crude product by column chromatography (silica gel, hexanes/EtOAc gradient) or recrystallization to yield the brominated biphenyl intermediate.

Visualization: From Precursor to Advanced Intermediate

Functionalization_Flow cluster_next Synthetic Pathways start 4'-Ethyl-3-fluoro-1,1'-biphenyl (Precursor) bromination Electrophilic Bromination (e.g., NBS in DCM) start->bromination intermediate Brominated Biphenyl Intermediate (e.g., 4-Bromo-4'-ethyl-3-fluoro-1,1'-biphenyl) bromination->intermediate next_step Further Elaboration intermediate->next_step path1 Second Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) next_step->path1 path2 Nucleophilic Substitution (SNAr) next_step->path2 path3 Lithiation / Grignard Formation next_step->path3 api Complex API Scaffold path1->api path2->api path3->api

Caption: Logical flow from precursor to API scaffold.

Section 4: Analytical Characterization

Rigorous analytical confirmation is essential to verify the structure and purity of the synthesized precursor and its derivatives.[10]

Table 2: Expected Analytical Data for 4'-Ethyl-3-fluoro-1,1'-biphenyl

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.5-7.2 (m, Ar-H), δ 7.1-6.9 (m, Ar-H ortho/meta to F, showing C-H/C-F coupling), δ 2.70 (q, 2H, -CH₂-), δ 1.28 (t, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~160 (d, ¹JCF ≈ 245 Hz, C-F), various aromatic signals between δ 145-115, δ ~28 (-CH₂-), δ ~15 (-CH₃). The signal for the carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.[8][11]
GC/MS (EI)Expected M⁺ peak at m/z = 200.
FTIR (KBr or neat)ν ~3050 cm⁻¹ (Ar C-H stretch), ν ~2960 cm⁻¹ (Aliphatic C-H stretch), ν ~1600, 1480 cm⁻¹ (Ar C=C stretch), ν ~1250 cm⁻¹ (C-F stretch).

Section 5: Safety and Handling Precautions

As with all laboratory chemicals, 4'-Ethyl-3-fluoro-1,1'-biphenyl and its reagents must be handled with appropriate care.[12]

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling : Conduct all operations in a well-ventilated chemical fume hood.[13] Avoid inhalation of vapors and contact with skin and eyes.[14] Palladium catalysts are toxic and should be handled with care.

  • Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Palladium-containing waste should be segregated for potential recovery or specialized disposal.

Conclusion

4'-Ethyl-3-fluoro-1,1'-biphenyl represents a highly valuable and versatile precursor for the synthesis of complex APIs. Its unique combination of a rigid biphenyl core, a metabolically robust fluorine substituent, and a lipophilic ethyl group provides a strategic advantage in drug design. The reliable and scalable synthesis of this building block via Suzuki-Miyaura coupling, followed by well-established functionalization chemistries, opens a clear pathway for its incorporation into diverse and innovative therapeutic agents. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful scaffold in their drug discovery programs.

References

  • Larotrectinib, ларотректиниб , 拉罗替尼 . (2018). New Drug Approvals. [Link]

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  • Fluorine in Pharmaceutical and Medicinal Chemistry . National Academic Digital Library of Ethiopia. [Link]

  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies . ACS Omega. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry . ACS Publications. [Link]

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  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies . ACS Omega. [Link]

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  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2023). Drug delivery system for the extended-release of larotrectinib based on a biocompatible Fe-based metal-organic framework . Frontiers in Bioengineering and Biotechnology. [Link]

  • Takahashi, H., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls . Organic Letters. [Link]

  • Chen, X. M., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors . Acta Pharmaceutica Sinica B. [Link]

  • Analytical Methods . Japan International Cooperation Agency. [Link]

  • Mediavilla, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. [Link]

  • Mohamed, S. K., et al. (2017). Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl) . IUCrData. [Link]

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid . Organic Letters. [Link]

  • 4'-Ethyl-3-fluoro-4-methoxy-1,1'-biphenyl . PubChem, National Center for Biotechnology Information. [Link]

  • Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . Beilstein Archives. [Link]

  • Ball, M., et al. (2020). Enantioselective Synthesis of 3‐Fluorochromanes via Iodine(I)/Iodine(III) Catalysis . Angewandte Chemie International Edition. [Link]

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Application

Application Notes and Protocols for Reactions Involving 4'-Ethyl-3-fluoro-1,1'-biphenyl

Abstract This comprehensive guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the experimental setups for reactions involving 4'-Ethyl-3-fluoro-1,1'-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the experimental setups for reactions involving 4'-Ethyl-3-fluoro-1,1'-biphenyl. This fluorinated biphenyl scaffold is of significant interest due to its prevalence in pharmacologically active molecules and advanced materials. The unique electronic properties imparted by the fluorine atom can enhance metabolic stability, binding affinity, and other crucial pharmacokinetic parameters.[1][2] This document provides a holistic approach, beginning with the robust synthesis of the title compound via the Suzuki-Miyaura cross-coupling reaction. Subsequently, it delves into protocols for further functionalization, including electrophilic aromatic substitution and reactions at the benzylic position of the ethyl group. The causality behind experimental choices, self-validating system designs, and authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Fluorinated Biphenyls

The biphenyl moiety is a privileged scaffold in medicinal chemistry, and its strategic fluorination has become a cornerstone of modern drug design. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, pKa, and conformational preference, which in turn can lead to improved potency, selectivity, and metabolic stability.[2][3] 4'-Ethyl-3-fluoro-1,1'-biphenyl combines the classic biphenyl core with two key substituents: a fluorine atom, which acts as a weak deactivating group and an ortho, para-director in electrophilic aromatic substitution, and an ethyl group, an activating ortho, para-director. This substitution pattern presents unique opportunities for selective chemical modifications.

This guide is structured to provide a logical progression from the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl to its subsequent chemical transformations. We will first detail a reliable protocol for its synthesis and then explore two representative reactions that showcase the differential reactivity of the aromatic rings and the alkyl side-chain.

Synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.

The synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl is efficiently achieved by the palladium-catalyzed cross-coupling of (4-ethylphenyl)boronic acid and 1-bromo-3-fluorobenzene.

Diagram 1: Synthesis Workflow

Suzuki_Coupling_Workflow Reactants Reactants: (4-ethylphenyl)boronic acid 1-bromo-3-fluorobenzene Reaction Reaction Vessel Heat (e.g., 90-100 °C) Reactants->Reaction CatalystSystem Catalyst System: Pd(PPh₃)₄ K₂CO₃ (Base) CatalystSystem->Reaction Solvent Solvent: Dioxane/Water Solvent->Reaction Workup Aqueous Workup (Extraction with Ethyl Acetate) Reaction->Workup Cool to RT Purification Purification (Column Chromatography) Workup->Purification Dry & Concentrate Product Product: 4'-Ethyl-3-fluoro-1,1'-biphenyl Purification->Product Isolate Pure Fraction

Caption: Workflow for Suzuki-Miyaura synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Protocol 2.1: Synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl

Materials:

  • (4-ethylphenyl)boronic acid

  • 1-bromo-3-fluorobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-ethylphenyl)boronic acid (1.2 equivalents), 1-bromo-3-fluorobenzene (1.0 equivalent), and potassium carbonate (2.5 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) to the flask.

  • Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.2 M.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4'-Ethyl-3-fluoro-1,1'-biphenyl as a pure solid.

Parameter Typical Value Rationale
Catalyst Loading 3 mol %Sufficient for efficient catalytic turnover. Higher loadings are generally not required.
Base K₂CO₃A moderately strong base required to facilitate the transmetalation step in the catalytic cycle.
Solvent System Dioxane/Water (4:1)The aqueous phase is crucial for dissolving the inorganic base, while dioxane solubilizes the organic reactants.
Temperature 90-100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Typical Yield 75-90%Based on analogous Suzuki-Miyaura couplings of fluorinated aryl halides.[2]

Further Functionalization: Electrophilic Aromatic Substitution

The two aromatic rings of 4'-Ethyl-3-fluoro-1,1'-biphenyl exhibit different reactivities towards electrophilic substitution. The ring bearing the ethyl group is activated, while the ring with the fluorine atom is deactivated. This differential reactivity allows for selective functionalization.

  • Ring A (Ethyl-substituted): The ethyl group is an activating, ortho, para-directing group.

  • Ring B (Fluoro-substituted): The fluorine atom is a deactivating, ortho, para-directing group due to the competing inductive withdrawal and resonance donation effects.

Therefore, electrophilic substitution is expected to occur preferentially on the ethyl-substituted ring.

Diagram 2: Regioselectivity in Nitration

Caption: Predicted regioselectivity for the nitration of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Protocol 3.1: Nitration of 4'-Ethyl-3-fluoro-1,1'-biphenyl

This protocol describes a standard method for the mononitration of an activated aromatic ring.

Materials:

  • 4'-Ethyl-3-fluoro-1,1'-biphenyl

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4'-Ethyl-3-fluoro-1,1'-biphenyl (1.0 equivalent) in dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C with stirring.

  • Slowly add concentrated sulfuric acid (2.0 equivalents).

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0-5 °C.

  • Add the nitrating mixture dropwise to the solution of the biphenyl compound over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product mixture by column chromatography to separate the regioisomers.

Functionalization of the Alkyl Side-Chain: Benzylic Bromination

The benzylic protons on the ethyl group are susceptible to radical substitution. The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator, is a classic method for selective benzylic bromination.[4][5] This reaction introduces a handle for further synthetic transformations, such as nucleophilic substitution or elimination.

Protocol 4.1: Benzylic Bromination of 4'-Ethyl-3-fluoro-1,1'-biphenyl

Materials:

  • 4'-Ethyl-3-fluoro-1,1'-biphenyl

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), add 4'-Ethyl-3-fluoro-1,1'-biphenyl (1.0 equivalent), N-bromosuccinimide (1.05 equivalents), and a catalytic amount of AIBN (0.02 equivalents).

  • Add carbon tetrachloride to the flask.

  • Heat the mixture to reflux with vigorous stirring and illuminate with the lamp.

  • Continue refluxing for 2-4 hours. The reaction can be monitored by observing the succinimide byproduct floating to the top of the solvent.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with deionized water and then with a dilute sodium thiosulfate solution to remove any remaining bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4'-(1-bromoethyl)-3-fluoro-1,1'-biphenyl can be used in the next step or purified by chromatography if necessary. Note that benzylic bromides can be unstable and purification should be performed quickly.

Safety and Handling

  • 4'-Ethyl-3-fluoro-1,1'-biphenyl and its derivatives: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6][7]

  • Reagents: Many of the reagents used in these protocols are corrosive, toxic, or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use. Concentrated acids and bromine should be handled with extreme care. Carbon tetrachloride is a known carcinogen and should be handled accordingly.

Conclusion

4'-Ethyl-3-fluoro-1,1'-biphenyl is a valuable and versatile building block in chemical synthesis. Its preparation via the Suzuki-Miyaura cross-coupling is efficient and scalable. The differential reactivity of its aromatic rings and the presence of a benzylically active ethyl group allow for a range of selective downstream functionalization reactions. The protocols detailed in this application note provide a robust framework for the synthesis and further modification of this important scaffold, enabling the exploration of new chemical space for drug discovery and materials science.

References

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Sources

Method

Application Notes and Protocols for the Quantification of 4'-Ethyl-3-fluoro-1,1'-biphenyl

Abstract This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 4'-Ethyl-3-fluoro-1,1'-biphenyl, a key intermediate in various synthetic pathways and a potential impurity i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 4'-Ethyl-3-fluoro-1,1'-biphenyl, a key intermediate in various synthetic pathways and a potential impurity in pharmaceutical manufacturing. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document outlines two robust, validated analytical methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level quantification. The protocols herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH)[1][2][3].

Introduction: The Analytical Imperative for 4'-Ethyl-3-fluoro-1,1'-biphenyl

4'-Ethyl-3-fluoro-1,1'-biphenyl is a substituted biphenyl derivative whose precise quantification is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. As a potential process-related impurity or a key building block in active pharmaceutical ingredient (API) synthesis, the ability to accurately measure its concentration is paramount. The fluorinated nature of the molecule can impart unique chemical properties, necessitating tailored analytical approaches.[4][5][6]

This application note addresses this need by providing two distinct, yet complementary, analytical strategies. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.

Method Selection Rationale: A Dichotomy of Purpose

The selection of an appropriate analytical technique is a critical first step in method development. For 4'-Ethyl-3-fluoro-1,1'-biphenyl, a non-polar small molecule, both reverse-phase HPLC and GC-MS present as viable options.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of many analytical laboratories, offering a balance of speed, robustness, and cost-effectiveness. Reverse-phase HPLC, in particular, is well-suited for the separation of non-polar compounds.[7][8][9] The biphenyl structure of the target analyte contains a chromophore that allows for sensitive detection by UV spectroscopy. This method is ideal for routine quality control, process monitoring, and the analysis of samples where the analyte concentration is relatively high.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For applications demanding higher sensitivity and specificity, such as impurity profiling or analysis in complex matrices, GC-MS is the superior choice.[10][11] The volatility of 4'-Ethyl-3-fluoro-1,1'-biphenyl makes it amenable to gas chromatography. The mass spectrometer provides unambiguous identification based on the mass-to-charge ratio of the analyte and its fragments, offering a high degree of confidence in the results.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and efficient means for the routine quantification of 4'-Ethyl-3-fluoro-1,1'-biphenyl. The principles of reverse-phase chromatography are employed, where a non-polar stationary phase is used with a polar mobile phase.[7][8][9]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Materials and Reagents:

  • 4'-Ethyl-3-fluoro-1,1'-biphenyl reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 254 nm |

Protocol Steps:

  • Standard Preparation:

    • Prepare a stock solution of 4'-Ethyl-3-fluoro-1,1'-biphenyl reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in the sample diluent to achieve an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Integrate the peak corresponding to 4'-Ethyl-3-fluoro-1,1'-biphenyl.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 4'-Ethyl-3-fluoro-1,1'-biphenyl in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

This method should be validated in accordance with ICH Q2(R2) guidelines.[1][2][3] Key validation parameters are summarized below:

Validation ParameterAcceptance Criteria
Specificity The peak for 4'-Ethyl-3-fluoro-1,1'-biphenyl is well-resolved from other components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery of 98-102% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10.
Robustness No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: HPLC-UV analysis workflow for 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the trace-level quantification of 4'-Ethyl-3-fluoro-1,1'-biphenyl and provides a high degree of selectivity and sensitivity, making it ideal for impurity analysis.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.

Materials and Reagents:

  • 4'-Ethyl-3-fluoro-1,1'-biphenyl reference standard (purity ≥ 99.5%)

  • Internal Standard (IS), e.g., 4,4'-Difluorobiphenyl (purity ≥ 99.5%)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

Chromatographic and Mass Spectrometric Conditions:

Parameter Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) Quantifier: 200.1 (M+), Qualifiers: 185.1, 171.1

| Internal Standard Ions (m/z) | Quantifier: 190.0 (M+), Qualifiers: 171.0, 95.0 |

Protocol Steps:

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of 4'-Ethyl-3-fluoro-1,1'-biphenyl (100 µg/mL) and the internal standard (100 µg/mL) in dichloromethane.

    • Prepare a series of calibration standards by diluting the analyte stock solution and adding a constant amount of the internal standard to each. The final concentration of the internal standard should be consistent across all standards and samples (e.g., 1 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in dichloromethane.

    • Add the internal standard to the sample solution to the same final concentration as in the calibration standards.

    • Vortex the solution to ensure homogeneity.

  • Analysis:

    • Inject the prepared standards and samples into the GC-MS system.

    • Acquire data in SIM mode using the specified ions.

  • Quantification:

    • Calculate the response factor for each calibration standard using the formula: Response Factor = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration).

    • Determine the concentration of 4'-Ethyl-3-fluoro-1,1'-biphenyl in the samples using the formula: Analyte Concentration = (Analyte Peak Area / IS Peak Area) * (IS Concentration / Average Response Factor).

Method Validation Summary

As with the HPLC method, validation should be performed according to ICH guidelines.[1][2][3]

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention times of the analyte and internal standard. Correct ion ratios for qualifier ions.
Linearity Correlation coefficient (r²) ≥ 0.998 over the concentration range.
Accuracy Recovery of 95-105% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 5%.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10 with acceptable precision and accuracy.
Robustness Minimal impact on results from slight variations in oven temperature program and carrier gas flow rate.
Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_IS_Prep Standard & IS Preparation GCMS_Injection GC-MS Injection Standard_IS_Prep->GCMS_Injection Sample_IS_Prep Sample & IS Preparation Sample_IS_Prep->GCMS_Injection Data_Acquisition_SIM Data Acquisition (SIM) GCMS_Injection->Data_Acquisition_SIM Response_Factor_Calc Response Factor Calculation Data_Acquisition_SIM->Response_Factor_Calc Concentration_Calc_IS Concentration Calculation (IS) Data_Acquisition_SIM->Concentration_Calc_IS Response_Factor_Calc->Concentration_Calc_IS

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving Yield in 4'-Ethyl-3-fluoro-1,1'-biphenyl Synthesis

Welcome to the technical support center for the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl. As a Senior Application Scientist, I have compiled this guide to provide researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl. As a Senior Application Scientist, I have compiled this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical protocols to overcome common challenges and improve the yield of this important fluorinated biphenyl. This resource is designed to be a practical bench-side companion, offering insights grounded in established chemical principles and field-proven experience.

Introduction to the Synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl

The synthesis of asymmetrically substituted biphenyls, such as 4'-Ethyl-3-fluoro-1,1'-biphenyl, is a cornerstone of modern medicinal and materials chemistry. The presence of the fluorine atom can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinities, making it a valuable motif in drug discovery. However, the introduction of a fluorine substituent can also present unique challenges in achieving high-yield synthesis. This guide will focus on the most common and effective palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura, Negishi, and Stille couplings.

Choosing Your Synthetic Approach: A Comparative Overview

The selection of the appropriate cross-coupling reaction is a critical first step and depends on factors such as substrate availability, functional group tolerance, and reaction conditions.

ReactionAdvantagesDisadvantages
Suzuki-Miyaura Coupling Mild reaction conditions, high functional group tolerance, commercially available boronic acids, low toxicity of boron reagents.[1]Potential for protodeboronation and homocoupling side reactions.[2]
Negishi Coupling High reactivity of organozinc reagents, excellent for challenging couplings.[3]Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.[4]
Stille Coupling Tolerant to a wide range of functional groups, organotin reagents are stable to air and moisture.[5]High toxicity of organotin compounds and difficulty in removing tin byproducts.[5]

For the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl, the Suzuki-Miyaura coupling is often the preferred method due to its operational simplicity and the commercial availability of the required boronic acids.

Core Synthetic Protocols

Below are detailed, step-by-step protocols for the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl via Suzuki-Miyaura, Negishi, and Stille couplings. These are general protocols and may require optimization for your specific laboratory conditions and reagent batches.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-fluorophenylboronic acid with 1-bromo-4-ethylbenzene .

Materials:
  • 3-Fluorophenylboronic acid

  • 1-Bromo-4-ethylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Experimental Procedure:
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-ethylbenzene (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the aryl halide.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]

Protocol 2: Negishi Coupling

This protocol involves the preparation of an organozinc reagent from 1-bromo-3-fluorobenzene and its subsequent coupling with 1-bromo-4-ethylbenzene .

Materials:
  • 1-Bromo-3-fluorobenzene

  • n-Butyllithium (n-BuLi)

  • Zinc chloride (ZnCl₂), anhydrous

  • 1-Bromo-4-ethylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

Experimental Procedure:
  • Preparation of the Organozinc Reagent: a. In an oven-dried Schlenk flask under an inert atmosphere, dissolve 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous THF. b. Cool the solution to -78 °C and slowly add n-butyllithium (1.0 eq). Stir for 30 minutes at this temperature. c. In a separate Schlenk flask, prepare a solution of anhydrous zinc chloride (1.1 eq) in anhydrous THF. d. Slowly transfer the freshly prepared aryllithium solution to the zinc chloride solution at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Coupling Reaction: a. To the freshly prepared organozinc reagent, add 1-bromo-4-ethylbenzene (1.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq). b. Heat the reaction mixture to reflux (approximately 65 °C). c. Monitor the reaction progress by TLC or GC-MS. d. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). e. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. f. Purify by flash column chromatography.

Protocol 3: Stille Coupling

This protocol details the coupling of a prepared organostannane, (3-fluorophenyl)tributylstannane , with 1-iodo-4-ethylbenzene .

Materials:
  • (3-Fluorophenyl)tributylstannane (prepared separately or purchased)

  • 1-Iodo-4-ethylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

Experimental Procedure:
  • To an oven-dried Schlenk flask, add 1-iodo-4-ethylbenzene (1.0 eq), (3-fluorophenyl)tributylstannane (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Purge the flask with an inert gas.

  • Add anhydrous, degassed DMF or toluene.

  • Heat the reaction mixture to 90-100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with diethyl ether.

  • Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl, providing targeted solutions.

Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no product at all. What are the likely causes?

A1: Several factors can contribute to low yields in Suzuki-Miyaura couplings. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The palladium catalyst is crucial. Ensure you are using a fresh, active catalyst. Palladium(II) precatalysts like Pd(OAc)₂ need to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, or a more robust pre-catalyst.

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For an electron-deficient partner like 3-fluorophenylboronic acid, an electron-rich and bulky phosphine ligand can enhance the rate of oxidative addition and reductive elimination.[7] Consider screening different ligands if a simple phosphine like PPh₃ is not effective.

  • Inappropriate Base: The base is critical for the activation of the boronic acid in the transmetalation step.[8] The strength and solubility of the base matter. For this reaction, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often a good starting point. If the reaction is sluggish, a stronger base like K₃PO₄ may be beneficial. The use of an aqueous base in a biphasic system requires vigorous stirring to ensure efficient phase transfer.

  • Solvent System: The solvent must solubilize all reactants to a reasonable extent. A mixture of a nonpolar solvent like toluene or dioxane with a polar co-solvent like ethanol or water is common. For hydrophobic substrates, using only water as a solvent can sometimes be effective, especially with the addition of a phase-transfer catalyst.[9]

  • Reaction Temperature: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition and increased side reactions. An optimal temperature must be determined experimentally, typically in the range of 80-110 °C for toluene or dioxane-based systems.[10]

Q2: I am attempting a Negishi coupling, but the yield is poor. What should I check?

A2: The primary challenge in Negishi couplings is the handling of the air- and moisture-sensitive organozinc reagent.

  • Organozinc Reagent Quality: Ensure the organozinc reagent is freshly prepared or properly stored under an inert atmosphere. Incomplete formation or degradation of the organozinc species is a common cause of failure.

  • Inert Atmosphere: The entire reaction, from the preparation of the organozinc reagent to the coupling itself, must be conducted under a strict inert atmosphere (argon or nitrogen).[4]

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a common catalyst, other palladium sources and ligands can be more effective for specific substrates. For challenging couplings, consider using more specialized ligands.

Q3: My Stille coupling is not proceeding as expected. What are the common pitfalls?

A3: While organostannanes are more stable than organozinc reagents, issues can still arise.

  • Transmetalation Efficiency: The transmetalation step is often rate-limiting in Stille couplings. The addition of stoichiometric or catalytic amounts of copper(I) salts (e.g., CuI) can sometimes accelerate this step.[2]

  • Purity of Organostannane: Impurities in the organostannane reagent can interfere with the reaction. Ensure it is of high purity.

  • Removal of Tin Byproducts: The removal of toxic tributyltin or trimethyltin halides after the reaction can be challenging and may lead to product loss during workup and purification. Washing with a KF solution is a common method to precipitate the tin salts.[5]

Common Side Reactions and Their Mitigation

Q4: I am observing significant amounts of homocoupling of my boronic acid (formation of 3,3'-difluorobiphenyl). How can I minimize this?

A4: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, particularly in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced.

  • Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before the addition of the palladium catalyst. This can be achieved by bubbling an inert gas through the solvent or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[11]

  • Use of a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to using a Pd(II) source.

Q5: My major byproduct is the protodeboronated arene (fluorobenzene). What causes this and how can I prevent it?

A5: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. It is often promoted by aqueous basic conditions and elevated temperatures.[2]

  • Anhydrous Conditions: If protodeboronation is a significant issue, consider running the reaction under anhydrous conditions using an anhydrous base (e.g., finely powdered K₃PO₄ or CsF) and anhydrous solvents.

  • Choice of Base: The type and concentration of the base can influence the rate of protodeboronation. Weaker bases or a careful control of the base equivalents can sometimes mitigate this side reaction.[2]

  • Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to reduce the extent of protodeboronation.

Purification Challenges

Q6: I am having difficulty purifying my 4'-Ethyl-3-fluoro-1,1'-biphenyl. What are some effective purification strategies?

A6: The purification of biphenyl compounds can sometimes be challenging due to their similar polarity to certain byproducts.

  • Flash Column Chromatography: This is the most common method for purification. A good starting point for the eluent system is a mixture of hexanes and ethyl acetate. A shallow gradient, starting with a very low percentage of ethyl acetate and gradually increasing it, can provide good separation.[6]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. For biphenyls, a mixed solvent system is often successful. For example, dissolving the crude product in a minimal amount of a hot "good" solvent (like ethanol or acetone) and then slowly adding a "poor" solvent (like water or hexane) until the solution becomes turbid, followed by slow cooling, can yield pure crystals.[12][13]

Data-Driven Optimization Strategies

The following tables provide a summary of how different reaction parameters can influence the outcome of the synthesis. This data is compiled from general observations in cross-coupling chemistry and should be used as a guide for optimization.

Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield

ParameterVariationExpected Impact on YieldRationale
Catalyst Pd(PPh₃)₄ vs. Pd(OAc)₂/LigandCan vary significantly. Pd(0) sources can be more reliable.Efficiency of in situ generation of Pd(0) from Pd(II) can be variable.
Ligand PPh₃ vs. Buchwald-type ligandsBuchwald ligands often improve yields for challenging substrates.Bulky, electron-rich ligands promote oxidative addition and reductive elimination.[7]
Base K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃Stronger bases can increase reaction rates but may also increase side reactions.The base activates the boronic acid for transmetalation.[8]
Solvent Toluene vs. Dioxane vs. THF/H₂OCan have a significant impact on solubility and reaction rate.The solvent must facilitate the interaction of all components in the catalytic cycle.[9]
Temperature 80 °C vs. 100 °C vs. 120 °CGenerally, higher temperatures increase the rate, but can also lead to decomposition.An optimal balance between reaction rate and catalyst/substrate stability is needed.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

This diagram outlines the typical workflow for a cross-coupling reaction followed by purification.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reagents Reagents Degassing Degassing Reagents->Degassing Heating Heating Degassing->Heating Quenching Quenching Heating->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Final Product Final Product Chromatography->Final Product

Caption: A generalized experimental workflow for cross-coupling reactions.

References

  • Al-Amin, M., & El-Faham, A. (2018). Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation. IntechOpen. [Link]

  • Lipshutz, B. H., Petersen, T. B., & Abela, A. R. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1333–1336. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • BenchChem. (2025). Technical Support Center: Recrystallization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one. BenchChem.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands. BenchChem.
  • BenchChem. (2025). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. BenchChem.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4'-Ethyl-3-fluoro-1,1'-biphenyl

Welcome to the dedicated technical support guide for 4'-Ethyl-3-fluoro-1,1'-biphenyl. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4'-Ethyl-3-fluoro-1,1'-biphenyl. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. As a fluorinated biphenyl derivative, this molecule possesses unique physicochemical properties that can make it difficult to work with in aqueous and sometimes even organic solvent systems.[1][2][3] This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

Q1: I'm having trouble dissolving 4'-Ethyl-3-fluoro-1,1'-biphenyl. What are its expected solubility characteristics?
  • Biphenyl Core: The fundamental biphenyl structure is aromatic and nonpolar, contributing to poor water solubility.

  • Ethyl Group: The 4'-ethyl group increases the molecule's lipophilicity (attraction to nonpolar environments), further decreasing its affinity for aqueous solvents.

  • Fluorine Atom: The 3-fluoro substituent has complex effects. While fluorine is highly electronegative, its small size and the stability of the C-F bond mean it often increases lipophilicity.[2] Fluorine substitution can alter the electronic distribution and intermolecular interactions of the molecule, but it does not typically impart significant hydrophilicity.[1][2]

Therefore, you should anticipate that 4'-Ethyl-3-fluoro-1,1'-biphenyl is poorly soluble in water and will likely require organic solvents or specialized formulation strategies for effective dissolution.

Q2: What common laboratory solvents should I try first?

Based on the principles of "like dissolves like," you should begin with common organic solvents. A good starting point is to screen solvents across a range of polarities.

Table 1: Recommended Initial Solvent Screening Panel

Solvent Class Recommended Solvents Expected Solubility Rationale & Notes
Aprotic Polar Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone High These solvents are often excellent for dissolving a wide range of organic molecules. DMSO is a powerful, albeit viscous, choice. THF and acetone are good, more volatile options.
Chlorinated Dichloromethane (DCM), Chloroform High to Moderate The polarity and ability to form weak hydrogen bonds can be effective. Be mindful of their toxicity and volatility.
Alcohols Methanol, Ethanol, Isopropanol (IPA) Moderate to Low The polarity of the hydroxyl group may limit the solubility of this lipophilic compound. However, they are useful as co-solvents.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE) Moderate to Low Lower polarity than THF, may be less effective but worth screening for specific applications.
Hydrocarbons Toluene, Hexanes, Cyclohexane Moderate to Low These nonpolar solvents may be effective, particularly if the compound is highly crystalline. Toluene's aromaticity can aid in dissolving other aromatic compounds.

| Esters | Ethyl acetate | Moderate | A good mid-polarity solvent that is less toxic than many other options. |

For initial small-scale tests, aim for a concentration of 1-10 mg/mL.

Q3: My compound won't dissolve even in DMSO. What could be the issue?

If solubility is a challenge even in a powerful solvent like DMSO, consider the following factors:

  • High Crystallinity (Lattice Energy): The compound may exist in a highly stable crystal lattice that requires significant energy to break apart. This is a common issue for "brick-dust" type molecules.[4] Gentle heating (e.g., to 40-50°C) can sometimes provide the energy needed to overcome this barrier. Always ensure the compound is stable at the temperatures used.

  • Purity: Impurities can sometimes interfere with the dissolution process. Verify the purity of your sample via appropriate analytical methods (e.g., NMR, LC-MS).

  • Kinetics of Dissolution: Dissolution may be slow. Ensure you are providing adequate agitation (vortexing, stirring) and time for the compound to dissolve. Sonication can also be a useful tool to accelerate this process.

Part 2: Troubleshooting Guides & Advanced Strategies

If standard solvents are insufficient for your experimental needs (e.g., requiring higher concentrations or aqueous compatibility for biological assays), you will need to employ more advanced techniques.

Troubleshooting Workflow: A Step-by-Step Approach

This workflow provides a logical progression for tackling solubility issues, from simple adjustments to more complex formulation strategies.

Solubility_Workflow start Start: Solubility Issue Identified solvent_screen Step 1: Systematic Solvent Screen (Table 1) start->solvent_screen is_soluble Is Solubility Sufficient? solvent_screen->is_soluble heat_agitate Step 2: Apply Physical Methods - Gentle Heating (check stability) - Sonication - Extended Agitation is_soluble->heat_agitate No end_success Success: Proceed with Experiment is_soluble->end_success Yes is_soluble2 Is Solubility Sufficient? heat_agitate->is_soluble2 cosolvent Step 3: Co-Solvent Systems - Add polar organic solvent (e.g., DMSO, Ethanol) to aqueous buffer. - Titrate to max % tolerated by assay. is_soluble2->cosolvent No is_soluble2->end_success Yes is_soluble3 Is Solubility Sufficient? cosolvent->is_soluble3 advanced Step 4: Advanced Formulation - Cyclodextrins - Solid Dispersions - Lipid-Based Formulations is_soluble3->advanced No is_soluble3->end_success Yes end_fail Re-evaluate: Consider resynthesis or analogue advanced->end_fail

Caption: Decision workflow for addressing solubility issues with 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Q4: How do I design a co-solvent system for an aqueous biological assay?

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds in aqueous solutions.[5] The key is to use the minimum amount of co-solvent necessary to achieve dissolution, as high concentrations can be detrimental to cells or protein activity.

Experimental Protocol: Co-Solvent System Development

  • Primary Stock Preparation: Prepare a high-concentration stock solution of 4'-Ethyl-3-fluoro-1,1'-biphenyl in 100% DMSO (e.g., 10-50 mM). This is your starting point.

  • Assay Tolerance Test: Determine the maximum percentage of DMSO (or another co-solvent like ethanol) that your specific assay can tolerate without affecting the results (e.g., cell viability, enzyme kinetics). A typical starting point is testing 0.1%, 0.5%, 1%, and 2% final co-solvent concentration.

  • Solubility Test at Max Tolerated Concentration:

    • Take your aqueous assay buffer.

    • Add the maximum tolerated amount of DMSO (e.g., for a 1% final concentration, add 10 µL of DMSO to 990 µL of buffer).

    • To this co-solvent/buffer mixture, add a small aliquot of your high-concentration primary stock solution to achieve your desired final compound concentration.

    • Vortex thoroughly and visually inspect for any precipitation immediately and after a set incubation period (e.g., 30 minutes) at the assay temperature.

  • Optimization: If precipitation occurs, you have two options:

    • Lower the final concentration of your compound.

    • If possible, slightly increase the co-solvent percentage, but do not exceed the maximum tolerated level determined in step 2.

Q5: I've heard about cyclodextrins. How can they help, and how do I use them?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules like our biphenyl compound, forming an inclusion complex that is water-soluble.[5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices in pharmaceutical development.[7]

Experimental Protocol: Screening with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v) in your desired buffer.

  • Add the Compound: Add an excess amount of solid 4'-Ethyl-3-fluoro-1,1'-biphenyl to each cyclodextrin solution.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: After equilibration, filter the solutions through a 0.22 µm syringe filter to remove undissolved solid.

  • Analyze: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

  • Plot the Data: Plot the concentration of dissolved compound against the concentration of cyclodextrin. A linear relationship suggests the formation of a soluble complex.

Cyclodextrin_Mechanism cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State Biphenyl 4'-Ethyl-3-fluoro-1,1'-biphenyl (Lipophilic, Insoluble) Biphenyl_node Biphenyl Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Core) Complex Water-Soluble Inclusion Complex Cyclodextrin->Complex Plus + Plus->Cyclodextrin Biphenyl_node->Plus

Caption: Encapsulation of a lipophilic molecule by a cyclodextrin to form a soluble complex.

Q6: What is a solid dispersion, and is it suitable for my research?

A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier, usually a polymer.[6][8] This can enhance solubility by converting the drug from a crystalline to a higher-energy amorphous state and improving its wettability.[7] This is an advanced technique typically used when developing oral formulations.

Common Methods for Preparing Solid Dispersions:

  • Solvent Evaporation: Both the drug and a carrier (e.g., PVP, PEG) are dissolved in a common solvent, which is then evaporated, leaving a solid matrix.[6]

  • Melt Extrusion: The drug and a thermoplastic polymer are heated and mixed, extruding a solid dispersion. This avoids the use of solvents but requires thermal stability of the compound.

For lab-scale research, solvent evaporation is more accessible. While powerful, preparing and characterizing solid dispersions is a significant formulation development effort. It is best reserved for situations where co-solvents and cyclodextrins have failed and a solid oral dosage form is the ultimate goal.

References

  • Tirunagari, M., et al. (2011). Solubility enhancement of flurbiprofen using different solubilization techniques. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(3), 1125-1130.
  • Khan, M. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29156–29171.
  • National Center for Biotechnology Information. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Library of Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-2-fluoro-1,1'-biphenyl. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Nova Southeastern University. (n.d.). The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on Porphyrin Basicity. NSUWorks. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Journal of Pharmaceutical Sciences, 101(9), 3051-3073.
  • National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Library of Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Ethyl-3-fluoro-4-methoxy-1,1'-biphenyl. PubChem. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 27(23), 8349.
  • ResearchGate. (2007). The biphenyl-monitored effective size of unsaturated functional or fluorinated ortho substituent. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • YouTube. (2019). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Retrieved from [Link]

  • ChemBK. (2024). 2-Fluoro-α-methyl(1,1'-biphenyl)-4-acetic acid 1-(acetyloxy)ethyl ester. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ACS Publications. (2011). Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. Retrieved from [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. PubChem. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K. Retrieved from [Link]

  • International Journal of Applied Science and Engineering. (2018). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl). National Library of Medicine. Retrieved from [Link]

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Troubleshooting

degradation pathways of 4'-Ethyl-3-fluoro-1,1'-biphenyl under acidic conditions

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of 4'-Ethyl-3-fluoro-1,1'-biphenyl under acidic conditions. It provides troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of 4'-Ethyl-3-fluoro-1,1'-biphenyl under acidic conditions. It provides troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during forced degradation studies.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental chemical principles governing the stability of the molecule and the rationale behind potential degradation pathways.

FAQ 1: What are the primary degradation pathways for 4'-Ethyl-3-fluoro-1,1'-biphenyl under acidic conditions?

Based on its structure, 4'-Ethyl-3-fluoro-1,1'-biphenyl is a relatively stable molecule. The biphenyl core is thermally stable and generally resistant to hydrolysis.[1] Therefore, degradation under acidic conditions is not expected to cleave the bond between the two phenyl rings. Instead, the degradation pathways are most likely governed by electrophilic aromatic substitution (SEAr) reactions on one of the two aromatic rings.[2][3]

The specific reaction will depend on the electrophiles present in the acidic medium. For instance:

  • Protonation: While simple protonation by an acid like HCl is reversible, it is the initiating step for other reactions.

  • Sulfonation: If sulfuric acid is used, sulfonation of the aromatic rings is a possible pathway.

  • Nitration: In the presence of nitric acid, nitration can occur.

  • Side-Chain Reactions: Under harsh conditions (high temperature and acid concentration), reactions involving the ethyl group, such as oxidation or rearrangement, are conceivable but generally less likely than ring substitution.

The overall mechanism involves the generation of an electrophile that attacks the electron-rich biphenyl ring system, leading to the formation of a cationic intermediate (a sigma complex), which then loses a proton to restore aromaticity.[4]

FAQ 2: How do the fluoro and ethyl substituents influence the degradation mechanism and regioselectivity?

The existing substituents on the biphenyl rings are critical in determining the rate and position of electrophilic attack.

  • Ring A (Containing the 3-fluoro group):

    • Fluorine is an unusual substituent. It is highly electronegative and deactivating via the inductive effect, making the ring less reactive than benzene.[5] However, it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate.[5][6] Given the fluorine at position 3, electrophilic attack would be directed to positions 2, 4, and 6. Steric hindrance from the adjacent phenyl ring might disfavor position 2.

  • Ring B (Containing the 4'-ethyl group):

    • The Ethyl group is an alkyl group, which is electron-donating through an inductive effect. This makes the ring it is attached to an activated ring , meaning it is more reactive towards electrophiles than benzene.[5] It is a strong ortho, para-director. Since the para position (4') is occupied, electrophilic attack will be strongly directed to the two equivalent ortho positions (3' and 5').

Caption: A systematic workflow for identifying degradation products.

FAQ 5: How can we ensure mass balance in our forced degradation study?

Mass balance is a critical component of a forced degradation study, confirming that all of the parent compound can be accounted for as either remaining parent or degradation products. [7]A lack of mass balance (typically a recovery outside of 95-105%) suggests analytical issues.

To ensure good mass balance:

  • Use a Stability-Indicating Method: The primary requirement is an analytical method (typically HPLC) that can separate the parent peak from all degradation products, excipients, and impurities. The method must be validated for specificity. [8]* Ensure Similar Response Factors: Ideally, the degradants should have a similar response factor (e.g., UV absorbance at the chosen wavelength) to the parent compound. If a degradant lacks the primary chromophore, it may be "invisible" at that wavelength. Using a Diode Array Detector (DAD) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can help.

  • Check for Non-Chromatographable Degradants: Some degradants may be volatile or may precipitate out of solution and will not be detected by LC. Consider analyzing the sample headspace by GC-MS if volatile degradants are suspected.

  • Account for All Peaks: Integrate the peak area of the parent compound and all degradant peaks. The sum of these areas (corrected for any response factor differences) should be close to the area of the parent compound in an unstressed control sample.

Part 3: Protocols and Methodologies

This section provides detailed, step-by-step procedures for conducting key experiments.

Protocol 1: Acid-Forced Degradation Study

This protocol outlines a standard procedure for stress testing 4'-Ethyl-3-fluoro-1,1'-biphenyl with hydrochloric acid.

Objective: To generate potential degradation products under acidic conditions and assess the stability of the molecule.

Materials:

  • 4'-Ethyl-3-fluoro-1,1'-biphenyl

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 1N

  • Class A volumetric flasks, pipettes

  • HPLC vials

  • pH meter

  • Water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol).

  • Sample Preparation (Stress Sample):

    • Pipette a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 1N HCl. This creates the acidic stress condition.

    • Dilute to the final volume with a 50:50 mixture of water and organic solvent to achieve a final drug concentration of ~0.1 mg/mL.

  • Control Sample Preparation (Time Zero):

    • Prepare a second sample identical to the stress sample.

    • Immediately neutralize it by adding an equivalent amount of 1N NaOH. This sample represents the t=0 time point and confirms that no degradation occurs during sample preparation.

  • Incubation:

    • Place the stress sample in a controlled temperature environment (e.g., a 60°C water bath).

    • Keep the control sample refrigerated.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot of the stress sample.

    • Neutralize the aliquot with an equivalent amount of 1N NaOH to stop the degradation reaction.

  • Analysis:

    • Analyze the neutralized time-point samples and the t=0 control sample by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the percentage of each degradation product formed.

    • Assess the mass balance of the reaction.

References

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  • Forced Degradation Studies. MedCrave online. [https://medcraveonline.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [https://www.acdlabs.com/blog/what-are-forced-degradation-studies-an-introduction-to-pharmaceutical-stress-testing/]
  • Degradation of Polychlorinated Biphenyl Metabolites by Naphthalene-Catabolizing Enzymes. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC106208/]
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [https://bioprocessintl.
  • Acid-Catalyzed Hydrolysis of Some Secondary Alkyl Phenyl Ethers in Perchloric Acid: Kinetics and Mechanism. ResearchGate. [https://www.researchgate.net/publication/232491176_Acid-Catalyzed_Hydrolysis_of_Some_Secondary_Alkyl_Phenyl_Ethers_in_Perchloric_Acid_Kinetics_and_Mechanism]
  • Studies on degradation of polychlorinated biphenyls by means of Fenton's reagent. ResearchGate. [https://www.researchgate.net/publication/228514930_Studies_on_degradation_of_polychlorinated_biphenyls_by_means_of_Fenton's_reagent]
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Optimization

Technical Support Center: Purification of 4'-Ethyl-3-fluoro-1,1'-biphenyl

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals encountering challenges in the purification of crude 4'-Ethyl-3-fluoro-1,1'-biphenyl. Drawing from esta...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals encountering challenges in the purification of crude 4'-Ethyl-3-fluoro-1,1'-biphenyl. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice, detailed protocols, and a framework for logical problem-solving.

Section 1: Foundational Understanding & FAQs

A successful purification strategy begins with understanding the synthetic context. 4'-Ethyl-3-fluoro-1,1'-biphenyl is most commonly synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This synthetic route is highly efficient but can introduce a predictable profile of impurities that present specific separation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4'-Ethyl-3-fluoro-1,1'-biphenyl reaction mixture?

A1: Your crude product will typically contain a mixture of unreacted starting materials, catalyst residues, and byproducts from side reactions inherent to the Suzuki coupling.[4] The most prevalent species include:

  • Starting Materials: Unreacted 3-fluorophenylboronic acid and 4-ethylbromobenzene (or the corresponding iodide/triflate).

  • Homocoupling Byproducts: Symmetrical biphenyls such as 4,4'-diethyl-1,1'-biphenyl (from the aryl halide) and 3,3'-difluoro-1,1'-biphenyl (from the boronic acid). The boronic acid homocoupling is often exacerbated by the presence of oxygen.[5][6]

  • Protodeborylation Product: 1-fluoro-3-iodobenzene (or the corresponding starting material) where the boronic acid is replaced by a hydrogen atom.

  • Palladium Residues: The palladium catalyst, which can be difficult to remove completely and may require specific scavenging techniques.

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., phosphates or carbonates).

Q2: My initial purification by column chromatography shows two very close spots on TLC. What are they likely to be and how can I separate them?

A2: This is a classic purification challenge. The two spots are likely your desired product and the non-fluorinated homocoupling byproduct, 4,4'-diethyl-1,1'-biphenyl. These compounds have very similar polarities. The fluorine atom on your target molecule provides a slight increase in polarity, but separation on standard silica gel with hexane/ethyl acetate can be difficult. Addressing this requires modifying the chromatographic system to exploit different intermolecular interactions, such as π-π stacking.[7][8] See Section 2.1 for detailed troubleshooting.

Q3: My crude product is a dark, oily residue, but I expected a solid. What does this indicate?

A3: An oily or dark appearance in the crude product often suggests the presence of significant impurities, particularly residual solvents and polymeric materials. High concentrations of homocoupling byproducts, which may have lower melting points, can also prevent the desired product from crystallizing. An initial purification step, such as passing the crude mixture through a short plug of silica gel to remove baseline impurities and catalyst residues, is recommended before attempting crystallization or a full chromatographic separation.

Q4: Should I start with crystallization or column chromatography for my first purification attempt?

A4: The choice depends on the state and estimated purity of your crude material.

  • Column Chromatography: This is the most versatile and generally recommended first step for a crude mixture of unknown purity or one that is an oil. It is highly effective at separating components with different polarities.[2][9]

  • Crystallization: If your crude product is a solid and appears to be of high purity (>90% by crude NMR), crystallization is an excellent and scalable method for achieving high purity. It is less effective for removing impurities with very similar structures and solubilities to the main product.

Section 2: Troubleshooting Guides

This section provides structured solutions to common problems encountered during the purification process.

Column Chromatography Challenges
Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Co-elution of Product and Impurity The impurity (likely 4,4'-diethyl-1,1'-biphenyl) has a polarity very similar to the product. Standard silica gel lacks sufficient selectivity.1. Modify the Mobile Phase: Switch from a standard alkane/ester system (Hexane/EtOAc) to a solvent system containing an aromatic or chlorinated solvent (e.g., Toluene/Hexane or DCM/Hexane). Rationale: Toluene and DCM can engage in π-π interactions with the biphenyl rings, altering the retention characteristics and enhancing selectivity between the fluorinated and non-fluorinated analogues.[7][8] 2. Use a Biphenyl Stationary Phase: Employing a column with a biphenyl-bonded stationary phase can provide superior selectivity for aromatic compounds through specific π-π interactions that are not available on standard C18 or silica phases.[7][8]
Product Streaking or Tailing on Column The compound may be too polar for the chosen solvent system, or it could be interacting too strongly with acidic sites on the silica gel. Residual inorganic salts can also cause this.1. Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent. 2. Add a Modifier: Incorporate a small amount (~0.5-1%) of triethylamine or acetic acid into the mobile phase to neutralize acidic or basic sites on the silica, respectively. Rationale: This ensures the analyte travels through the column as a single, neutral species, resulting in sharper bands.
Poor Separation from Non-Polar Byproducts The eluent system is too polar, causing all non-polar compounds to elute together at the solvent front.1. Decrease Eluent Polarity: Use a less polar mobile phase, such as pure hexane or a very low percentage of a slightly more polar solvent (e.g., 1-2% Ether or Toluene in Hexane). 2. Employ Gradient Elution: Start with a very non-polar solvent and gradually increase the polarity. Rationale: This allows for the separation of non-polar compounds at the beginning of the run before eluting the more polar product.
Crystallization Challenges
Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Compound "Oils Out" instead of Crystallizing The solution is supersaturated too quickly, or the presence of impurities is inhibiting crystal lattice formation. The chosen solvent may also be inappropriate.1. Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, followed by gradual cooling in a refrigerator. Avoid placing the hot solution directly into an ice bath. 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. 3. Add a Seed Crystal: If available, add a single, pure crystal of the product to the cooled solution to initiate crystallization. 4. Re-evaluate Solvent: The compound may be too soluble in the chosen solvent. Try a solvent system where the product is less soluble, or use an anti-solvent system (see Protocol 3.2).
Purity Does Not Improve Significantly The impurities have a very similar solubility profile to the product and are co-crystallizing.1. Multiple Recrystallizations: Perform a second or even third crystallization. 2. Change the Solvent System: A different solvent may offer a better solubility differential between the product and the impurity. Rationale: Different solvents can lead to different crystal packing (polymorphs), which may exclude impurities more effectively. 3. Pre-Purification: Perform a quick column chromatography separation first to remove the most problematic impurities before crystallizing.
Low Recovery of Product Too much solvent was used, the product has significant solubility in the cold solvent, or filtration was inefficient.1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated. 2. Use an Anti-Solvent: Dissolve the compound in a good solvent and then slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble until turbidity persists. 3. Chill Thoroughly: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature before filtration. 4. Wash with Cold Solvent: Wash the collected crystals on the filter with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.

Section 3: Detailed Experimental Protocols

Protocol: Optimized Flash Column Chromatography

This protocol is designed to separate 4'-Ethyl-3-fluoro-1,1'-biphenyl from its common non-polar homocoupling byproduct.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (relative to the product mass) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique prevents band broadening.

  • Column Packing: Wet pack a silica gel column with the initial mobile phase (e.g., 98:2 Hexane:Toluene).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with the initial low-polarity mobile phase (98:2 Hexane:Toluene).

    • Collect fractions and monitor by TLC, staining with potassium permanganate or using a UV lamp.

    • The 4,4'-diethyl-1,1'-biphenyl homocoupling product should elute first.

    • After the first byproduct has eluted, the polarity can be gradually increased (e.g., to 95:5 Hexane:Toluene or by introducing Ethyl Acetate) to elute the desired 4'-Ethyl-3-fluoro-1,1'-biphenyl.

  • Analysis: Combine the pure fractions and remove the solvent via rotary evaporation. Confirm purity by NMR spectroscopy.

Protocol: Systematic Recrystallization Solvent Screening
  • Preparation: Place small amounts (10-20 mg) of the crude solid into several different test tubes.

  • Solvent Testing: To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, hexane, ethyl acetate, toluene) dropwise at room temperature.

    • If the solid dissolves readily at room temperature, the solvent is too good; it is unsuitable for crystallization but may be useful as the "good" solvent in a two-solvent system.

    • If the solid is insoluble at room temperature, heat the tube gently.

  • Evaluation:

    • The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • If a good single solvent is not found, attempt a two-solvent ("anti-solvent") system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., Toluene) and slowly add a "poor" solvent (e.g., Hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Scale-Up: Once an effective solvent or solvent system is identified, perform the crystallization on a larger scale.

Section 4: Data & Visualization

Table 1: Common Impurities & Identification
ImpurityTypical ¹H NMR SignalPolarity vs. ProductIdentification Notes
4,4'-diethyl-1,1'-biphenylAromatic signals without fluorine coupling. Symmetrical.Slightly less polarOften co-elutes. GC-MS is excellent for confirmation.
3-fluorophenylboronic acidMay appear as a broad signal. Washes out with aqueous base.More polarWater-soluble; should be removed during aqueous work-up.
4-ethylbromobenzeneCharacteristic aromatic splitting pattern.Less polarVolatile; can sometimes be removed under high vacuum.
Palladium CatalystNot NMR active.Baseline on TLCGives the solution a dark/black color.
Diagram 1: Purification Strategy Decision Workflow

This diagram outlines the decision-making process for selecting a primary purification method.

PurificationStrategy Start Crude Product Analysis (TLC, Crude NMR) IsSolid Is the product a solid or an oil? Start->IsSolid PurityCheck Purity > 90% by NMR? IsSolid->PurityCheck Solid Chromatography Primary Method: Flash Column Chromatography IsSolid->Chromatography Oil PurityCheck->Chromatography No Crystallization Primary Method: Recrystallization PurityCheck->Crystallization Yes FurtherPurification Requires Further Purification? Chromatography->FurtherPurification Crystallization->FurtherPurification FurtherPurification->Chromatography Yes (from Cryst.) FurtherPurification->Crystallization Yes (from Chrom.) PureProduct Pure Product FurtherPurification->PureProduct No

Caption: Decision tree for selecting an initial purification strategy.

Diagram 2: Troubleshooting Co-elution in Chromatography

This flowchart provides a systematic approach to resolving co-eluting spots during column chromatography.

CoElutionTroubleshooting Start Co-elution Observed (Product + Impurity) ChangeSolvent Modify Mobile Phase: Switch Hex/EtOAc to Hex/Toluene or Hex/DCM Start->ChangeSolvent StillCoEluting Still Co-eluting? ChangeSolvent->StillCoEluting ChangeStationaryPhase Modify Stationary Phase: Use Biphenyl-bonded Silica StillCoEluting->ChangeStationaryPhase Yes Success Separation Achieved StillCoEluting->Success No ChangeStationaryPhase->StillCoEluting Re-evaluate ChangeStationaryPhase->Success PrepHPLC Consider Preparative HPLC with alternative selectivity (e.g., Phenyl-Hexyl column) ChangeStationaryPhase->PrepHPLC If still fails

Caption: Workflow for resolving co-elution during chromatography.

References

  • 4-Ethyl-2-fluoro-1,1'-biphenyl | C14H13F | CID 1490326 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 4'-Ethyl-3,5-difluoro-4-methoxy-1,1'-biphenyl | C15H14F2O | CID 177795445 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 4'-Ethyl-3-fluoro-4-methoxy-1,1'-biphenyl | C15H15FO | CID 58660452 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 4'-Ethyl-2,3-difluoro-4-methyl-1,1'-biphenyl | C15H14F2 | CID 118965780 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19335-19369. National Center for Biotechnology Information. [Link]

  • Sarkar, D. (n.d.). Plant Design and Economics. Lecture. Indian Institute of Technology, Kharagpur. NPTEL. [Link]

  • What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29281-29293. National Center for Biotechnology Information. [Link]

  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29281-29293. ACS Publications. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. Retrieved January 17, 2026, from [Link]

  • Shollenberger, D., Cramer, H., & Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 394-401. Chromatography Online. [Link]

  • Le-Deygen, I., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals, 13(7), 1064. MDPI. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Conformations of Biphenyls. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. (2024). Chemical Science, 15(25), 9574-9585. Royal Society of Chemistry. [Link]

  • [4-(4-PHENYLPHENYL)PHENYL] ETHYL ACETATE. (2019). Organic Syntheses, 96, 436-451. Organic Syntheses. [Link]

  • (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. (2022). Molbank, 2022(3), M1453. MDPI. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). The Column, 13(10), 16-21. Chromatography Online. [Link]

  • FLUOROMETHYL PHENYL SULFONE. (1995). Organic Syntheses, 72, 209. Organic Syntheses. [Link]

  • Struggling with Suzuki Reaction. (2023). Reddit. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry, 11(4), 11425-11433. Biointerface Research in Applied Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4'-Ethyl-3-fluoro-1,1'-biphenyl

Welcome to the technical support resource for the purification of 4'-Ethyl-3-fluoro-1,1'-biphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4'-Ethyl-3-fluoro-1,1'-biphenyl. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the isolation and purification of this and structurally similar fluorinated biphenyl compounds, providing in-depth, experience-driven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 4'-Ethyl-3-fluoro-1,1'-biphenyl via a Suzuki-Miyaura coupling reaction?

A1: The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, but it can generate a predictable set of impurities.[1][2] Understanding these is the first step to devising a robust purification strategy.

  • Palladium Catalyst Residues: This is one of the most critical impurities to remove, especially for pharmaceutical applications. The palladium can be in various forms, from Pd(0) nanoparticles (palladium black) to soluble Pd(II) species.[1][3]

  • Unreacted Starting Materials: Residual 3-fluoro-bromobenzene (or another halide) and 4-ethylphenylboronic acid (or its corresponding ester) are common.

  • Homocoupling Byproducts: Symmetrical biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-diethylbiphenyl or 3,3'-difluorobiphenyl) are frequently observed.[3][4]

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to the formation of ethylbenzene.[3]

  • Dehalogenated Starting Material: The aryl halide can be reduced to fluorobenzene under certain reaction conditions.[3]

  • Phosphine Ligand Byproducts: If a phosphine-based ligand was used, its oxidized form (e.g., triphenylphosphine oxide) will be present.

Q2: What is the best first-pass strategy to assess the purity of my crude product?

A2: A multi-technique approach is always best.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method.[5] Run the crude material against the starting materials on a silica plate with a solvent system like 9:1 Hexanes:Ethyl Acetate. This will give you a visual representation of the major components. The biphenyl product will be less polar than the boronic acid but may have an Rf value close to the aryl halide and homocoupled byproducts.

  • ¹H and ¹⁹F NMR Spectroscopy: NMR is invaluable for structural confirmation and identifying fluorine-containing impurities. ¹⁹F NMR is particularly powerful as it provides a clean spectrum where each unique fluorine environment gives a distinct signal, making it easy to spot fluorinated impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more quantitative assessment. It separates the components and provides their mass, confirming the presence of expected impurities and potentially revealing unexpected ones.

Troubleshooting Guide 1: Removing Palladium Catalyst Residues

Residual palladium is a persistent issue. Its complete removal is often mandatory for downstream applications, especially in drug development.[1]

Q3: My crude product has a dark, blackish color. How do I remove the palladium black?

A3: The black color is characteristic of precipitated Pd(0). This is typically removed by filtration.

Protocol: Filtration through Celite®

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Pad Preparation: Prepare a short plug of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel over a filter flask. The pad should be about 1-2 cm thick.

  • Wetting: Wet the Celite® pad with the same solvent used to dissolve your product.

  • Filtration: Carefully pass the dissolved product mixture through the Celite® pad. The fine palladium particles will be trapped in the intricate matrix of the Celite®.[6]

  • Washing: Wash the pad with additional fresh solvent to ensure complete recovery of your product.

  • Analysis: The filtrate should be significantly lighter in color. Concentrate the filtrate and analyze for residual palladium.

Q4: After filtration, my product is still contaminated with soluble palladium. What's the next step?

A4: Soluble palladium requires more targeted methods, such as treatment with scavengers or a dedicated chromatographic step.

Option 1: Thiol-Based Scavengers Thiol groups have a high affinity for palladium and can effectively bind and remove it from solution.

  • Method: Stir the dissolved product with a silica-bound thiol scavenger resin or a soluble scavenger like N-acetylcysteine for several hours at room temperature or slightly elevated temperatures (40-50 °C). Afterward, filter off the resin or perform an aqueous wash to remove the soluble scavenger-Pd complex.

  • Causality: The soft sulfur atom of the thiol acts as a strong ligand for the soft metal palladium center, forming a stable complex that can be easily separated.

Option 2: Activated Carbon

  • Method: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. However, be aware that it may also adsorb some of your product, potentially lowering the yield. A small-scale trial is recommended.

Workflow for Palladium Removal

G cluster_0 Palladium Removal Workflow Crude Crude Product (Contains Pd) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Celite Filter through Celite® Pad Dissolve->Celite Check_Pd_1 Analyze Filtrate (e.g., ICP-MS or TLC stain) Celite->Check_Pd_1 Scavenger Treat with Thiol Scavenger Check_Pd_1->Scavenger Pd > Limit   Clean_Product Palladium-Free Product Check_Pd_1->Clean_Product  Pd < Limit Filter_Scavenger Filter off Scavenger Resin Scavenger->Filter_Scavenger Check_Pd_2 Re-analyze Filtrate Filter_Scavenger->Check_Pd_2 Check_Pd_2->Clean_Product  Pd < Limit Fail Consider Alternative Scavenger or Method Check_Pd_2->Fail Pd > Limit  

Caption: Decision workflow for systematic palladium catalyst removal.

Troubleshooting Guide 2: Purification by Column Chromatography

Column chromatography is the most common technique for separating the target compound from organic impurities.[5]

Q5: I'm getting poor separation between my product and a non-polar impurity (likely a homocoupled byproduct). How can I improve my chromatography?

A5: This is a common issue as the polarities can be very similar. Here are several strategies, from simple to more advanced.

Strategy 1: Optimize the Mobile Phase

  • Reduce Polarity: Your target compound is quite non-polar. You need a very non-polar eluent system. Start with pure hexanes or heptane and gradually add a very small percentage of a slightly more polar solvent like ethyl acetate or DCM. A gradient from 0% to 5% ethyl acetate in hexanes is a good starting point.

  • Causality: By using a weakly eluting mobile phase, you maximize the differential interaction of the analytes with the silica stationary phase, allowing more time and distance for separation to occur.

Strategy 2: Change the Stationary Phase

  • Standard Silica Gel: Use high-quality silica gel with a small particle size (e.g., 40-63 µm) for the best resolution.

  • Biphenyl-Phase Column: For challenging separations of aromatic compounds, an HPLC or flash column with a biphenyl stationary phase can provide alternative selectivity.[7][8][9]

  • Causality: Biphenyl phases offer enhanced π-π interactions compared to standard C18 or silica phases.[8] This can create unique retention mechanisms for aromatic compounds like yours, potentially resolving isomers or closely related structures that are inseparable on silica.

Troubleshooting Chromatography Separation

G cluster_1 Chromatography Troubleshooting Start Poor Separation (Co-elution of Impurities) TLC Analyze by TLC (Multiple Solvent Systems) Start->TLC Stationary Change Stationary Phase (e.g., Biphenyl Phase HPLC) Start->Stationary If optimization fails Solvent Optimize Mobile Phase (e.g., reduce polarity, try toluene) TLC->Solvent Gradient Use a Shallow Gradient TLC->Gradient Result Improved Separation Solvent->Result Gradient->Result Stationary->Result

Caption: Logic for troubleshooting poor chromatographic separation.

Troubleshooting Guide 3: Purification by Recrystallization

If your product is a solid and has >90% purity after initial workup, recrystallization is an excellent final purification step to achieve high purity.

Q6: I can't find a good single solvent for recrystallization. What should I do?

A6: A two-solvent (or mixed-solvent) system is the ideal solution.[10]

Principle: You need one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent"). The two solvents must be miscible.

Recommended Solvent Systems for 4'-Ethyl-3-fluoro-1,1'-biphenyl:

"Good" Solvent (Soluble)"Poor" Solvent (Insoluble)Rationale & Procedure
EthanolWaterExcellent choice. Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes persistently cloudy (turbid). Add a drop or two of hot ethanol to clarify, then allow to cool slowly.[10][11]
TolueneHexane / HeptaneGood for non-polar compounds. Dissolve in minimal hot toluene. Add hexane slowly until turbidity appears. Allow to cool.
AcetoneWaterPossible, but acetone's low boiling point may provide a smaller solubility differential.[10]
Q7: My compound is "oiling out" instead of forming crystals. How can I fix this?

A7: "Oiling out" occurs when the solute comes out of solution above its melting point. This is often due to the solution being too saturated or cooling too quickly.

Solutions:

  • Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop first. This gives the molecules time to orient themselves into a crystal lattice.

  • Add More "Good" Solvent: The saturation point may be too high. Add a small amount of the "good" solvent to the hot, oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

References

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. (n.d.). Google Patents.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Biphenyl: Introducing Tri-Functional Columns for Enhanced HPLC Separation. (n.d.). Pyvot Tech. Retrieved January 17, 2026, from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 90 Å Biphenyl, 2 µm Column Care & Use Sheet. (n.d.). HPLC. Retrieved January 17, 2026, from [Link]

  • Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). Chromatography Online. Retrieved January 17, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Method for preparing high-purity biphenyl from crude biphenyl. (n.d.). Google Patents.
  • Model biphenyl reaction. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023). YouTube. Retrieved January 17, 2026, from [Link]

  • Biphenyl Purification: Chromatography Lab. (n.d.). Studylib. Retrieved January 17, 2026, from [Link]

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2023). Reddit. Retrieved January 17, 2026, from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved January 17, 2026, from [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (2022). SciELO. Retrieved January 17, 2026, from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved January 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability Testing of 4'-Ethyl-3-fluoro-1,1'-biphenyl in Solution

Welcome to the technical support center for the stability testing of 4'-Ethyl-3-fluoro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 4'-Ethyl-3-fluoro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. Our approach is rooted in scientific expertise and practical field experience to ensure the integrity and success of your stability studies.

Introduction

4'-Ethyl-3-fluoro-1,1'-biphenyl is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors. Understanding its stability in solution is paramount for ensuring the quality, efficacy, and safety of downstream products. This guide provides a comprehensive resource for designing, executing, and troubleshooting stability studies of this compound.

The inherent chemical structure of 4'-Ethyl-3-fluoro-1,1'-biphenyl, featuring a biphenyl core with ethyl and fluoro substituents, suggests a generally stable molecule. Fluorine substitution, in particular, can enhance metabolic stability and modulate physicochemical properties.[1][2] However, like all organic molecules, it is susceptible to degradation under certain environmental conditions. Forced degradation studies are therefore essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the initial setup and execution of stability studies for 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Q1: What are the recommended solvents for dissolving 4'-Ethyl-3-fluoro-1,1'-biphenyl for a stability study?

A1: The choice of solvent is critical and should be based on the intended application and the compound's solubility. For analytical purposes, common choices include:

  • Acetonitrile (ACN): Offers good solubility for many biphenyl derivatives and is compatible with reversed-phase HPLC.

  • Methanol (MeOH): Another suitable option for reversed-phase HPLC, though it may have different selectivity compared to acetonitrile.

  • Tetrahydrofuran (THF): Can be used for compounds with lower polarity, but be mindful of its potential to degrade to peroxides and its incompatibility with some HPLC hardware.

It is crucial to use high-purity, HPLC-grade solvents to avoid introducing contaminants that could interfere with the analysis.[5] Always perform a solubility test to determine the optimal solvent and concentration for your study.

Q2: What concentration of 4'-Ethyl-3-fluoro-1,1'-biphenyl should I use for my stability study?

A2: The concentration should be chosen to provide a strong analytical signal without overloading the detection system (e.g., UV detector in HPLC). A typical starting concentration for HPLC analysis is in the range of 0.1 to 1.0 mg/mL. The final concentration should be within the linear range of the analytical method to ensure accurate quantification.[6]

Q3: What are the general storage conditions for a stock solution of 4'-Ethyl-3-fluoro-1,1'-biphenyl?

A3: For short-term storage, a stock solution prepared in a suitable organic solvent should be stored in a tightly sealed, amber glass vial at 2-8°C to minimize solvent evaporation and protect from light. For long-term storage, freezing at -20°C or below is recommended. It is essential to perform a freeze-thaw stability study to ensure the compound does not degrade after repeated cycles of freezing and thawing.

Q4: What are the key stress conditions I should investigate in a forced degradation study?

A4: According to ICH guidelines, forced degradation studies should evaluate the stability of the molecule under various stress conditions to understand its degradation pathways.[3] For 4'-Ethyl-3-fluoro-1,1'-biphenyl, the following conditions are recommended:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

  • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solution at a temperature above the accelerated stability testing conditions (e.g., 70-80°C).

  • Photostability: Exposing the solution to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be analyzed concurrently.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating.

Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Chromatographic Issues
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Peak Tailing 1. Secondary Interactions: The analyte may be interacting with active silanol groups on the silica-based column packing. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Column Contamination: Buildup of strongly retained compounds on the column.1. Use a modern, end-capped column: These columns have fewer exposed silanol groups. 2. Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing secondary interactions. 3. Reduce injection volume or sample concentration: This will ensure you are operating within the column's loading capacity.[7] 4. Flush the column: Use a strong solvent wash to remove contaminants. A gradient flush from a weak to a strong solvent is often effective.[8]
Peak Broadening 1. Extra-column volume: Large internal diameter or long tubing between the injector, column, and detector. 2. Column degradation: Loss of stationary phase or void formation at the column inlet. 3. Inappropriate mobile phase: The solvent may be too weak to elute the analyte efficiently.1. Minimize tubing length and diameter: Use pre-cut, narrow-bore tubing where possible. 2. Replace the column: If the column has been used extensively or under harsh conditions, it may need to be replaced. 3. Optimize the mobile phase: Increase the percentage of the organic solvent or switch to a stronger solvent to ensure proper elution.
Irreproducible Retention Times 1. Mobile phase composition change: Inaccurate mixing of solvents or evaporation of a volatile component. 2. Fluctuating column temperature: Inconsistent temperature control can affect retention. 3. Column equilibration: Insufficient time for the column to stabilize with the mobile phase.1. Prepare fresh mobile phase daily: Ensure accurate measurements and proper mixing. Use a mobile phase bottle cap that minimizes evaporation.[5][9] 2. Use a column oven: This will maintain a consistent temperature throughout the analysis.[10] 3. Increase equilibration time: Ensure the baseline is stable before injecting the first sample. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.
Degradation-Related Issues
Problem Potential Cause(s) Troubleshooting Steps & Rationale
No Degradation Observed Under Stress Conditions 1. Compound is highly stable: 4'-Ethyl-3-fluoro-1,1'-biphenyl is expected to be relatively stable. 2. Stress conditions are too mild: The concentration of the stressor or the duration of exposure may be insufficient.1. Increase the severity of the stress conditions: Increase the concentration of the acid, base, or oxidizing agent, or increase the temperature or duration of exposure. However, avoid overly harsh conditions that could lead to unrealistic degradation pathways. The goal is to achieve meaningful degradation (5-20%).
Complete Degradation of the Analyte 1. Stress conditions are too harsh: The applied stress is causing rapid and complete decomposition of the molecule.1. Reduce the severity of the stress conditions: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Perform time-point experiments to find the optimal conditions for achieving the target degradation level.
Unexpected Degradation Products 1. Interaction with solvent or impurities: The analyte may be reacting with the solvent or trace impurities. 2. Complex degradation pathway: The molecule may undergo multiple degradation reactions simultaneously.1. Use high-purity solvents and reagents: This will minimize the risk of side reactions.[5] 2. Employ LC-MS/MS for identification: Tandem mass spectrometry can provide structural information about the unknown degradation products, helping to elucidate the degradation pathway.[11]

Experimental Protocols

This section provides a detailed methodology for conducting a forced degradation study of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of 4'-Ethyl-3-fluoro-1,1'-biphenyl under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 4'-Ethyl-3-fluoro-1,1'-biphenyl

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (reagent grade)

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector

  • LC-MS/MS system for peak identification

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve 4'-Ethyl-3-fluoro-1,1'-biphenyl in acetonitrile to prepare a stock solution of 1.0 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Sample Preparation for Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical starting gradient could be 50% B, increasing to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV scan of the parent compound (typically around 254 nm for biphenyls).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Analyze the stressed samples along with an unstressed control sample.

    • Calculate the percentage degradation of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

    • Evaluate the peak purity of the parent compound in the stressed samples to ensure the method is stability-indicating.

    • Characterize the major degradation products using LC-MS/MS.

Visualizations

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal (80°C) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to Stress Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/PDA Analysis Neutralize->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Degradants Method_Val Validate Stability-Indicating Method HPLC->Method_Val Deg_Pathway Elucidate Degradation Pathway LCMS->Deg_Pathway

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemistry of biphenyls and fluorinated aromatic compounds, the following degradation pathways are plausible under forced degradation conditions.

Degradation_Pathways cluster_oxidation Oxidative Stress (H2O2) cluster_photolytic Photolytic Stress (UV/Vis) cluster_hydrolysis Hydrolytic Stress (Acid/Base) Parent 4'-Ethyl-3-fluoro-1,1'-biphenyl Hydroxylated Hydroxylated Derivatives (e.g., phenols) Parent->Hydroxylated Oxidation Ethyl_Oxidation Oxidation of Ethyl Group (e.g., to acetyl or carboxylic acid) Parent->Ethyl_Oxidation Oxidation Defluorination Defluorination Products Parent->Defluorination Photodegradation Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage Photodegradation Hydrolysis_Note Generally resistant to hydrolysis, but cleavage of the biphenyl bond is possible under harsh conditions.

Caption: Potential degradation pathways for 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Biphenyls can undergo oxidation to form hydroxylated derivatives.[12][13][14] The ethyl group is also a potential site for oxidation. Fluorinated aromatic compounds can be susceptible to photodegradation, which may involve cleavage of the carbon-fluorine bond or the aromatic ring.[15][16] While generally stable, extreme pH and temperature conditions could potentially lead to the cleavage of the biphenyl linkage, though this is less common.

References

  • Photocatalytic Degradation and Defluorination of Per- and Poly-Fluoroalkyl Substances (PFASs) Using Biosynthesized TiO 2 Nanoparticles under UV–Visible Light. (2023). MDPI. [Link]

  • Biodegradation of polyfluorinated biphenyl in bacteria. (n.d.). Semantic Scholar. [Link]

  • Biodegradation of fluorinated alkyl substances. (2007). PubMed. [Link]

  • Biodegradation of polyfluorinated biphenyl in bacteria. (n.d.). Semantic Scholar. [Link]

  • Fluorinated biphenyl derivatives. (1994).
  • Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. (2020). PMC - NIH. [Link]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. (n.d.). ResearchGate. [Link]

  • Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. (2021). PMC - NIH. [Link]

  • Accurate Oxidation Potentials of Benzene and Biphenyl Derivatives via Electron-Transfer Equilibria and Transient Kinetics. (n.d.). ACS Publications. [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. [Link]

  • An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. (n.d.). ResearchGate. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. (n.d.). PMC - PubMed Central. [Link]

  • Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. (2021). PubMed. [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. (n.d.). EMA. [Link]

  • pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters. (n.d.). ACS Publications. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). NIH. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Accurate Oxidation Potentials of 40 Benzene and Biphenyl Derivatives with Heteroatom Substituents. (2014). ACS Publications. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (n.d.). LCGC International. [Link]

  • tetrachlorobiphenyl (PCB77) by dielectric barrier discharge (DBD) non-thermal plasma: Degradation mechanism and toxicity evaluation. (2020). PubMed. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). NIH. [Link]

  • Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. (2019). Shimadzu. [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. (2024). HMR Labs. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). RSC Publishing. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Source not further specified].
  • Accurate oxidation potentials of 40 benzene and biphenyl derivatives with heteroatom substituents. (n.d.). Semantic Scholar. [Link]

  • The Versatility of Fluorinated Biphenyl Amines in Modern Chemistry. (n.d.). [Source not further specified].
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Source not further specified].
  • Dihydroxylation and dechlorination of chlorinated biphenyls by purified biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400. (n.d.). PubMed. [Link]

  • hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. [Link]

  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. (n.d.). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting ¹⁹F NMR Peak Broadening

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) peak broadening in fluorinated compounds. As a Senior A...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) peak broadening in fluorinated compounds. As a Senior Application Scientist, I've designed this guide to provide you with not only step-by-step solutions but also the underlying principles to empower your spectroscopic analysis. Fluorine (¹⁹F) NMR is a remarkably sensitive and powerful tool, but its spectra can sometimes be compromised by broad, uninformative peaks.[1][2] This guide will walk you through a logical troubleshooting workflow, from initial instrument checks to complex molecular dynamics.

Section 1: The First Line of Defense - Instrument and Sample Checks

Before delving into complex physical phenomena, it's crucial to rule out common instrumental and sample preparation issues. Broadening that affects all peaks in your spectrum (including solvent or reference signals) typically points to a global problem.[3]

Q1: My entire ¹⁹F NMR spectrum, including the reference, shows broad peaks. Where do I start?

This is a classic sign of a problem with magnetic field homogeneity or a poorly prepared sample. Follow this initial diagnostic workflow.

Troubleshooting Workflow for Global Peak Broadening

A diagnostic workflow for troubleshooting globally broad NMR peaks.

Experimental Protocol: Standard Sample Preparation for Fluorinated Compounds

  • Dissolution : Dissolve 1-5 mg of your compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[4][5] Ensure complete dissolution; any suspended particles will degrade spectral quality.[5][6]

  • Filtration : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6]

  • Transfer : Carefully transfer the solution to a high-quality, clean NMR tube, ensuring a sample height of 4-5 cm.[4]

  • Degassing (Optional but Recommended) : If paramagnetic impurities are suspected, bubble a gentle stream of an inert gas like argon or nitrogen through the sample for several minutes to displace dissolved oxygen.[3][6]

Section 2: Sample-Specific Issues

If only your analyte signals are broad while other signals (e.g., an internal standard) are sharp, the problem lies with your specific molecule or its immediate environment.

Q2: I've ruled out instrument issues, but my fluorinated compound's peaks are still broad. What's next?

This points towards issues like paramagnetic contamination, sample aggregation, or high viscosity.

  • Paramagnetic Impurities : Even trace amounts of paramagnetic substances (like dissolved O₂, metal ions from catalysts, or free radicals) can cause significant line broadening due to their unpaired electrons, which provides a powerful relaxation mechanism.[7][8][9] This effect is often dramatic and is a very common cause of unexpectedly broad lines.[6][10]

  • Sample Aggregation : At higher concentrations, molecules can aggregate. The slower tumbling of these larger aggregates in solution leads to more efficient transverse relaxation (shorter T₂) and thus broader peaks.[6][11]

  • High Viscosity : A viscous solvent slows down molecular tumbling, leading to broader lines for the same reason as aggregation.[11]

IssueDiagnostic TestSolutionExpected Outcome
Paramagnetic Impurities Add a small amount of a chelating agent like EDTA.Pass the sample through a small plug of silica or alumina. Degas the sample with argon.[3]Significant sharpening of analyte peaks.
Aggregation Acquire spectra at several different concentrations (dilution study).Lower the sample concentration. Change the solvent to one that better solubilizes the compound.Peaks sharpen upon dilution.
High Viscosity Check the viscosity of your solvent. Run the spectrum at a higher temperature.Switch to a less viscous solvent. Increase the acquisition temperature.[3]Peaks sharpen as temperature increases.

Section 3: Molecular Dynamics and Chemical Phenomena

If the fundamental checks above do not resolve the issue, the broadening is likely due to the intrinsic chemical or physical properties of your molecule. Molecules are not static; they undergo dynamic processes that can profoundly affect the NMR spectrum.[12]

Q3: My peaks are sharp at low temperatures but broaden and sometimes coalesce as I heat the sample. What is happening?

This is the hallmark of chemical exchange . Your molecule is undergoing a dynamic process, such as conformational changes or intermolecular reactions, that causes a fluorine nucleus to switch between two or more different magnetic environments.[12][13][14] The shape of the NMR signal is highly dependent on the rate of this exchange (kex) relative to the difference in resonance frequency (Δν) between the two states.

  • Slow Exchange (kex << Δν) : You will observe two separate, sharp peaks, one for each environment.[12]

  • Intermediate Exchange (kex ≈ Δν) : The peaks broaden significantly and may merge into a single, very broad resonance. This is the regime where broadening is most severe.

  • Fast Exchange (kex >> Δν) : You will observe a single, sharp peak at a chemical shift that is the weighted average of the two original environments.[12][14]

This phenomenon is frequently observed in fluorinated compounds with restricted bond rotation (e.g., amides) or those undergoing ring flips.[15][16]

Workflow for Investigating Chemical Exchange

A workflow for using Variable Temperature (VT) NMR to analyze dynamic exchange.

Experimental Protocol: Variable Temperature (VT) NMR Study

  • Sample Preparation : Prepare a sample as you would normally, but choose a solvent with a wide liquid range (e.g., Toluene-d₈, THF-d₈).

  • Initial Spectrum : Acquire a standard ¹⁹F spectrum at room temperature.

  • Cooling : Lower the temperature in increments of 10-15°C. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature.[15] Re-shim the spectrometer at each temperature.

  • Heating : After reaching the desired low temperature, increase the temperature in increments, acquiring a spectrum at each step, moving past room temperature.

  • Analysis : Observe the changes in linewidth and chemical shift. Identify the coalescence temperature (Tc) where two exchanging peaks merge into one. This data can be used to calculate the energy barrier of the process.[16][17]

Q4: My fluorine is attached to a carbon that is also bonded to a nitrogen atom, and the ¹⁹F peak is broad regardless of temperature. Why?

You are likely observing the effects of scalar coupling to a quadrupolar nucleus . Nuclei with a spin quantum number I > 1/2 (e.g., ¹⁴N, I=1; ³⁵Cl, I=3/2; ⁷⁹Br, I=3/2) possess an electric quadrupole moment.[18][19] This quadrupole interacts with local electric field gradients, causing the quadrupolar nucleus to relax very rapidly.

This rapid relaxation provides an efficient relaxation pathway for the coupled ¹⁹F nucleus, effectively decoupling the spin-spin interaction and significantly broadening the ¹⁹F signal.[19][20] This phenomenon, known as "scalar relaxation of the second kind," can sometimes broaden a signal so much that it disappears into the baseline.[18][21]

Solutions for Quadrupolar Broadening:

  • Low Temperature : Cooling the sample can sometimes sharpen the lines. As the molecular tumbling slows, the relaxation of the quadrupolar nucleus can become less efficient, leading to sharper lines for the coupled fluorine.

  • Proton Decoupling : In some cases, applying a proton decoupler can help, though this is not a direct solution.

  • Isotopic Labeling : The most definitive solution is to synthesize the compound using an isotope that is not quadrupolar, such as ¹⁵N (I=1/2) instead of ¹⁴N. This will eliminate the quadrupolar relaxation pathway and result in sharp, well-defined F-N couplings.

Frequently Asked Questions (FAQ)

Q: Can unresolved J-coupling make my peak look broad? A: Yes. If your fluorine nucleus is coupled to many other nuclei (e.g., multiple protons or other fluorines) with small coupling constants, the resulting signal can be a complex multiplet where individual lines are not resolved. This can appear as a single broad "lump." Using higher field spectrometers to increase spectral dispersion or applying selective decoupling experiments can help resolve this.

Q: Does the choice of solvent matter for peak width? A: Absolutely. Solvent viscosity can affect molecular tumbling rates.[11] Furthermore, the solvent can influence conformational equilibria or aggregation state.[3][22] If you suspect a solvent effect, try acquiring spectra in solvents of differing polarity and viscosity (e.g., CDCl₃ vs. Acetone-d₆ vs. DMSO-d₆).

Q: My compound is a large molecule/biologic. Why are my ¹⁹F signals inherently broad? A: Large molecules tumble slowly in solution.[23] This slow tumbling leads to efficient T₂ relaxation and, consequently, broad NMR lines. This is an intrinsic property of large systems. Additionally, chemical shift anisotropy (CSA) becomes a more dominant relaxation mechanism at higher magnetic fields, which can also contribute significantly to the linewidth of fluorine signals in macromolecules.[23]

References

  • Palmer, A. G., Kroenke, C. D., & Loria, J. P. (2001). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Methods in Enzymology.
  • Mosher, K., et al. (2023). Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. The Journal of Physical Chemistry C. [Link]

  • Chemistry For Everyone. (2023). How Do Paramagnetic Substances Affect NMR? YouTube. [Link]

  • Griebel, J. (2001). Solving problems fluorine 19F with NMR spectroscopy. Medical Science Monitor. [Link]

  • Smith, L. J., & Dobson, C. M. (2017). and two-dimensional lineshape analysis of chemically exchanging systems. UCL Discovery. [Link]

  • Unknown Author. Effect of Chemical Exchange on Spectra. Source Document.
  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

  • Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Harris, R. K., & Packer, K. J. (1971). NMR spectra of molecules containing quadrupolar nuclei II. Cases with several spin-½ nuclei. Journal of Magnetic Resonance.
  • Wiseman, R. L., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Palmer, A. G. (2012). Chemical Exchange. eMagRes.
  • Demanze, S. (2011). About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. NMR Spectroscopy Blog.
  • Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois.
  • Griebel, J. (2001). Solving problems fluorine 19F with NMR spectroscopy. ResearchGate. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • Kuprov, I., & Claridge, T. D. W. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Kiefer, A., et al. (2022).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Ellis, D. A., & Mabury, S. A. (2000). Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ResearchGate. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). F19 detection. NMR Facility. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Chemistry LibreTexts. (2021). Quadrupolar Coupling. Chemistry LibreTexts. [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

  • Chemistry For Everyone. (2023). What Causes NMR Peak Broadening?. YouTube. [Link]

  • NMR Wiki. (2011). Quadrupolar coupling. NMR Wiki. [Link]

  • University of Sheffield. (n.d.). Predicting spin-spin coupling patterns in NMR spectra. University of Sheffield.
  • Unknown Author. 9– NMR Interactions: Quadrupolar Coupling 9.1 Hamiltonian. Source Document.
  • ResearchGate. (n.d.). Temperature-dependent 1 H NMR spectra of fluorine compound 8 measured... ResearchGate. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. [Link]

  • Kitevski, J. L., et al. (2023). Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. Journal of the American Chemical Society. [Link]

  • Berger, S. (2007). An Overview of Fluorine NMR. ResearchGate. [Link]

  • Booth, H., & Everett, J. R. (1980). Conformational analysis. Part 36. A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • da Silva, A. G., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl

Introduction Welcome to the technical support center for the synthesis and scale-up of 4'-Ethyl-3-fluoro-1,1'-biphenyl. This molecule is a crucial intermediate in the development of advanced materials and pharmaceuticals...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 4'-Ethyl-3-fluoro-1,1'-biphenyl. This molecule is a crucial intermediate in the development of advanced materials and pharmaceuticals, where its specific substitution pattern imparts unique physicochemical properties.[1][2] The most prevalent and scalable method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[3][4][5]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the challenges of transitioning this synthesis from the bench to a larger scale. Our focus is on ensuring scientific integrity, providing actionable insights, and building a self-validating process grounded in established chemical principles.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl is typically achieved via a palladium-catalyzed cross-coupling reaction. There are two primary routes, the choice of which often depends on the cost and availability of the starting materials.

  • Route A: Coupling of (3-fluorophenyl)boronic acid with 1-bromo-4-ethylbenzene.

  • Route B: Coupling of (4-ethylphenyl)boronic acid with 1-bromo-3-fluorobenzene.

Both routes are viable, and the troubleshooting principles discussed herein are broadly applicable to either pathway. This guide will use Route B as the primary example for protocols and discussion.

Troubleshooting Guide: From Low Yields to Impurity Profiles

This section addresses the most common issues encountered during the synthesis and scale-up of 4'-Ethyl-3-fluoro-1,1'-biphenyl in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm seeing no product formation. What are the first things to investigate?

Low or no yield is the most common problem in Suzuki couplings and can stem from several factors. A systematic approach is crucial for diagnosis.[6]

  • Cause 1: Inactive Catalyst System. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ. This reduction can be inefficient, or the active catalyst can be deactivated by oxygen.[6]

    • Solution:

      • Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes).[7][8] Maintain a positive pressure of inert gas throughout the reaction.

      • Use a Robust Precatalyst: Consider using modern, air-stable Pd(II) precatalysts (e.g., those based on Buchwald ligands like XPhos Pd G3) that readily form the active Pd(0) species under reaction conditions.[8][9]

      • Verify Reagent Quality: Ensure your palladium source is from a reputable supplier and has been stored correctly.

  • Cause 2: Boronic Acid Instability. Boronic acids can degrade via several pathways, most commonly protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[7][10] This is often accelerated by excess water, high temperatures, or harsh basic conditions.[7]

    • Solution:

      • Use Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) to compensate for potential degradation.[9]

      • Consider Boronate Esters: If protodeboronation is a persistent issue, switch to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[7]

      • Control Water Content: While some water is often necessary for Suzuki couplings (especially with inorganic bases), excess water can be detrimental. If using a solvent system like Dioxane/H₂O, ensure the ratio is controlled. For sensitive substrates, consider anhydrous conditions with a suitable base like K₃PO₄.[7]

  • Cause 3: Suboptimal Base or Solvent. The base is critical for activating the boronic acid for transmetalation.[11] Its strength, solubility, and compatibility with the solvent and substrates are key.[6][7]

    • Solution:

      • Base Screening: The choice of base is often empirical. Potassium phosphate (K₃PO₄) is an excellent starting point as it is effective and generally avoids ester hydrolysis if such functional groups are present.[7][12] Other common bases include K₂CO₃ and Cs₂CO₃.[7]

      • Solvent Solubility: Ensure all reagents are sufficiently soluble at the reaction temperature. Poor solubility can lead to a stalled reaction.[7] If reagents are observed as a thick, undissolved slurry, a different solvent system may be required.

Q2: I'm observing significant side products. How can I identify and minimize them?

The two most common side products in Suzuki couplings are homocoupled boronic acid and the product of protodeboronation/dehalogenation.

  • Side Product 1: Homocoupling (Ar-Ar from Boronic Acid). This arises from the reaction of two boronic acid molecules, often catalyzed by palladium in the presence of oxygen.

    • Solution: The primary solution is rigorous exclusion of oxygen. Ensure the reaction setup is completely purged with an inert gas before adding the palladium catalyst.[7]

  • Side Product 2: Protodeboronation or Dehalogenation. This results in the formation of ethylbenzene (from the boronic acid) or fluorobenzene (from the aryl bromide).

    • Solution (Protodeboronation): As discussed in Q1, this is primarily caused by excess water or harsh conditions. Use anhydrous reagents and solvents where possible, or switch to a more stable boronate ester.[7]

    • Solution (Dehalogenation): This occurs when a hydride species replaces the halogen on the aryl halide. The source of the hydride can be the solvent or certain bases. Avoid amine bases or alcohol solvents if this is a major issue and switch to an inorganic base like K₃PO₄.[8]

Q3: The reaction starts well but stalls before completion, especially on a larger scale. What's happening?

Reaction stalling, particularly during scale-up, often points to issues with mass transfer, heat transfer, or catalyst longevity.

  • Cause 1: Poor Mass Transfer (Mixing). On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of poor reagent mixing. This can cause reagent degradation and prevent the reaction from going to completion.

    • Solution: Ensure vigorous and efficient stirring. For multi-liter vessels, use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitch blade or anchor) to ensure homogeneity.

  • Cause 2: Catalyst Deactivation. The palladium catalyst has a finite lifetime and can slowly decompose over the course of the reaction, especially if trace oxygen is present or if the temperature is too high.

    • Solution:

      • Optimize Catalyst Loading: While minimizing catalyst loading is a goal for scale-up, a slight increase (e.g., from 1 mol% to 2 mol%) may be necessary to ensure the reaction goes to completion.

      • Use More Robust Ligands: Buchwald-type phosphine ligands are designed to stabilize the palladium center and increase catalyst longevity, making them ideal for challenging or large-scale reactions.[7][10]

      • Temperature Control: Do not overheat the reaction. While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition and side reactions.[13] Screen a temperature range (e.g., 80–110 °C) to find the optimal balance.[7][9]

Frequently Asked Questions (FAQs)

FAQ 1: Which starting materials are preferred for scale-up: 1-bromo-3-fluorobenzene or 1-bromo-4-ethylbenzene?

The choice depends on several factors:

  • Cost and Availability: Conduct a cost analysis of both aryl bromides and their corresponding boronic acids from bulk suppliers.

  • Reactivity: Aryl bromides are generally reliable coupling partners. The electronic effects of the -F and -Et groups are relatively modest and unlikely to drastically alter reactivity in a way that makes one route clearly superior without experimental validation.

  • Impurity Profile: Consider the potential impurities in each starting material and how they might affect the reaction or final product purity. For example, di-bromo impurities in the starting halide could lead to unwanted polymeric byproducts.

FAQ 2: How critical is the choice of palladium ligand?

For a simple synthesis, a standard ligand like PPh₃ might suffice at the lab scale. However, for scale-up, where efficiency, low catalyst loading, and robustness are paramount, the use of advanced ligands is highly recommended. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide significant benefits:

  • Promote Oxidative Addition: They facilitate the first step of the catalytic cycle, especially with less reactive aryl halides.[6]

  • Increase Catalyst Stability: They protect the palladium center from aggregation and deactivation, leading to higher turnover numbers.[7]

  • Improve Yields and Reaction Times: By accelerating the catalytic cycle, they can lead to shorter reaction times and higher overall yields.

FAQ 3: How do I transition from column chromatography to a scalable purification method?

Flash column chromatography is not practical for multi-kilogram scale production. The primary goal for scale-up should be to develop a robust crystallization procedure.

  • Steps for Developing a Crystallization:

    • Solvent Screening: Test the solubility of the crude 4'-Ethyl-3-fluoro-1,1'-biphenyl in a variety of common solvents (e.g., heptane, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at reflux.

    • Identify a Suitable System: Look for a single solvent or a binary solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below. A common approach is to dissolve the crude product in a good solvent (like toluene or ethyl acetate) and then add an anti-solvent (like heptane or hexane) to induce crystallization.

    • Optimize Cooling Profile: Control the rate of cooling. A slow, controlled cooling profile generally leads to larger, purer crystals.

    • Isolate and Dry: Isolate the product by filtration and wash with a small amount of cold solvent to remove residual impurities. Dry the product under vacuum.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical starting points for optimizing the Suzuki-Miyaura coupling for the synthesis of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

ParameterCondition A (Standard)Condition B (Robust/Scale-Up)Rationale for Condition B
Aryl Halide 1-bromo-3-fluorobenzene (1.0 eq)1-bromo-3-fluorobenzene (1.0 eq)Limiting reagent
Boronic Acid (4-ethylphenyl)boronic acid (1.2 eq)(4-ethylphenyl)boronic acid (1.3 eq)Compensates for potential degradation on scale.
Catalyst Pd(PPh₃)₄ (3-5 mol%)XPhos Pd G3 (1-2 mol%)Air-stable, more active, lower loading needed.[9]
Base K₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)Often more effective, less harsh.[7][12]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene or CPME / H₂OHigher boiling points for better thermal control.[7]
Temperature 100 °C90 - 110 °C (Optimized)Find the lowest temp for complete conversion.[13]
Concentration 0.2 M0.5 MHigher concentration improves throughput.

Visualizing the Process

Diagrams can clarify complex processes. Below are visualizations for the core reaction mechanism and a logical troubleshooting workflow.

Suzuki_Catalytic_Cycle cluster_oa cluster_trans cluster_re pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)L₂(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') Transmetalation Complex oa_complex->trans_complex trans_complex->pd0 Ar-Ar' (Product) reductive_elimination Reductive Elimination transmetalation Transmetalation start start->pd0 Catalyst Formation oa_label Ar-X (Aryl Halide) trans_label Ar'-B(OR)₂⁻ (Activated Boronate)

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Low or No Yield check_inert Inert Atmosphere? start->check_inert check_reagents Reagent Quality? start->check_reagents check_conditions Reaction Conditions? start->check_conditions sol_inert Degas Solvents & Purge with Ar/N₂ check_inert->sol_inert No sol_catalyst Use fresh catalyst or air-stable precatalyst check_reagents->sol_catalyst Catalyst issue sol_boronic Use slight excess or switch to boronate ester check_reagents->sol_boronic Boronic acid issue sol_screen Screen Base, Solvent, & Temperature check_conditions->sol_screen Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (1-10 g)

This protocol provides a reliable starting point for lab-scale synthesis.

  • Vessel Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-bromo-3-fluorobenzene (1.0 equiv.), (4-ethylphenyl)boronic acid (1.3 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).[9][12]

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe or cannula to achieve a concentration of ~0.5 M with respect to the aryl halide.[9]

  • Reaction: Heat the mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Considerations for Pilot Scale (100 g - 1 kg)

Scaling up requires modifications to ensure safety, efficiency, and consistency.

  • Reactor Setup: Use a jacketed glass reactor with an overhead mechanical stirrer and a temperature probe. The jacket allows for precise and uniform temperature control.

  • Reagent Addition: All solids (aryl halide, boronic acid, base, catalyst) can be charged to the reactor initially. The reactor is then sealed and made inert (multiple vacuum/nitrogen backfill cycles). Solvents should be charged via a pump through sealed lines.

  • Heating and Mixing: Vigorous overhead stirring is critical to maintain a homogenous slurry and ensure efficient heat transfer from the reactor jacket. Program a slow ramp-up to the target temperature.

  • Workup Modifications:

    • Perform aqueous washes directly in the reactor if possible.

    • Use a filter reactor or a large Büchner funnel for separations.

    • Solvent swaps may be necessary to move from the reaction solvent to a suitable crystallization solvent.

  • Purification by Crystallization:

    • After the aqueous workup, concentrate the organic layer to a specific volume.

    • If necessary, perform a solvent swap to a pre-determined crystallization solvent (e.g., isopropanol or an ethanol/water mixture).

    • Heat to dissolve the product completely, then cool slowly according to an optimized cooling curve to induce crystallization.

    • Isolate the solid product by centrifugation or filtration. Wash the filter cake with cold crystallization solvent.

    • Dry the final product in a vacuum oven until a constant weight is achieved.

References

  • De La Rosa, M. (n.d.). Design of Experiment Optimisation of the Suzuki Cross-Coupling: A Synthesis of Biphenyl, Catalysed by Palladium Tetrakis. Prezi. Retrieved January 17, 2026, from [Link]

  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved January 17, 2026, from [Link]

  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(7), 1342. [Link]

  • Reddy, L. C. S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2461–2472. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Retrieved January 17, 2026, from [Link]

  • Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (2016). Preparation of (S)-Nonafluorobutanesulfinamide. Org. Synth. 2016, 93, 319-330. [Link]

  • Ali, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29351–29365. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19343–19401. [Link]

  • Ali, A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29351–29365. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved January 17, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Strategic Advantage of Fluorination: A Comparative Guide to 4'-Ethyl-3-fluoro-1,1'-biphenyl and its Non-fluorinated Analogue

A Technical Guide for Researchers in Medicinal Chemistry and Materials Science Introduction: The Biphenyl Scaffold and the Power of a Single Atom The 1,1'-biphenyl core is a privileged scaffold in both drug discovery and...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Materials Science

Introduction: The Biphenyl Scaffold and the Power of a Single Atom

The 1,1'-biphenyl core is a privileged scaffold in both drug discovery and materials science, prized for its structural rigidity and tunable electronic properties. However, in the relentless pursuit of optimized molecular performance, even subtle modifications can yield profound effects. This guide provides an in-depth comparison of 4'-Ethyl-3-fluoro-1,1'-biphenyl and its non-fluorinated parent, 4'-Ethyl-1,1'-biphenyl. Through a detailed examination of their physicochemical properties, synthetic accessibility, and, most critically, their metabolic fate, we will illustrate the strategic power of a single fluorine atom in rational drug design. This document serves as a technical resource, grounded in experimental data and established scientific principles, for researchers aiming to leverage fluorination to overcome common challenges in drug development.

Part 1: Physicochemical Properties - The Subtle but Significant "Fluorine Effect"

The introduction of fluorine, the most electronegative element, into an organic molecule instigates significant changes in its electronic and physical nature. These alterations, while seemingly minor, have cascading effects on how the molecule interacts with its biological environment.

The primary influence of aromatic fluorination is the strong inductive effect of the C-F bond, which withdraws electron density from the phenyl ring. This can alter the acidity (pKa) of nearby functional groups and modulate the molecule's overall electrostatic profile, potentially influencing its binding affinity to target proteins.[1][2] Furthermore, replacing a hydrogen atom with a fluorine atom often increases a compound's lipophilicity, as measured by the octanol-water partition coefficient (logP).[3][4][5][6] This enhancement can improve membrane permeability and oral bioavailability, though excessive lipophilicity can also introduce other challenges.[1][3]

Below is a comparative table of key physicochemical properties for our two compounds of interest, with data derived from computational predictions.

Property4'-Ethyl-1,1'-biphenyl4'-Ethyl-3-fluoro-1,1'-biphenylCausality of the Difference
Molecular Formula C₁₄H₁₄C₁₄H₁₃FAddition of one fluorine atom.
Molecular Weight 182.26 g/mol [7]200.25 g/mol [8]Fluorine is heavier than hydrogen.
XLogP3 (cLogP) 4.5[7]4.9[8]Fluorine substitution generally increases lipophilicity.[3][4][5][6]
Topological Polar Surface Area (TPSA) 0 Ų0 ŲNeither molecule contains traditional polar functional groups.
Hydrogen Bond Donors 00No N-H or O-H bonds are present.
Hydrogen Bond Acceptors 00Fluorine is a weak hydrogen bond acceptor.

Part 2: Synthesis via Suzuki-Miyaura Coupling

The most versatile and widely adopted method for constructing substituted biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9] This reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, demonstrating high functional group tolerance and generally providing excellent yields.[9]

Below are detailed, step-by-step protocols for the synthesis of both 4'-Ethyl-1,1'-biphenyl and 4'-Ethyl-3-fluoro-1,1'-biphenyl, allowing for a direct comparison of their synthetic accessibility.

Experimental Protocol: Synthesis of the Biphenyl Analogues

Objective: To synthesize 4'-Ethyl-1,1'-biphenyl and 4'-Ethyl-3-fluoro-1,1'-biphenyl via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • For 4'-Ethyl-1,1'-biphenyl:

    • Bromobenzene

    • 4-Ethylphenylboronic acid

  • For 4'-Ethyl-3-fluoro-1,1'-biphenyl:

    • 1-Bromo-3-fluorobenzene

    • 4-Ethylphenylboronic acid

  • Common Reagents:

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

    • Potassium Carbonate (K₂CO₃)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 40 mL) and degassed water (e.g., 10 mL) to the flask via syringe. Stir the mixture to dissolve the reagents.

  • Aryl Halide Addition: Add the respective aryl halide (1.0 equivalent) to the reaction mixture via syringe. For the synthesis of 4'-Ethyl-1,1'-biphenyl, use bromobenzene. For 4'-Ethyl-3-fluoro-1,1'-biphenyl, use 1-bromo-3-fluorobenzene.

  • Reaction: Heat the reaction mixture to 85-90 °C and allow it to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (e.g., 50 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure biphenyl product.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle ArylHalide Aryl Halide (R¹-X) e.g., 1-Bromo-3-fluorobenzene OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OH)₂) e.g., 4-Ethylphenylboronic acid Transmetalation Transmetalation BoronicAcid->Transmetalation Base (K₂CO₃) Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X OxAdd->PdII_Aryl PdII_Aryl->Transmetalation PdII_Biphenyl R¹-Pd(II)-R² Transmetalation->PdII_Biphenyl RedElim Reductive Elimination PdII_Biphenyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biphenyl Product (R¹-R²) RedElim->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Part 3: Comparative Analysis in a Biological Context

Metabolic Stability: The Concept of Metabolic Blocking

A significant hurdle in drug development is rapid metabolic breakdown, primarily by cytochrome P450 (CYP) enzymes in the liver.[10] This can lead to low bioavailability and a short duration of action. A common metabolic pathway for aromatic compounds is oxidation, where a C-H bond is hydroxylated.[1][11][12] These sites of metabolic vulnerability are often referred to as "metabolic soft spots."[13][14]

The C-F bond is exceptionally strong (around 115 kcal/mol) and is not susceptible to the same oxidative cleavage by CYP enzymes.[1] Therefore, strategically placing a fluorine atom at a known or predicted metabolic soft spot can effectively "block" metabolism at that site, enhancing the molecule's metabolic stability.[1]

For 4'-Ethyl-1,1'-biphenyl, likely metabolic soft spots include the aromatic protons and the benzylic protons of the ethyl group. Aromatic hydroxylation is a well-documented metabolic pathway for biphenyl itself.[1][11][12] By placing a fluorine atom at the 3-position, one of these potential sites of oxidation is blocked.

Metabolic_Blocking cluster_non_fluorinated Non-Fluorinated Analogue cluster_fluorinated Fluorinated Analogue Parent_NF 4'-Ethyl-1,1'-biphenyl CYP450 CYP450 Enzymes Parent_NF->CYP450 Metabolic Oxidation (Hydroxylation) Metabolite_NF Hydroxylated Metabolite(s) Parent_F 4'-Ethyl-3-fluoro-1,1'-biphenyl Parent_F->CYP450 Metabolism_Blocked Metabolism at 3-position is blocked. Increased Stability. CYP450->Metabolite_NF CYP450->Metabolism_Blocked

Caption: Fluorine as a metabolic blocker.

Experimental Protocol: In Vitro Metabolic Stability Assay

To quantify the difference in metabolic stability, a standard in vitro assay using human liver microsomes (HLM) is employed. This assay measures the rate at which a compound is consumed by metabolic enzymes.[15][16][17][18][19]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compounds (10 mM stock in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw the HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in cold phosphate buffer. Keep on ice.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture by combining the HLM suspension and the test compound. The final concentration of the test compound should be low (e.g., 1 µM) to approximate linear enzyme kinetics. The final DMSO concentration should be ≤ 0.5%.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard. The 0-minute time point serves as the initial concentration control.

  • Protein Precipitation: After the final time point, centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL).

Comparative Data (Hypothetical)
Parameter4'-Ethyl-1,1'-biphenyl4'-Ethyl-3-fluoro-1,1'-biphenylRationale for Predicted Difference
In Vitro Half-life (t₁/₂, min) ~ 25> 60The fluorine at the 3-position blocks a potential site of aromatic hydroxylation, a primary metabolic pathway for biphenyls, thus slowing down overall metabolism.[1][11][12]
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) High (~ 27.7)Low (< 11.5)A longer half-life directly corresponds to a lower intrinsic clearance, indicating slower metabolic breakdown by liver enzymes.

This data is presented for illustrative purposes based on established principles of fluorine in medicinal chemistry. Actual experimental results may vary.

Part 4: Impact on Pharmacokinetics and Drug Development

The improved metabolic stability of 4'-Ethyl-3-fluoro-1,1'-biphenyl would be predicted to have several positive downstream effects on its pharmacokinetic (PK) profile:

  • Increased Bioavailability: Reduced first-pass metabolism in the liver means more of the active drug can reach systemic circulation after oral administration.

  • Longer Half-Life: A slower clearance rate would lead to a longer plasma half-life, potentially allowing for less frequent dosing.

  • More Predictable PK: By blocking a major metabolic pathway, the overall metabolic profile may become simpler and less susceptible to inter-patient variability in CYP enzyme expression.

Conclusion

The comparison between 4'-Ethyl-3-fluoro-1,1'-biphenyl and 4'-Ethyl-1,1'-biphenyl serves as a clear and compelling case study on the value of strategic fluorination in modern drug design. The introduction of a single fluorine atom, guided by an understanding of metabolic pathways, can transform a molecule with potentially poor metabolic stability into a more robust drug candidate. This modification enhances metabolic resistance by blocking a key site of oxidative metabolism, which is predicted to improve its pharmacokinetic profile significantly. While both compounds are synthetically accessible via standard methods like the Suzuki-Miyaura coupling, the fluorinated analogue possesses a distinct advantage in a biological context. This guide underscores the importance of considering such strategic modifications early in the drug discovery process to efficiently design molecules with superior, performance-enhancing properties.

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  • ChemSynthesis. (n.d.). 4-fluoro-1,1'-biphenyl. [Link]

  • Al-Hadedi, A. A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Organic & Biomolecular Chemistry, 21(24), 4963-5003. [Link]

  • ResearchGate. (n.d.). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. [Link]

  • Szatkowski, T., et al. (2022). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2022(2), M1365. [Link]

  • Ulen, A., et al. (2020). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Drug Metabolism and Disposition, 48(12), 1256-1266. [Link]

  • Wan, A., et al. (2015). Comparison crystal structure conformations of two structurally related biphenyl analogues: 4,4'-bis-[3-(pyrrolidin-1-yl)prop-1-yn-1-yl]-1,1'-biphenyl and 4,4'-bis-{3-[(S)-2-methyl-pyrrolidin-1-yl]prop-1-yn-1-yl}-1,1'-biphen-yl. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1147-1150. [Link]

Sources

Comparative

A Researcher's Guide to the Reactivity of Fluorinated Biphenyl Isomers

Introduction Fluorinated biphenyls represent a "privileged structure" in modern chemistry, finding extensive application in medicinal chemistry, agrochemicals, and materials science.[1][2] The introduction of fluorine at...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorinated biphenyls represent a "privileged structure" in modern chemistry, finding extensive application in medicinal chemistry, agrochemicals, and materials science.[1][2] The introduction of fluorine atoms into the biphenyl scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[3][4] However, the number and position of these fluorine substituents also create a complex reactivity landscape. Understanding the subtle interplay of electronic and steric effects among different isomers is paramount for designing efficient synthetic routes and predicting reaction outcomes.

This guide provides an in-depth comparison of the reactivity of various fluorinated biphenyl isomers across several key classes of chemical transformations. We will move beyond simple rules to explore the underlying principles that govern their behavior, supported by experimental evidence and practical protocols for researchers in the field.

Part 1: The Theoretical Framework: Factors Governing Isomer Reactivity

The reactivity of a fluorinated biphenyl isomer is not governed by a single factor, but rather by a delicate balance of electronic and steric influences. The specific reaction conditions then determine which of these factors dominates.

Electronic Effects: A Tale of Two Forces

Fluorine's influence on an aromatic ring is famously dualistic, defined by its strong inductive withdrawal and its capacity for mesomeric donation.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond framework.[5] This effect deactivates the aromatic ring towards electrophilic attack but critically activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[6][7] The -I effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions.

  • Mesomeric Effect (+M): Fluorine's lone pairs can be donated into the aromatic π-system. This resonance effect is electron-donating and opposes the inductive effect. It is only operative from the ortho and para positions, where it can partially counteract the deactivation towards electrophiles.[5]

The net electronic character of a C-H or C-X bond on a fluorinated ring is thus determined by the position of the fluorine atom(s).

cluster_0 Electronic Effects of Fluorine on Biphenyl Ring Biphenyl Fluorinated Biphenyl Ring Inductive Inductive Effect (-I) (Electron Withdrawing) Inductive->Biphenyl Strongest at Ortho Deactivates for Electrophiles Activates for Nucleophiles Mesomeric Mesomeric Effect (+M) (Electron Donating) Mesomeric->Biphenyl Operative at Ortho/Para Counteracts -I Effect for Electrophiles cluster_workflow Comparative Suzuki-Miyaura Coupling Workflow node_style node_style proc_style proc_style ana_style ana_style A 1. Reaction Setup B 2. Reagent Addition A->B Inert Atmosphere C 3. Reaction B->C Add Catalyst Last D 4. Workup C->D Heat (e.g., 105°C) Monitor by TLC/GC E 5. Purification D->E Aqueous Extraction F 6. Analysis E->F Column Chromatography

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 4'-Ethyl-3-fluoro-1,1'-biphenyl

In the landscape of pharmaceutical development, the journey of a novel molecule from discovery to a market-ready drug is paved with rigorous analytical scrutiny. For a compound like 4'-Ethyl-3-fluoro-1,1'-biphenyl, a pot...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a novel molecule from discovery to a market-ready drug is paved with rigorous analytical scrutiny. For a compound like 4'-Ethyl-3-fluoro-1,1'-biphenyl, a potential pharmacophore or key intermediate, the reliability and accuracy of its analytical characterization are paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of 4'-Ethyl-3-fluoro-1,1'-biphenyl, designed for researchers, scientists, and drug development professionals. Our focus is not merely on the procedural steps but on the scientific rationale underpinning the validation process, ensuring trustworthiness and adherence to global regulatory standards.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2][3] This is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5][6][7] This guide will explore the validation of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

The Importance of Method Validation

Analytical method validation provides a high degree of assurance that the method will consistently produce results that are accurate and reliable.[8][9] For a novel compound, this ensures the integrity of data submitted for regulatory approval and is fundamental for quality control throughout the product lifecycle.[7][10] The core parameters of validation, as outlined in the ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, and robustness.[1][4][10][11][12]

Comparative Analysis: HPLC vs. GC for 4'-Ethyl-3-fluoro-1,1'-biphenyl

The choice between HPLC and GC for the analysis of 4'-Ethyl-3-fluoro-1,1'-biphenyl depends on several factors, including the compound's volatility, thermal stability, and the nature of potential impurities. Given its biphenyl structure, it is likely to be a non-volatile solid, making HPLC a more conventional choice. However, with appropriate derivatization or high-temperature capabilities, GC can also be a viable, and sometimes advantageous, alternative.

This guide will present a comparative validation of a hypothetical reversed-phase HPLC (RP-HPLC) method and a capillary GC method.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[13][14] For 4'-Ethyl-3-fluoro-1,1'-biphenyl, a reversed-phase method is proposed, leveraging the compound's expected non-polar nature.

1. Specificity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[11]

  • Procedure: A solution of 4'-Ethyl-3-fluoro-1,1'-biphenyl is spiked with potential impurities (e.g., starting materials, known degradation products). A placebo (formulation matrix without the active ingredient) is also analyzed. The chromatograms are evaluated to ensure that the peak for 4'-Ethyl-3-fluoro-1,1'-biphenyl is well-resolved from any other peaks.

  • Acceptance Criteria: The peak for 4'-Ethyl-3-fluoro-1,1'-biphenyl should be free from interference from other components, and peak purity analysis (e.g., using a diode array detector) should confirm homogeneity.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[8][15] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][10]

  • Procedure: A series of at least five standard solutions of 4'-Ethyl-3-fluoro-1,1'-biphenyl are prepared at concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration). Each solution is injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should not be significantly different from zero.

3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

  • Procedure: The accuracy is assessed by the recovery of known amounts of 4'-Ethyl-3-fluoro-1,1'-biphenyl spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8][16] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.
  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
  • Procedure:

    • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration are performed.

    • Intermediate Precision: The repeatability assay is repeated on a different day by a different analyst using a different instrument (if available).

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

5. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16][17][18][19]

  • Procedure: The effect of small variations in key method parameters is evaluated. For HPLC, this includes:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5 °C)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_reporting Reporting Start Method Development Complete Protocol Validation Protocol Definition Start->Protocol Standards Prepare Standards & Samples Protocol->Standards Specificity Specificity Standards->Specificity Linearity Linearity & Range Standards->Linearity Accuracy Accuracy Standards->Accuracy Precision Precision Standards->Precision Robustness Robustness Standards->Robustness Data_Analysis Data Analysis & Statistics Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis Report Validation Report Generation Data_Analysis->Report End Method Approved for Use Report->End

Caption: Workflow for HPLC Method Validation.

Method 2: Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For 4'-Ethyl-3-fluoro-1,1'-biphenyl, a high-temperature capillary GC method with flame ionization detection (FID) is proposed.

The validation parameters for the GC method are the same as for HPLC (Specificity, Linearity and Range, Accuracy, Precision, and Robustness), but the experimental variables for robustness testing will differ.

1. Specificity:

  • Procedure: Similar to HPLC, a solution of 4'-Ethyl-3-fluoro-1,1'-biphenyl is spiked with potential volatile impurities and analyzed to ensure peak separation.

  • Acceptance Criteria: The analyte peak should be well-resolved from any impurity peaks.

2. Linearity and Range:

  • Procedure: A series of at least five standard solutions are prepared and injected in triplicate.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy:

  • Procedure: Recovery studies are performed by spiking a suitable matrix with the analyte at three concentration levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

4. Precision:

  • Procedure: Repeatability and intermediate precision are assessed as described for the HPLC method.

  • Acceptance Criteria: RSD ≤ 2.0%.

5. Robustness:

  • Procedure: The effect of small variations in key GC method parameters is evaluated:

    • Injector temperature (e.g., ± 10 °C)

    • Oven temperature ramp rate (e.g., ± 1 °C/min)

    • Carrier gas flow rate (e.g., ± 0.1 mL/min)

    • Detector temperature (e.g., ± 10 °C)

  • Acceptance Criteria: System suitability parameters and assay results should remain within acceptable limits.

GC_Validation_Workflow cluster_setup Method Setup & Preparation cluster_execution Validation Execution cluster_conclusion Analysis & Reporting A Finalized GC Method B Validation Plan & Protocol A->B C Standard & Sample Preparation B->C D Specificity (Peak Purity & Resolution) C->D E Linearity & Range (Calibration Curve) C->E F Accuracy (Spike Recovery) C->F G Precision (Repeatability & Intermediate) C->G H Robustness (Parameter Variation) C->H I Statistical Analysis of Results D->I E->I F->I G->I H->I J Final Validation Report I->J K Method Implementation J->K

Caption: Workflow for GC Method Validation.

Performance Data Comparison

The following tables summarize hypothetical validation data for the HPLC and GC methods for the analysis of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Table 1: Comparison of Linearity and Range

ParameterHPLC MethodGC MethodAcceptance Criteria
Range (µg/mL) 10 - 1505 - 100Defined by application
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Y-intercept Close to zeroClose to zeroNot significantly different from zero

Table 2: Comparison of Accuracy and Precision

ParameterHPLC MethodGC MethodAcceptance Criteria
Accuracy (Mean Recovery) 99.5%99.2%98.0% - 102.0%
Repeatability (RSD) 0.8%1.1%≤ 2.0%
Intermediate Precision (RSD) 1.2%1.5%≤ 2.0%

Table 3: Robustness Summary

Varied ParameterHPLC Method (Impact on Assay)GC Method (Impact on Assay)
Flow Rate/Carrier Gas Flow Minor shift in retention time, no significant impact on assayMinor shift in retention time, no significant impact on assay
Mobile Phase/Oven Temp. Ramp Significant impact on resolution if varied >5%Significant impact on resolution if varied >2°C/min
Column/Detector Temperature Minor impact on peak shapeMinor impact on sensitivity

Conclusion and Recommendations

Both the hypothetical HPLC and GC methods demonstrate suitability for the quantitative analysis of 4'-Ethyl-3-fluoro-1,1'-biphenyl, meeting the acceptance criteria defined by ICH guidelines.

  • The HPLC method shows slightly better precision and a wider linear range, making it highly suitable for routine quality control and stability testing where high accuracy and precision are critical. Its operation at ambient temperature also avoids any potential for thermal degradation of the analyte.

  • The GC method offers the advantage of higher sensitivity (lower range) and can be a valuable tool for trace impurity analysis. However, its robustness is more sensitive to variations in the oven temperature program, requiring stricter control over this parameter.

The choice between these two validated methods will ultimately depend on the specific application, the available instrumentation, and the nature of the samples to be analyzed. For general-purpose quantification of 4'-Ethyl-3-fluoro-1,1'-biphenyl in drug substance and drug product, the HPLC method is recommended due to its superior precision and robustness. The GC method should be considered for specialized applications such as the analysis of volatile impurities.

This guide underscores the importance of a systematic and scientifically sound approach to analytical method validation. By following the principles outlined herein, researchers can ensure the generation of reliable and defensible data, a cornerstone of successful drug development.

References

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Comparative

A Comparative Guide to the Biological Activity of 4'-Ethyl-3-fluoro-1,1'-biphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of various sub...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of various substituents onto the biphenyl core allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a specific class of these compounds: 4'-Ethyl-3-fluoro-1,1'-biphenyl derivatives. While direct and extensive research on this exact substitution pattern is limited, we can infer and compare their potential biological activities by examining structurally similar and well-documented fluorinated biphenyl compounds.

The strategic placement of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability and binding affinity to biological targets.[1] The ethyl group at the 4'-position further modifies the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will explore the potential anti-inflammatory and cytotoxic activities of 4'-Ethyl-3-fluoro-1,1'-biphenyl derivatives by drawing comparisons with analogous compounds. We will delve into the experimental methodologies used to evaluate these activities and discuss the underlying mechanisms of action.

I. Comparative Analysis of Anti-Inflammatory Activity

Biphenyl derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects.[2] A notable example of a fluorinated biphenyl with potent anti-inflammatory properties is Flurbiprofen, which is chemically 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid.[3] Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Causality Behind Experimental Choices in Anti-Inflammatory Assays:

The evaluation of anti-inflammatory activity typically involves a tiered approach, starting with in vitro enzyme inhibition assays and progressing to cell-based and in vivo models. This progression is crucial for understanding a compound's specific mechanism of action and its physiological effects.

  • In Vitro COX Inhibition Assay: This is a primary screening method to determine if a compound directly targets COX-1 and COX-2 enzymes. The rationale is to identify direct inhibitors and assess their selectivity.

  • Cell-Based Assays (e.g., LPS-stimulated RAW 264.7 macrophages): These assays measure the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., IL-1β, IL-6) in a cellular context.[4] This provides insight into the compound's ability to modulate inflammatory responses within a biological system.

  • In Vivo Models (e.g., Carrageenan-induced rat paw edema): This model assesses the compound's ability to reduce acute inflammation in a living organism.[5] It provides a more holistic view of the compound's efficacy, taking into account its ADME properties.

Comparative Data for Structurally Related Compounds:

Compound Assay Endpoint Result Reference
Flurbiprofen AnaloguesCarrageenan-induced rat paw edemaInhibition of inflammationSeveral compounds showed significant activity[5]
Fluorinated DihydropyranonaphthoquinonesLPS-stimulated RAW 264.7 macrophagesNO production inhibitionIC50 values ranging from 1.67 to 28.81 µM[4]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol is a standard and self-validating method for assessing acute inflammation.

  • Animal Model: Wistar rats are typically used.

  • Grouping: Animals are divided into control, standard (e.g., treated with Flurbiprofen), and test groups (treated with the biphenyl derivatives).

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally at a specific dose.

  • Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway in Inflammation:

Caption: Inhibition of COX enzymes by NSAIDs blocks prostaglandin synthesis.

II. Comparative Analysis of Cytotoxic Activity

Biphenyl derivatives have also been investigated for their potential as anticancer agents.[2][6] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Causality Behind Experimental Choices in Cytotoxicity Assays:

The goal of these experiments is to determine a compound's ability to kill or inhibit the growth of cancer cells, and to understand the underlying mechanism.

  • In Vitro Cytotoxicity Assays (e.g., MTT, SRB): These are initial screens to assess the concentration-dependent cytotoxic effects of a compound on various cancer cell lines. This helps in determining the IC50 (half-maximal inhibitory concentration) values.

  • Apoptosis Assays (e.g., Annexin V/PI staining, PARP cleavage): These assays are used to determine if the observed cytotoxicity is due to programmed cell death (apoptosis). This is a desirable mechanism for anticancer drugs.

  • Cell Cycle Analysis: This helps in understanding if the compound arrests the cell cycle at a particular phase, which can be a target for cancer therapy.

Comparative Data for Structurally Related Compounds:

Studies on various substituted biphenyls have demonstrated their cytotoxic potential. For example, unsymmetrical biphenyls have shown potent inhibitory effects against human tumor cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[7] Biphenyl-based tetrazole derivatives have also shown significant and selective cytotoxic effects against HepG2 and MCF-7 cancer cell lines.[6]

Compound Class Cell Line(s) IC50 Range Reference
Unsymmetrical BiphenylsA549, DU145, KB, KB-Vin0.04 µM - 3.23 µM[7]
Biphenyl-based TetrazolesHepG2, MCF-7Not specified, but described as "strongest and selective"[6]
Biphenyls from Garcinia speciesP388As low as 0.36 µM[8]

Experimental Protocol: SRB (Sulphorhodamine B) Assay

This is a reliable and widely used method for assessing cytotoxicity.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • Fixation: Cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

Apoptosis Signaling Pathway:

Apoptosis_Pathway Biphenyl_Derivative Biphenyl Derivative Bcl2 Bcl-2 (Anti-apoptotic) Biphenyl_Derivative->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 PARP_Cleavage PARP Cleavage Caspase_3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Biphenyl derivatives may induce apoptosis by inhibiting Bcl-2.

III. Enzyme Inhibition as a General Mechanism

Many biphenyl derivatives exert their biological effects through enzyme inhibition.[9] The specific enzyme targeted can vary widely depending on the substitution pattern of the biphenyl core. For example, some biphenyl derivatives have been designed as inhibitors of sulfatase-2, an enzyme implicated in cancer.[10] The inhibition can be competitive, non-competitive, or irreversible, depending on how the inhibitor interacts with the enzyme.[9]

Causality Behind Experimental Choices in Enzyme Inhibition Assays:

  • Kinetic Studies: These experiments are crucial for determining the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (Ki value).

  • Structural Biology (e.g., X-ray crystallography): This can provide a detailed view of how the inhibitor binds to the active site of the enzyme, aiding in the design of more potent and selective inhibitors.

Mechanism-Based Inhibition:

Some inhibitors, known as suicide inhibitors, are chemically modified by the target enzyme, and the resulting product forms a covalent bond with the enzyme, leading to irreversible inactivation.[9] This is a highly specific and potent mechanism of inhibition.

IV. Conclusion and Future Directions

While direct experimental data on the biological activity of 4'-Ethyl-3-fluoro-1,1'-biphenyl derivatives is scarce, by examining structurally related compounds, we can anticipate their potential as anti-inflammatory and cytotoxic agents. The presence of the fluoro and ethyl groups is expected to modulate their potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a series of 4'-Ethyl-3-fluoro-1,1'-biphenyl derivatives. This should include in vitro and in vivo studies to determine their efficacy and safety profiles. A thorough investigation of their mechanism of action, including the identification of their specific molecular targets, will be crucial for their potential development as therapeutic agents.

References

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  • Arabian Journal of Chemistry. (2026). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • ResearchGate. (2023). Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. Retrieved from [Link]

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  • PubMed. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]

  • PMC. (2023). Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. Retrieved from [Link]

  • PubMed. (1981). Biphenyl metabolism by rat liver microsomes: regioselective effects of inducers, inhibitors, and solvents. Retrieved from [Link]

  • PubMed. (2025). Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4'-Substituted-3-fluoro-1,1'-biphenyl Analogues

For: Researchers, scientists, and drug development professionals. Introduction: The Versatile 3-Fluoro-1,1'-biphenyl Scaffold The 3-fluoro-1,1'-biphenyl core is a privileged scaffold in medicinal chemistry, most notably...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile 3-Fluoro-1,1'-biphenyl Scaffold

The 3-fluoro-1,1'-biphenyl core is a privileged scaffold in medicinal chemistry, most notably represented by the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. The strategic placement of the fluorine atom on one of the phenyl rings significantly influences the molecule's electronic properties and metabolic stability, making it an attractive starting point for the development of novel therapeutics.[1][2] This guide provides a comparative analysis of 4'-substituted-3-fluoro-1,1'-biphenyl analogues, focusing on their structure-activity relationships (SAR) as inhibitors of cyclooxygenase (COX) enzymes and modulators of γ-secretase, a key enzyme in Alzheimer's disease pathology. We will delve into the experimental data that underpins our understanding of how modifications to this scaffold impact biological activity, and provide detailed protocols for the synthesis and evaluation of these compounds.

The Biphenyl Core: A Tale of Two Targets

The versatility of the 3-fluoro-1,1'-biphenyl scaffold is evident in its ability to be tailored to interact with distinct biological targets. By modifying the substituents on the biphenyl rings, we can fine-tune the compound's selectivity and potency for different enzymes. This guide will focus on two of the most well-documented activities of this class of compounds: COX inhibition and γ-secretase modulation.

Cyclooxygenase (COX) Inhibition: The Anti-Inflammatory Action

Flurbiprofen itself is a potent non-selective inhibitor of both COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis, which are key mediators of inflammation and pain.[2] The structure-activity relationship of flurbiprofen analogues as COX inhibitors has been a subject of considerable research, with a focus on developing more selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition.

The key structural features of flurbiprofen and its analogues that influence COX inhibition are:

  • The Carboxylic Acid Moiety: The propionic acid side chain is crucial for binding to the active site of COX enzymes.

  • The Fluoro Substituent: The fluorine atom at the 3-position of the biphenyl ring enhances the acidity of the carboxylic acid, which can lead to stronger interactions with the enzyme's active site. It can also block metabolic hydroxylation, thereby increasing the compound's in vivo half-life.

  • The 4'-Position: Modifications at the 4'-position of the second phenyl ring have a significant impact on both the potency and selectivity of COX inhibition.

The following diagram illustrates the core scaffold and the key positions for modification:

Caption: Key modification points on the 4'-Ethyl-3-fluoro-1,1'-biphenyl scaffold for COX inhibition.

To illustrate the impact of 4'-substitution on COX inhibition, the following table summarizes the IC50 values for a series of flurbiprofen analogues.

Compound4'-Substituent (R2)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Flurbiprofen -H0.31.30.23
Analogue 1 -CH30.250.90.28
Analogue 2 -OCH30.52.50.2
Analogue 3 -Cl0.150.50.3
Analogue 4 -CF30.80.24.0

Data is hypothetical and for illustrative purposes, based on general trends observed in the literature.

  • Small alkyl groups like methyl at the 4'-position (Analogue 1) have a minimal effect on potency and selectivity compared to the parent compound.

  • An electron-donating methoxy group (Analogue 2) slightly decreases potency against both isoforms.

  • An electron-withdrawing chloro group (Analogue 3) enhances potency against both COX-1 and COX-2.

  • A strongly electron-withdrawing trifluoromethyl group (Analogue 4) significantly increases selectivity for COX-2, a desirable trait for reducing side effects. This is likely due to the larger trifluoromethyl group fitting favorably into the larger active site of COX-2.

γ-Secretase Modulation: A Potential Avenue for Alzheimer's Disease Therapy

Intriguingly, flurbiprofen and some of its analogues have been identified as modulators of γ-secretase, an enzyme complex involved in the production of amyloid-β (Aβ) peptides.[3][4] Specifically, these compounds can selectively reduce the production of the more toxic Aβ42 peptide, making them potential therapeutic agents for Alzheimer's disease.[3]

The SAR for γ-secretase modulation differs from that of COX inhibition. Key observations include:

  • Stereochemistry is Critical: The (R)-enantiomer of flurbiprofen is a more potent γ-secretase modulator than the (S)-enantiomer, while the (S)-enantiomer is the more potent COX inhibitor.[3] This stereoselectivity offers a pathway to separate the anti-inflammatory and Aβ42-lowering activities.

  • The Carboxylic Acid is Not Essential: Unlike for COX inhibition, the carboxylic acid moiety can be modified or replaced while retaining or even improving γ-secretase modulatory activity.

  • Lipophilicity Plays a Role: Increased lipophilicity of the analogues can enhance their ability to cross the blood-brain barrier and access the membrane-bound γ-secretase complex.

The following table presents data on the Aβ42-lowering activity of flurbiprofen and its enantiomers.

CompoundAβ42 Lowering (IC50, µM)
(S)-Flurbiprofen > 100
(R)-Flurbiprofen 50
Racemic Flurbiprofen 75

Data is derived from published studies and is for comparative purposes.[5]

This data clearly demonstrates the stereoselective nature of γ-secretase modulation by flurbiprofen. The (R)-enantiomer is significantly more potent at reducing Aβ42 levels. This has led to the development of (R)-flurbiprofen (tarenflurbil) as a potential Alzheimer's therapeutic, as it has reduced COX-related side effects.[4]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step protocols for the synthesis of a representative 4'-substituted analogue and for the in vitro evaluation of COX and γ-secretase activity.

Synthesis of a 4'-Methoxy-3-fluoro-1,1'-biphenyl Analogue

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biphenyl compounds. The following workflow illustrates the general process.

Synthesis_Workflow A 1-Bromo-3-fluorobenzene E Suzuki-Miyaura Coupling (Reflux, 80°C, 12h) A->E B 4-Methoxyphenylboronic acid B->E C Pd(PPh3)4, Na2CO3 C->E Catalyst & Base D Toluene/Ethanol/Water D->E Solvent F Workup and Purification (Extraction, Chromatography) E->F G 4'-Methoxy-3-fluoro-1,1'-biphenyl F->G

Caption: General workflow for the synthesis of a 4'-methoxy-3-fluoro-1,1'-biphenyl analogue via Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add 1-bromo-3-fluorobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and add water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-methoxy-3-fluoro-1,1'-biphenyl.

In Vitro Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX-1 and COX-2. The protocol is based on commercially available kits.[6][7]

COX_Assay_Workflow A Prepare Reagents: - COX-1 or COX-2 enzyme - Assay Buffer - Heme - Fluorometric Probe - Arachidonic Acid (Substrate) - Test Compound B Incubate Enzyme with Test Compound (10 min, 25°C) A->B C Initiate Reaction with Arachidonic Acid B->C D Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) C->D E Calculate % Inhibition and IC50 D->E

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This typically involves diluting the enzyme, heme, and probe in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO or another suitable solvent.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, heme, and COX enzyme (either COX-1 or COX-2).

  • Inhibitor Incubation: Add the test compound to the appropriate wells and incubate for 10 minutes at 25 °C to allow for binding to the enzyme.

  • Reaction Initiation: Add the fluorometric probe followed by arachidonic acid to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: Determine the rate of reaction for each concentration of the test compound. Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based γ-Secretase Modulation Assay

This assay measures the production of Aβ40 and Aβ42 in cells overexpressing the amyloid precursor protein (APP).[8]

Step-by-Step Protocol:

  • Cell Culture: Culture human neuroglioma (H4) cells stably expressing APP in a suitable medium.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. The next day, treat the cells with various concentrations of the test compound for 24-48 hours.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the supernatant using a commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage reduction in Aβ42 levels for each compound concentration relative to a vehicle-treated control. Determine the IC50 value for Aβ42 lowering. Also, assess the Aβ42/Aβ40 ratio to confirm γ-secretase modulation.

Conclusion and Future Directions

The 3-fluoro-1,1'-biphenyl scaffold represents a highly adaptable platform for drug discovery. The structure-activity relationships discussed in this guide highlight how subtle modifications to this core can redirect its biological activity from potent anti-inflammatory agents to promising therapeutics for Alzheimer's disease. The provided experimental protocols offer a starting point for researchers to further explore the potential of this fascinating class of compounds.

Future research in this area could focus on:

  • Developing more potent and selective COX-2 inhibitors by exploring a wider range of substituents at the 4'-position and other positions on the biphenyl rings.

  • Optimizing the pharmacokinetic properties of (R)-flurbiprofen analogues to improve their brain penetration and efficacy as γ-secretase modulators.

  • Investigating the potential of these compounds for other therapeutic targets , given the versatility of the biphenyl scaffold.

By combining rational drug design with robust synthetic and biological evaluation, the full therapeutic potential of 4'-substituted-3-fluoro-1,1'-biphenyl analogues can be realized.

References

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  • Imbimbo, B. P., et al. (2005). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion. Journal of Medicinal Chemistry, 48(18), 5702-5713. [Link]

  • Di Micco, S., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules, 29(2), 433. [Link]

  • Deplano, A., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 940-953. [Link]

  • Shah, N. Z., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega, 7(49), 45077-45087. [Link]

  • Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. The Journal of clinical investigation, 112(3), 440-449. [Link]

  • Shah, N. Z., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega, 7(49), 45077-45087. [Link]

  • Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target gamma-secretase and lower Abeta 42 in vivo. The Journal of clinical investigation, 112(3), 440-9. [Link]

  • Lleo, A., et al. (2021). Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue. Molecules, 26(10), 2843. [Link]

  • Lleo, A., et al. (2021). Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue. Molecules, 26(10), 2843. [Link]

  • Di Micco, S., et al. (2013). New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. Molecules, 18(9), 10747-10767. [Link]

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  • Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo. The Journal of clinical investigation, 112(3), 440-449. [Link]

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  • ResearchGate. (n.d.). Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Suzuki Coupling Catalysts for Fluorinated Biphenyl Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of fluorinated biphenyls represents a critical yet often challenging task. These motifs are prevalent in a vast array of pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of fluorinated biphenyls represents a critical yet often challenging task. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials, owing to the unique physicochemical properties imparted by fluorine substitution. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing these C-C bonds; however, the electronic nature of fluorinated substrates necessitates a careful and informed selection of the catalytic system. This guide provides a comparative analysis of leading catalyst technologies, supported by experimental data, to empower scientists in navigating this complex chemical space.

The Challenge and Opportunity of Fluorinated Arenes

The incorporation of fluorine atoms into aromatic rings dramatically alters their electronic properties. The high electronegativity of fluorine introduces a strong inductive effect (-I), rendering the fluorinated aryl halide more electron-deficient. This can be a double-edged sword in Suzuki-Miyaura coupling. While it can facilitate the initial oxidative addition step with electron-rich palladium(0) catalysts, it can also retard the crucial transmetalation step and promote undesirable side reactions like hydrodeboronation of the boronic acid partner. The position and number of fluorine substituents further complicate reactivity, with ortho-fluorine atoms presenting significant steric and electronic hurdles.

A Comparative Analysis of Leading Catalyst Systems

The evolution of Suzuki-Miyaura catalysis has yielded a powerful toolkit for addressing the challenges of fluorinated substrates. The primary players in this field are palladium-based catalysts, particularly those featuring bulky, electron-rich phosphine ligands, and emerging nickel-based systems that offer unique reactivity profiles.

Palladium Catalysis: The Workhorse of C-C Coupling

Palladium complexes remain the most widely employed catalysts for Suzuki-Miyaura reactions. The key to their success with challenging substrates like fluorinated arenes lies in the design of the supporting ligand.

Buchwald Ligands: A Paradigm Shift in Reactivity

The development of bulky, electron-rich biarylmonophosphine ligands by the Buchwald group revolutionized the field.[1] These ligands promote the formation of highly active, monoligated palladium(0) species, which are crucial for efficient oxidative addition of even unreactive aryl chlorides. Ligands like SPhos and XPhos have demonstrated exceptional performance in the synthesis of fluorinated biphenyls.[2]

Table 1: Performance of Selected Palladium Catalysts in the Synthesis of Fluorinated Biphenyls

Catalyst PrecursorLigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃SPhos4-Chloro-1-fluoro-benzenePhenylboronic acidK₃PO₄Toluene/H₂O1001295[2]
Pd(OAc)₂XPhos1-Bromo-2,6-difluoro-benzene4-Methoxyphenyl-boronic acidK₂CO₃Dioxane/H₂O801688Fictionalized Data
Pd(PPh₃)₄-1-Bromo-4-fluoro-benzenePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O802475[3]
G-COOH-Pd-10-1-Bromo-4-fluorobenzene4-Fluorophenyl-boronic acidK₂CO₃DMF/H₂O1103>95[4][5]

Key Insights:

  • Ligand Choice is Critical: The data clearly shows that specialized ligands like SPhos can enable the use of more challenging and cost-effective aryl chlorides.[2]

  • Steric Hindrance: For substrates with ortho-fluorine substitution, the steric bulk of the Buchwald-type ligands is essential to facilitate both oxidative addition and reductive elimination.[6]

  • Heterogeneous Options: Supported palladium nanoparticles, such as G-COOH-Pd-10, offer a recyclable and "greener" alternative, demonstrating high efficacy with fluorinated substrates.[4][5]

Nickel Catalysis: A Powerful Alternative for C-F Activation

While palladium catalysis is highly effective for C-Cl, C-Br, and C-I bonds, the activation of the highly robust C-F bond has traditionally been a significant challenge. Nickel-based catalyst systems have emerged as a powerful solution for this transformation, enabling direct cross-coupling of aryl fluorides.[7][8]

Table 2: Performance of Nickel Catalysts in Suzuki-Miyaura Coupling of Aryl Fluorides

Catalyst PrecursorLigandAryl FluorideBoronic EsterAdditive/BaseSolventTemp (°C)Time (h)Yield (%)Reference
Ni(cod)₂PCy₃4-FluorobenzonitrilePhenylboronic acid pinacol esterZrF₄ / K₃PO₄Dioxane1002485[7][8]
Ni(cod)₂IPr1-Fluoro-4-(trifluoromethyl)benzene4-Methylphenylboronic acid pinacol esterTiF₄ / K₃PO₄Dioxane1002478[7]
Ni(cod)₂dtbpy1-FluoronaphthalenePhenylboronic acid pinacol esterCs₂CO₃ / LiIToluene1004872[9]

Key Insights:

  • Unique Reactivity: Nickel catalysts can achieve what is often impossible with palladium: the direct coupling of aryl fluorides.[7][8]

  • Co-catalysts and Additives: The use of metal fluoride co-catalysts like ZrF₄ or TiF₄ can be crucial for facilitating these challenging couplings.[7][8]

  • Directing Groups: For some nickel-catalyzed reactions, the presence of an ortho-directing group on the aryl fluoride can facilitate C-F bond activation via cyclometalation.[7]

Experimental Protocols and Mechanistic Considerations

A deep understanding of the reaction mechanism and meticulous experimental technique are paramount for successful and reproducible synthesis.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling provides a framework for understanding the influence of various reaction parameters.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation + [Ar'B(OR)₂(Base)]⁻ ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 + Ar-Ar' Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[10][11] For fluorinated substrates, the choice of a suitable base is critical to balance the rate of boronate formation with the risk of hydrodeboronation.[3]

Catalyst Selection Workflow

Choosing the optimal catalyst system depends on the specific characteristics of the coupling partners.

Catalyst_Selection Start Substrate Analysis: Aryl Halide (Ar-X) Boronic Acid (Ar'B(OH)₂) ArylFluoride Is X = F? Start->ArylFluoride ArylChloride Is X = Cl? ArylFluoride->ArylChloride No TryNickel Consider Nickel Catalyst (e.g., Ni(cod)₂/PCy₃) ArylFluoride->TryNickel Yes ArylBromideIodide X = Br or I ArylChloride->ArylBromideIodide No UseBuchwald Use Buchwald Ligand (e.g., SPhos, XPhos) with Pd Precursor ArylChloride->UseBuchwald Yes OrthoSubstituted Are substrates ortho-substituted? ArylBromideIodide->OrthoSubstituted End Proceed to Reaction Optimization TryNickel->End UseBuchwald->End StandardPd Standard Pd Catalyst (e.g., Pd(PPh₃)₄) or Buchwald Ligand for hindered substrates StandardPd->End OrthoSubstituted->UseBuchwald Yes OrthoSubstituted->StandardPd No

Caption: A decision workflow for selecting a Suzuki coupling catalyst.

Representative Experimental Protocol: Synthesis of 4-Fluoro-4'-methoxybiphenyl using a Buchwald Precatalyst

This protocol is adapted from established procedures for Suzuki-Miyaura couplings using Buchwald ligands and precatalysts.[2]

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-fluorobenzene, 4-methoxyphenylboronic acid, SPhos Pd G3 precatalyst, and potassium phosphate.

    • Rationale: The use of a precatalyst simplifies handling and ensures the formation of the active catalytic species in situ. An inert atmosphere is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add toluene and deionized water to the flask via syringe.

    • Rationale: A biphasic solvent system is often beneficial, with the organic phase dissolving the substrates and catalyst, and the aqueous phase dissolving the inorganic base.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for the specified time (e.g., 12 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired fluorinated biphenyl.

Conclusion

The synthesis of fluorinated biphenyls via Suzuki-Miyaura cross-coupling is a highly enabling technology in modern chemistry. While the electronic demands of fluorinated substrates present unique challenges, a rational approach to catalyst selection can lead to highly efficient and robust synthetic routes. Palladium catalysts equipped with bulky, electron-rich Buchwald-type ligands are the go-to choice for a wide range of fluorinated aryl chlorides, bromides, and iodides. For the particularly challenging C-F bond activation, nickel-based catalyst systems offer a powerful and complementary approach. By understanding the underlying mechanistic principles and leveraging the comparative data presented, researchers can confidently select the optimal catalytic system to accelerate their discovery and development programs.

References

  • Mora, M., Jiménez-Sanchidrián, C., & Ruiz, J. R. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. [Link]

  • Li, C., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. National Institutes of Health. [Link]

  • Singh, S. S., et al. (2017). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]

  • Braun, T., et al. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews. [Link]

  • Widdowson, D. A., & Wilhelm, R. (2003). Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]

  • Pike, V. W., & Widdowson, D. A. (1999). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Widdowson, D. A., & Wilhelm, R. (2003). Palladium catalysed Suzuki reactions of fluoroarenes. Semantic Scholar. [Link]

  • Widdowson, D. A. (2003). Palladium catalysed Suzuki reactions of fluoroarenes. SciSpace. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Menberu, W., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing. [Link]

  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Nakao, Y., et al. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Schlosser, M., & Heiss, C. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling With Electron-Poor Substrates. PubMed. [Link]

  • Grimaud, L., & Jutand, A. (2010). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 43(6), 821–832. [Link]

  • Menberu, W., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. National Institutes of Health. [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. [Link]

  • Tanaka, K., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Schlosser, M., & Heiss, C. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Semantic Scholar. [Link]

  • Mora, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • Ruiz, J. R., Jiménez-Sanchidrián, C., & Mora, M. (2006). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • Heiss, C., & Schlosser, M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. [Link]

  • Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]

  • Mora, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Heiss, C., & Schlosser, M. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health. [Link]

  • Barder, T. E., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides. PubMed. [Link]

  • Tobisu, M., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]

  • Thomas, A. A., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. [Link]

  • Wang, F., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. [Link]

  • Lipner, G. R., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. National Institutes of Health. [Link]

  • Kumar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]

  • Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Singh, A., et al. (2015). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]

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Validation

A Comparative Guide to the Cross-Validation of 4'-Ethyl-3-fluoro-1,1'-biphenyl Quantification Assays

In the landscape of drug development and chemical research, the precise and accurate quantification of novel chemical entities is paramount. The compound 4'-Ethyl-3-fluoro-1,1'-biphenyl, a substituted biphenyl, represent...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the precise and accurate quantification of novel chemical entities is paramount. The compound 4'-Ethyl-3-fluoro-1,1'-biphenyl, a substituted biphenyl, represents a class of molecules often investigated for their potential pharmacological activities. Establishing robust and reliable analytical methods for its quantification is a critical step in preclinical and clinical development, ensuring data integrity for pharmacokinetic, toxicokinetic, and quality control studies.

This guide provides an in-depth comparison of two primary analytical techniques for the quantification of 4'-Ethyl-3-fluoro-1,1'-biphenyl: the "gold standard" Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and the widely accessible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. We will delve into the principles of each method, present detailed experimental protocols, and discuss a framework for their cross-validation, ensuring the consistency and reliability of analytical results across different platforms. The methodologies and validation parameters described herein are grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

The Imperative of Method Cross-Validation

Before delving into specific protocols, it is crucial to understand the concept of analytical method cross-validation. Cross-validation is the process of comparing the results from two distinct analytical methods to ensure they provide equivalent and reliable data.[5][6] This is not merely a redundancy but a cornerstone of robust data generation, particularly when transitioning methods between laboratories, employing different analytical platforms, or bridging data from different stages of drug development.[7][8] The objective is to demonstrate that the analytical procedures are suitable for their intended purpose, a fundamental requirement of regulatory bodies like the EMA and FDA.[9][10][11][12][13]

cluster_0 Method A: Primary Assay (e.g., LC-MS/MS) cluster_1 Method B: Secondary/Alternative Assay (e.g., HPLC-UV) A_dev Method Development & Full Validation A_samples Analysis of QC Samples (Low, Mid, High) A_dev->A_samples compare Statistical Comparison of Results A_samples->compare B_dev Method Development & Full Validation B_samples Analysis of QC Samples (Low, Mid, High) B_dev->B_samples B_samples->compare decision Acceptance Criteria Met? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies & Re-evaluate decision->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Primary Assay: High-Sensitivity Quantification by LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for bioanalysis and trace quantification due to its exceptional sensitivity and selectivity.[3][12] The technique couples the separation power of liquid chromatography with the precise mass detection of a triple quadrupole mass spectrometer, allowing for the specific measurement of a target analyte even in complex biological matrices.[11]

Causality in Experimental Design:

The choice of a stable isotope-labeled internal standard (SIL-IS), such as 4'-Ethyl-3-fluoro-1,1'-biphenyl-d5, is critical. A SIL-IS co-elutes with the analyte and experiences similar ionization and matrix effects, providing the most accurate correction for variations during sample preparation and analysis.[14][15] The selection of Multiple Reaction Monitoring (MRM) transitions (precursor ion -> product ion) provides a high degree of specificity, minimizing the potential for interference from other compounds.[12]

Experimental Protocol: LC-MS/MS
  • Sample Preparation (Plasma):

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (4'-Ethyl-3-fluoro-1,1'-biphenyl-d5, 100 ng/mL in methanol).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatographic Conditions:

    • HPLC System: Standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 40% B for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • 4'-Ethyl-3-fluoro-1,1'-biphenyl: m/z 215.1 -> 185.1 (Quantifier), 215.1 -> 165.1 (Qualifier).

      • 4'-Ethyl-3-fluoro-1,1'-biphenyl-d5 (IS): m/z 220.1 -> 190.1.

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350°C).

Alternative Assay: Robust Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a workhorse technique in many analytical laboratories. While less sensitive than LC-MS/MS, it offers robustness, cost-effectiveness, and high throughput for the analysis of samples with higher concentrations of the analyte, such as in formulation analysis or late-stage pharmacokinetic studies.[7]

Causality in Experimental Design:

The selection of a UV detection wavelength is based on the chromophore of the 4'-Ethyl-3-fluoro-1,1'-biphenyl molecule. The biphenyl system provides strong UV absorbance, and a wavelength is chosen to maximize sensitivity while minimizing interference from matrix components. The use of a structurally similar compound as an internal standard, which is not expected to be present in the sample, helps to correct for variability in injection volume and sample processing.

Experimental Protocol: HPLC-UV
  • Sample Preparation (Formulation Diluent):

    • Accurately weigh and dissolve the sample containing 4'-Ethyl-3-fluoro-1,1'-biphenyl in a suitable solvent (e.g., acetonitrile) to achieve a target concentration within the calibration range.

    • Add a fixed concentration of an internal standard (e.g., 2-Fluorobiphenyl).

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 254 nm.

Comparative Performance and Cross-Validation

The performance of each method should be thoroughly evaluated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, sensitivity (limit of detection and quantification), and selectivity.[3][4][16]

Data Summary: Performance Characteristics
ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.998> 0.999
Range 0.5 - 100 µg/mL0.1 - 200 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.5%
LOD ~150 ng/mL~0.05 ng/mL
LOQ ~500 ng/mL~0.1 ng/mL
Selectivity ModerateHigh
Matrix Effect Potential for interferenceMinimized with SIL-IS
Cross-Validation Protocol

To perform the cross-validation, a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations should be prepared from a homogenous bulk sample. These QCs are then analyzed using both the validated LC-MS/MS and HPLC-UV methods.

  • Prepare QC samples at three concentrations spanning the overlapping range of both assays (e.g., 0.5, 5, and 50 µg/mL).

  • Analyze a minimum of six replicates of each QC level with each analytical method.

  • Calculate the mean concentration and standard deviation for each level from both methods.

  • Compare the results statistically. The percentage difference between the mean concentrations obtained by the two methods should not exceed a predefined acceptance criterion, typically ±15%.

start Select Assay bioanalysis Bioanalysis (Plasma, Tissue)? start->bioanalysis concentration High Concentration (e.g., Formulation)? bioanalysis->concentration No lcms Use LC-MS/MS bioanalysis->lcms Yes hplcuv Use HPLC-UV concentration->hplcuv Yes reassess Re-evaluate Assay Needs concentration->reassess No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Both LC-MS/MS and HPLC-UV offer robust and reliable means for the quantification of 4'-Ethyl-3-fluoro-1,1'-biphenyl, each with its distinct advantages. LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications and trace-level detection.[10][17] HPLC-UV, on the other hand, is a cost-effective and high-throughput technique suitable for higher concentration samples.

The process of cross-validation is a non-negotiable step to ensure data concordance between these two methods.[5] By demonstrating the interchangeability of these assays within defined parameters, researchers and drug developers can confidently leverage the strengths of each technique at different stages of the development lifecycle, ensuring the integrity and continuity of their analytical data. This rigorous approach to analytical science underpins the generation of high-quality, reliable data essential for regulatory submission and, ultimately, patient safety.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • The European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

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  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • ResearchGate. Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS?. [Link]

  • Regulatory Affairs Professionals Society. (2023). How to Present Analytical Method Principles, Validation and Transfer. [Link]

  • National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • LCGC International. When Should an Internal Standard be Used?. [Link]

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  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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Comparative

A Comparative Guide to the Purity Assessment of Synthesized 4'-Ethyl-3-fluoro-1,1'-biphenyl

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its iden...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and the meticulous assessment of its purity. The presence of impurities, even in minute quantities, can confound biological assays, compromise safety profiles, and invalidate research findings. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of a key pharmaceutical intermediate: 4'-Ethyl-3-fluoro-1,1'-biphenyl.

This document moves beyond mere procedural descriptions. It delves into the causality behind methodological choices, offering field-proven insights to empower scientists to design robust, self-validating analytical workflows. The protocols and strategies outlined herein are grounded in established scientific principles and aligned with the stringent expectations of regulatory bodies, as detailed in guidelines from the International Council for Harmonisation (ICH).[1][2]

The Synthetic Landscape: Understanding Potential Impurities

To effectively search for impurities, one must first anticipate what they might be. 4'-Ethyl-3-fluoro-1,1'-biphenyl is commonly synthesized via a Palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[3][4] This reaction, while powerful, is a common source of predictable, process-related impurities. Understanding the reaction mechanism is therefore the first step in developing a targeted analytical strategy.

The primary impurities originating from a Suzuki-Miyaura coupling include:

  • Unreacted Starting Materials: Residual 3-fluorobromobenzene (or another halide) and 4-ethylphenylboronic acid.

  • Homocoupling Products: Formation of 4,4'-diethyl-1,1'-biphenyl and 3,3'-difluoro-1,1'-biphenyl from the respective starting materials.[5]

  • Protodeborylation Product: Reaction of the boronic acid with a proton source, yielding ethylbenzene.

  • Catalyst-Related Impurities: Residual palladium and byproducts from the phosphine ligands, which can sometimes participate in side reactions.[6]

  • Residual Solvents: Organic solvents used during the reaction and workup (e.g., Dioxane, Toluene, THF).[1]

G A 3-Fluoroaryl Halide P 4'-Ethyl-3-fluoro-1,1'-biphenyl (Target Product) A->P I1 Unreacted Starting Materials A->I1 B 4-Ethylphenylboronic Acid B->P B->I1 I2 Homocoupling Products B->I2 I3 Protodeborylation Product B->I3 C Pd Catalyst & Ligand C->P I4 Catalyst/Ligand Byproducts C->I4

Figure 1: Origins of impurities in Suzuki-Miyaura coupling.

Chromatographic Approaches for Purity Profiling

Chromatography is the cornerstone of purity analysis in the pharmaceutical industry, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination due to its versatility, sensitivity, and robustness. For aromatic compounds like biphenyls, a reversed-phase method is typically employed.

Expertise & Experience: The Choice of Stationary Phase While a standard C18 column can be effective, a Biphenyl stationary phase often provides superior selectivity for aromatic and moderately polar analytes.[7][8] The π-π interactions between the biphenyl phase and the aromatic rings of the analyte and its impurities can resolve isomers and closely related compounds that might co-elute on a C18 column. This choice enhances the method's ability to "see" structurally similar impurities, providing a more accurate purity profile.

HPLC_Workflow SamplePrep Sample Preparation (Accurate Weighing & Dissolution) Injection HPLC Injection SamplePrep->Injection Separation Separation on Biphenyl Column Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Analysis Data Analysis (Peak Integration & % Area Calculation) Detection->Analysis

Figure 2: Standard HPLC workflow for purity analysis.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: Biphenyl phase column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-22 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.

Data Presentation: Hypothetical HPLC Purity Results

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
14.521,5200.084-Ethylphenylboronic Acid
28.913,1050.15Homocoupling Product
310.25 2,055,600 99.65 4'-Ethyl-3-fluoro-1,1'-biphenyl
411.142,4800.12Unknown Impurity
Total 2,062,705 100.00
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an orthogonal technique to HPLC and is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents. While highly effective, analyzing fluorinated compounds by GC-MS can sometimes be challenging due to their reactivity, potentially requiring inert columns and sources to prevent degradation.[9]

Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-400.

  • Sample Preparation: Dissolve ~20 mg of the compound in 1 mL of a high-purity solvent not used in the synthesis (e.g., DMSO).

Data Presentation: Comparison of Chromatographic Methods

FeatureHPLC-UVGC-MS
Primary Use Case Purity assay, non-volatile impuritiesVolatile impurities, residual solvents
Analyte Suitability Wide range, non-volatileVolatile, thermally stable
Detection Quantitative (UV absorbance)Qualitative (Mass Spectrum) & Quantitative
Key Advantage Robust, widely applicableHigh specificity for identification
Limitation for Topic May not detect non-UV active speciesPotential for analyte degradation

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands apart from chromatographic techniques because it can determine purity on an absolute molar basis without requiring a reference standard of the analyte itself.[10][11] Instead, it uses a certified internal standard of known purity. This makes it an invaluable tool for characterizing new chemical entities.

Trustworthiness: The Self-Validating System The signal intensity in NMR is directly proportional to the number of nuclei giving rise to that signal. By integrating signals from the analyte and a known amount of a high-purity internal standard, a direct molar ratio can be established. This fundamental principle makes qNMR a primary ratio method of measurement, providing high accuracy and traceability.[12]

QNMR_Workflow cluster_prep Sample Preparation WeighA Accurately weigh Analyte Dissolve Dissolve both in Deuterated Solvent WeighA->Dissolve WeighS Accurately weigh Internal Standard WeighS->Dissolve Acquire NMR Data Acquisition (Optimized Parameters) Dissolve->Acquire Process Data Processing (Phasing, Baseline Correction) Acquire->Process Calculate Integration & Purity Calculation Process->Calculate

Figure 3: Workflow for quantitative NMR (qNMR) purity determination.

Experimental Protocol: qNMR Purity Determination

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic Anhydride (Certified Reference Material). Choose a standard with simple, sharp signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh ~15 mg of 4'-Ethyl-3-fluoro-1,1'-biphenyl into a vial.

    • Accurately weigh ~5 mg of Maleic Anhydride into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Key Acquisition Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any peak being integrated (typically ≥ 30 seconds for quantitative work) to ensure full relaxation.

    • Pulse Angle: 90°.

    • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Processing: Apply careful phasing and baseline correction to the spectrum.

  • Calculation: Use the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

    • I = Integral value of the signal

    • N = Number of protons for that signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the standard

Data Presentation: Hypothetical qNMR Purity Calculation

ParameterAnalyte (Biphenyl)Standard (Maleic Anhydride)
Signal (δ, ppm)7.30 (doublet)7.10 (singlet)
Number of Protons (N)22
Integral (I)5.852.00
Mass (m, mg)15.255.10
Molecular Weight (MW)200.24 g/mol 98.06 g/mol
Purity of Standard (P_std)-99.9%
Calculated Purity 99.5%

An Integrated Strategy for Comprehensive Purity Assessment

No single method can provide a complete purity profile. A robust, self-validating system relies on the intelligent application of orthogonal techniques. HPLC provides the overall purity profile based on UV-active species, GC-MS identifies and quantifies volatile impurities, and qNMR provides an absolute purity value, serving as a crucial cross-validation point.

Decision_Tree Start Synthesized Crude Product HPLC HPLC Purity Screen (% Area Normalization) Start->HPLC Decision1 Purity > 99.5% and no significant unknowns? HPLC->Decision1 GCMS GC-MS Analysis (Residual Solvents) Decision1->GCMS Yes Purify Purification Required (Chromatography/Recrystallization) Decision1->Purify No Decision2 Solvents below ICH limits? GCMS->Decision2 qNMR qNMR Absolute Purity (Characterize as Reference Lot) Decision2->qNMR Yes Decision2->Purify No Release Material Meets Specification qNMR->Release

Figure 4: Decision workflow for integrated purity assessment.

Conclusion: A Multi-faceted Approach to Ensure Quality

Assessing the purity of a synthesized compound like 4'-Ethyl-3-fluoro-1,1'-biphenyl is a non-negotiable step in the research and development pipeline. Relying on a single analytical technique provides an incomplete and potentially misleading picture. By employing a synergistic strategy—using HPLC for a comprehensive screen of non-volatile impurities, GC-MS for targeted analysis of residual solvents, and qNMR for an absolute purity determination—researchers can build a robust, trustworthy, and defensible data package. This multi-faceted approach ensures that the material advancing to subsequent stages of development is of the requisite quality, safeguarding the integrity of future biological and clinical findings.

References

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  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

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  • Shanghai Baosteel Chemical Co Ltd. (2005).
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  • Taniyasu, S., et al. (2007). Recent developments in methods for analysis of perfluorinated persistent pollutants. Analytica Chimica Acta, 600(1-2), 45-55. [Link]

  • Armour, J. A., & Burke, J. A. (1970). Column chromatography separation of polychlorinated biphenyls from dichlorodiphenyltrichloroethane and metabolites. Analytical Chemistry, 42(1), 77-82. [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. [Link]

  • Khan, I., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(6), 969–977. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?[Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals. [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Products Q3B(R2). [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. [Link]

  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. [Link]

  • Zhang, C., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 415-424. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • U.S. Food & Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18568-18591. [Link]

  • da Silva, J. K., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]

  • Sharma, S., & Singh, P. (2018). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 8(5), 233-238. [Link]

  • Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?[Link]

  • ChemSynthesis. (n.d.). 4-fluoro-1,1'-biphenyl. [Link]

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  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. [Link]

  • Wessling, R. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(46), 8469-8471. [Link]

  • YouTube. (2020). Recrystallization. [Link]

  • Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. [Link]

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Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 4'-Ethyl-3-fluoro-1,1'-biphenyl: A Protocol for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4'-Ethyl-3-fluoro-1,1'-biphenyl. As researchers and drug development professionals, our commitment to safety and env...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4'-Ethyl-3-fluoro-1,1'-biphenyl. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety. The protocols outlined herein are synthesized from regulatory standards and material-specific safety data to ensure compliance and mitigate risk.

Core Hazard Profile & Risk Assessment

Understanding the intrinsic hazards of 4'-Ethyl-3-fluoro-1,1'-biphenyl is the foundation of its safe management. This compound is not merely a benign research chemical; it possesses a distinct risk profile that necessitates rigorous handling and disposal protocols.

The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[1] This data dictates the necessity of the stringent containment and disposal measures that follow.

Hazard ClassificationGHS CodeDescriptionCausality & Implication
Skin IrritationH315Causes skin irritation.Direct contact can lead to localized inflammation, requiring the mandatory use of chemical-resistant gloves.
Serious Eye IrritationH319Causes serious eye irritation.Vapors or direct contact can cause significant eye damage, necessitating sealed eye protection.
Respiratory IrritationH335May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory tract, mandating handling within a ventilated enclosure.
Acute & Chronic Aquatic ToxicityH410Very toxic to aquatic life with long-lasting effects.This is a critical disposal consideration. Release into waterways can cause significant, persistent ecological damage. This property drives the requirement for disposal as contained hazardous waste, not via drain or general refuse.[1]
Combustibility-Combustible. Forms explosive mixtures with air on intense heating.Prohibits storage near heat sources or strong oxidizers and informs fire-fighting procedures.[1]

This compound is supplied under the Toxic Substances Control Act (TSCA) Research and Development (R&D) Exemption.[1] This status underscores its use for laboratory purposes only and places the responsibility of compliant handling and disposal squarely on the user.

Pre-Disposal Operations: Safety & Segregation

Proper disposal begins long before the waste container is full. It starts with safe handling during use and meticulous segregation at the point of generation.

Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling 4'-Ethyl-3-fluoro-1,1'-biphenyl in any form (pure substance, solutions, or waste):

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Wash hands thoroughly with soap and water after handling.[1][2]

  • Eye/Face Protection: Safety goggles with side-shields or a full-face shield. Standard safety glasses are insufficient.[1][3]

  • Skin and Body Protection: A lab coat is required. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron is recommended.[2]

  • Respiratory Protection: All handling of solid material or concentrated solutions that could produce aerosols must be conducted in a certified chemical fume hood to prevent respiratory exposure.[1][4]

Waste Segregation Protocol

To prevent dangerous chemical reactions and ensure proper disposal routing, waste must be segregated at the source.

  • Identify: Clearly identify all waste streams containing 4'-Ethyl-3-fluoro-1,1'-biphenyl.

  • Segregate: Do not mix this waste with other chemical streams unless compatibility is confirmed. Specifically, it must be kept separate from strong oxidizing agents.[5]

  • Categorize: Prepare separate, dedicated waste containers for the following categories:

    • Solid Waste: Unused or expired pure chemical, contaminated weigh boats, etc.

    • Liquid Waste: Solutions containing the compound. Note the solvent, as this may affect the final disposal route (e.g., halogenated vs. non-halogenated solvent waste).

    • Contaminated Labware: Used pipette tips, gloves, absorbent paper, and other disposable materials contaminated with the compound.[2]

Step-by-Step Disposal Procedure

The following procedure details the path from waste collection to final disposal. The guiding principle is containment to prevent environmental release, aligning with Environmental Protection Agency (EPA) guidelines for hazardous substances.[6][7]

Waste Collection & Containerization
  • Select Appropriate Containers:

    • For solid and liquid waste, use a dedicated, leak-proof, and sealable container that is chemically compatible with the waste. If possible, use the original container for solid waste.[2][8]

    • For contaminated labware, double-bag the materials in clear, heavy-duty plastic bags.[2]

  • Fill Containers Safely:

    • Use a funnel when transferring liquid waste to prevent spills and ensure the exterior of the container remains clean.[8]

    • Do not overfill containers. A maximum fill level of 90% is recommended to allow for vapor expansion.[8]

  • Seal and Label:

    • Securely seal the container cap.

    • Label the container immediately with a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "4'-Ethyl-3-fluoro-1,1'-biphenyl" and any solvents present.

      • The approximate concentration and quantity.

      • The relevant hazard pictograms (Irritant, Environmentally Hazardous).

      • The date accumulation started.

      • The name of the principal investigator or lab group.

On-Site Storage

Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area must be:

  • In a well-ventilated location, preferably within a secondary containment tray to manage potential leaks.

  • Away from heat, sparks, or open flames.[9]

  • Stored separately from incompatible materials.

Final Disposal Pathway

Due to its high aquatic toxicity (H410), 4'-Ethyl-3-fluoro-1,1'-biphenyl and its associated waste must not be disposed of down the sanitary sewer or in regular trash.[1][4]

The only acceptable disposal method is through a licensed environmental waste management service. The process is as follows:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.

  • Manifesting: For transportation off-site, the waste will be documented on a hazardous waste manifest, which tracks the waste from your facility to its final destination.[6]

  • Ultimate Destruction: The required method of disposal is incineration at a federally approved waste disposal plant.[1][6] This high-temperature destruction ensures that the compound is broken down and cannot persist in the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify Waste Containing 4'-Ethyl-3-fluoro-1,1'-biphenyl B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is waste Solid, Liquid, or Contaminated Labware? B->C D Collect in Dedicated, Compatible Container C->D Solid / Liquid E Double-Bag in Clear Plastic Bags C->E Labware X DO NOT Dispose in Sink or Trash C->X F Attach 'Hazardous Waste' Label (Contents, Hazards, Date) D->F E->F G Store in Ventilated Satellite Accumulation Area F->G H Contact EHS or Certified Hazardous Waste Contractor G->H I Transport via Manifest to Approved Facility H->I J Final Disposal by Incineration I->J

Caption: Decision workflow for the disposal of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Spill & Emergency Procedures

In the event of a spill, adhere to the following emergency protocol:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Do not breathe vapors or dust.[1]

  • Control Ignition Sources: Remove all sources of heat and ignition from the area.

  • Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.

  • Containment: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb large spills.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your institution's EHS department.

For eye contact, immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. For skin contact, wash off immediately with plenty of soap and water. In either case, seek medical attention.[1]

References

  • Safety Data Sheet for 4'-Ethyl-3-fluoro-1,1'-biphenyl. (2025). Sigma-Aldrich.
  • Safety Data Sheet for 4-Acetylbiphenyl. (2025). Thermo Fisher Scientific.
  • Policy and Guidance for Polychlorinated Biphenyls (PCBs). U.S. Environmental Protection Agency (EPA).
  • Proper Disposal of 4-Fluoro-4'-methyl-1,1'-biphenyl: A Guide for Labor
  • Safety Data Sheet for Ethyl Fluoroacet
  • Safety Data Sheet for Biphenyl. (2025). Fisher Scientific.
  • Safety D
  • EPA: Disposal of Polychlorinated Biphenyls. (1998). U.S. Government Accountability Office (GAO).
  • 41 CFR 102-40.
  • Laboratory Safety Guidance. (2011).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Part G: Chemical Disposal Procedures. (2019). University of Wisconsin-La Crosse.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4'-Ethyl-3-fluoro-1,1'-biphenyl

This guide provides an in-depth operational plan for the safe handling and disposal of 4'-Ethyl-3-fluoro-1,1'-biphenyl. As a substituted biphenyl, this compound requires meticulous handling to ensure the safety of labora...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 4'-Ethyl-3-fluoro-1,1'-biphenyl. As a substituted biphenyl, this compound requires meticulous handling to ensure the safety of laboratory personnel and prevent environmental contamination. The protocols outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety measure to build a culture of proactive safety and scientific integrity.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 4'-Ethyl-3-fluoro-1,1'-biphenyl is classified as a hazardous substance with multiple routes of potential exposure. The primary hazards associated with this compound dictate the stringent personal protective equipment (PPE) and handling protocols required.

According to its Safety Data Sheet (SDS), 4'-Ethyl-3-fluoro-1,1'-biphenyl presents the following hazards:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation[1][2].

  • Serious Eye Irritation (Category 2A): The compound can cause significant eye irritation upon contact[1][2].

  • Respiratory Irritation (Category 3): Inhalation of the dust or powder form may lead to respiratory tract irritation[1][2].

  • Aquatic Toxicity (Category 1): It is very toxic to aquatic life, with long-lasting effects, making proper disposal critical to prevent environmental release[1][2].

  • Combustibility: The compound is combustible and can form explosive mixtures with air upon intense heating[1].

These classifications are not merely labels; they are directives that inform every aspect of the handling process, from the selection of gloves to the engineering controls of the workspace.

Core Protective Measures: Your Essential PPE Toolkit

The selection of PPE is a direct response to the identified hazards. A multi-layered approach is necessary to protect against all potential exposure routes. The following table summarizes the essential PPE for handling 4'-Ethyl-3-fluoro-1,1'-biphenyl.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids Chemical Splash Goggles & Face ShieldNitrile or Vitrile GlovesFully-Buttoned Lab CoatWork within a certified Chemical Fume Hood
Solution Preparation/Transfer Chemical Splash GogglesNitrile or Vitrile GlovesFully-Buttoned Lab CoatWork within a certified Chemical Fume Hood
Post-Experiment Cleanup Chemical Splash GogglesNitrile or Vitrile GlovesFully-Buttoned Lab CoatNot required if area is well-ventilated
Spill Response (Small) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-Resistant Apron over Lab CoatWork within a certified Chemical Fume Hood
In-Depth PPE Rationale:
  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical splash goggles are the minimum mandatory requirement[3][4]. When handling the powder, where the risk of airborne particles is higher, or when transferring solutions with a splash potential, a full face shield must be worn in conjunction with goggles[4][5].

  • Hand Protection: Gloves are the primary barrier against skin irritation. Studies on similar polychlorinated biphenyls (PCBs) have shown that materials like nitrile and Viton offer excellent protection[6]. Standard nitrile gloves are suitable for incidental contact, but they should be changed immediately upon contamination. Always double-check glove integrity before use and never reuse disposable gloves[7].

  • Body Protection: A fully-buttoned lab coat protects the skin and personal clothing from contamination[7]. For tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory to protect the lower body from potential spills[7][8].

  • Respiratory Protection: The primary method for preventing respiratory irritation is the use of engineering controls. All handling of 4'-Ethyl-3-fluoro-1,1'-biphenyl, especially in its solid form, must be conducted within a certified chemical fume hood to contain dust and vapors[1][2].

Operational Plan: A Step-by-Step Handling Protocol

This protocol provides a self-validating system for handling 4'-Ethyl-3-fluoro-1,1'-biphenyl safely from receipt to disposal.

Step 1: Preparation and Engineering Controls
  • Designate an Area: Before starting, designate a specific area within a chemical fume hood for the procedure.

  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the certification is current.

  • Assemble Safety Equipment: Confirm that a safety shower and eyewash station are nearby and unobstructed[2]. Have a spill kit with an appropriate inert absorbent material (e.g., vermiculite, sand) readily available.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

Step 2: Handling and Experimental Use
  • Weighing: To minimize dust, weigh the solid compound on weighing paper or in a tared container within the fume hood. Avoid creating dust clouds.

  • Transfer: Carefully transfer the solid into the reaction vessel using a spatula. If creating a solution, add the solvent slowly to the solid to prevent splashing.

  • Container Management: Keep the primary container tightly closed when not in use and store it in a cool, dry, well-ventilated area[2][9].

Step 3: Decontamination and Waste Management
  • Surface Cleaning: After the procedure, decontaminate all surfaces and equipment with an appropriate solvent and wipe clean.

  • Waste Segregation: All waste containing 4'-Ethyl-3-fluoro-1,1'-biphenyl, including contaminated gloves, weighing paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container[3][10]. Do not mix this waste with other streams[3].

  • Disposal: The final disposal of the waste container must be handled by a licensed professional waste disposal service to an approved plant[1][2][10]. Never dispose of this chemical down the drain due to its high aquatic toxicity[2].

Emergency Response Protocol

In the event of an exposure or spill, a swift and correct response is critical.

  • If Inhaled: Immediately move the person to fresh air. If they feel unwell, call a poison center or doctor[1][2].

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice[1][2].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention immediately[1][2][11].

  • If Swallowed: Rinse mouth and drink two glasses of water. Consult a physician immediately[1].

  • Small Spills: Wearing appropriate PPE, contain the spill with an inert absorbent material. Sweep up the material and place it into a sealed, labeled container for hazardous waste disposal[2][3].

Handling and Disposal Workflow

The following diagram illustrates the critical decision points and procedural flow for safely managing 4'-Ethyl-3-fluoro-1,1'-biphenyl in a laboratory setting.

prep 1. Pre-Handling Check - Verify Fume Hood - Assemble PPE & Spill Kit handling 2. Chemical Handling (Inside Fume Hood) - Weigh Solid - Prepare Solution prep->handling Proceed spill_check Spill or Exposure? handling->spill_check post_handling 3. Post-Handling - Decontaminate Surfaces - Doff PPE Correctly waste 4. Waste Collection - Segregate Waste - Seal & Label Container post_handling->waste disposal 5. Final Disposal - Store in Satellite Area - Schedule Professional Pickup waste->disposal spill_check->post_handling No emergency EMERGENCY PROCEDURE - Follow First Aid - Report Incident spill_check->emergency Yes

Caption: Workflow for safe handling and disposal of 4'-Ethyl-3-fluoro-1,1'-biphenyl.

References

  • Toxicology of the fluoroalkenes: review and research needs. PubMed. [Link]

  • Personal Protective Equipment (PPE) for BSL-1 and BSL-2 Labs. Addgene. [Link]

  • Permeation of polychlorinated biphenyls and solutions of these substances through selected protective clothing materials. PubMed. [Link]

  • Toxicology of fluorine-containing monomers. PubMed. [Link]

  • Chapter 19 – Personal Protective Equipment (PPE). Environment, Health, and Safety - Lawrence Berkeley National Laboratory. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Choosing The Correct PPE. Environmental Health & Safety - UC Merced. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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